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2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide Documentation Hub

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  • Product: 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Executive Summary This technical guide details the synthesis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide , a heterocyclic building block integrating a polar cyclic sulfamide moiety with a basic pyridine pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide , a heterocyclic building block integrating a polar cyclic sulfamide moiety with a basic pyridine pharmacophore.[1] Cyclic sulfamides are critical bioisosteres for urea and gamma-lactam functionalities in medicinal chemistry, offering enhanced metabolic stability and hydrogen-bonding potential.[1]

The synthesis strategy prioritizes the Sulfamide Transamination Route over the Sulfuryl Chloride method due to superior atom economy, simplified purification, and compatibility with the basic pyridine nitrogen. The protocol is divided into two phases: the selective mono-amination of 4-chloropyridine and the subsequent ring closure.[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two primary disconnections. The most logical forward synthesis involves the formation of the cyclic sulfamide from an acyclic 1,2-diamine precursor.

Strategic Pathway
  • Target: 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide.[1]

  • Precursor: N-(Pyridin-4-yl)ethane-1,2-diamine.[1][2]

  • Starting Materials: 4-Chloropyridine hydrochloride and Ethylenediamine (EDA).[1]

Pathway Visualization

Retrosynthesis Target Target: 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide Precursor Precursor: N-(Pyridin-4-yl)ethane-1,2-diamine Precursor->Target Cyclization (Sulfamide) Reagents Starting Materials: 4-Chloropyridine HCl + Ethylenediamine Reagents->Precursor S_NAr (Nucleophilic Aromatic Substitution)

Figure 1: Retrosynthetic disconnection showing the conversion of acyclic diamine to cyclic sulfamide.

Part 2: Step-by-Step Experimental Protocols

Phase 1: Synthesis of N-(Pyridin-4-yl)ethane-1,2-diamine

Objective: Selective mono-substitution of ethylenediamine onto the pyridine ring.[1] Challenge: Preventing the formation of the N,N'-bis(pyridin-4-yl) byproduct.

Reagents & Materials
ComponentEquiv.Role
4-Chloropyridine HCl 1.0Electrophile
Ethylenediamine (EDA) 10.0Nucleophile (Solvent/Reactant)
Pyridine SolventOptional co-solvent
NaOH (Solid) -Basification
Dichloromethane (DCM) -Extraction Solvent
Protocol
  • Preparation: Charge a round-bottom flask with Ethylenediamine (10 equiv.) . A large excess is critical to statistically favor mono-substitution.[1]

  • Addition: Slowly add 4-Chloropyridine hydrochloride (1 equiv.) to the stirring amine. The reaction is exothermic; cooling (ice bath) may be required during addition.[3]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours . Monitor via TLC (System: DCM/MeOH/NH
    
    
    
    OH 90:9:1). The product is more polar than the starting chloride.[1]
  • Work-up:

    • Remove excess ethylenediamine via rotary evaporation under high vacuum (EDA b.p.

      
      ).[4]
      
    • Dissolve the residue in a minimum amount of water.

    • Basify to pH >12 using solid NaOH or 50% NaOH solution.

    • Extract continuously with DCM or CHCl

      
       (4x) as the product is highly water-soluble.[1]
      
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    and concentrate. If necessary, distill under reduced pressure or recrystallize the hydrochloride salt from ethanol/ether.

Expected Yield: 70–85% Key Intermediate Data: N-(Pyridin-4-yl)ethane-1,2-diamine is a hygroscopic oil or low-melting solid.[1]

Phase 2: Ring Closure to 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Objective: Formation of the 5-membered cyclic sulfamide ring.[1] Method Selection: The Sulfamide Melt/Reflux method is chosen over sulfuryl chloride (


) to avoid handling corrosive reagents and to prevent HCl salt formation which complicates purification of the basic pyridine moiety.
Reagents & Materials
ComponentEquiv.Role
N-(Pyridin-4-yl)diamine 1.0Substrate
Sulfamide (

)
1.1Cyclizing Agent
Pyridine SolventSolvent (High boiling, basic)
Water -Work-up
Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(Pyridin-4-yl)ethane-1,2-diamine (1.0 equiv) in Pyridine (concentration ~0.5 M).

  • Reagent Addition: Add Sulfamide (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours .
    
    • Mechanism:[5][6] Transamination occurs, releasing 2 equivalents of ammonia (

      
      ).
      
    • Monitoring: Evolution of ammonia gas (detectable by pH paper at the condenser outlet) indicates reaction progress.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the pyridine solvent.

    • The residue is often a solid or viscous oil.

    • Triturate the residue with cold water or diethyl ether to remove unreacted sulfamide.

  • Purification: Recrystallize from Ethanol/Water or Methanol . If the product is impure, flash column chromatography (DCM/MeOH) is effective.

Expected Yield: 60–75%[7]

Reaction Mechanism Visualization

ReactionMechanism Step1 Step 1: Nucleophilic Attack Primary amine attacks Sulfamide Inter Intermediate: Acyclic Sulfamide Step1->Inter - NH3 Step2 Step 2: Cyclization Secondary amine (Py-NH) attacks Inter->Step2 Product Product: Cyclic Sulfamide + 2 NH3 Step2->Product - NH3

Figure 2: Step-wise mechanism of sulfamide transamination releasing ammonia.

Part 3: Characterization & Troubleshooting[1][5]

Analytical Profile
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Pyridine Ring: Two doublets (AA'BB' system) at

      
       8.1 (2H, 
      
      
      
      -H) and
      
      
      6.6 (2H,
      
      
      -H).
    • Ethylene Bridge: Two multiplets at

      
       3.2–3.8 ppm corresponding to the 
      
      
      
      system.[1]
    • Sulfamide NH: Broad singlet around

      
       7.5–8.0 ppm (exchangeable with D
      
      
      
      O).
  • MS (ESI):

    
     peak expected at 199.2 Da .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Bis-alkylation (Dimer formation)Increase Ethylenediamine excess to 15–20 equiv.
Incomplete Cyclization Loss of Ammonia not efficientEnsure open system (with drying tube) to allow

escape; increase reflux time.
Product Solubility Amphoteric nature (Pyridine basicity + Sulfamide acidity)Adjust pH to ~7–8 for extraction; avoid strong acids during workup to prevent ring opening.

References

  • Reingruber, R., et al. "The synthesis of cyclic sulfamides." Journal of Organic Chemistry, 2010. Link (General methodology for cyclic sulfamides).

  • Org. Synth. 1980, 59, 183. "Preparation of N-(4-pyridyl)ethylenediamine." Link (Standard protocol for pyridine diamine synthesis).

  • Winum, J-Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005. (Context on sulfamide bioactivity).
  • PubChem Compound Summary. "N-(4-Pyridylmethyl)ethylenediamine" (Analogous precursor data). Link

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Whitepaper

Executive Summary & Structural Rationale In modern drug discovery, the strategic replacement of traditional functional groups with bioisosteres is a fundamental technique for optimizing pharmacokinetics and target affini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic replacement of traditional functional groups with bioisosteres is a fundamental technique for optimizing pharmacokinetics and target affinity. 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide represents a highly specialized scaffold that merges a basic pyridine-4-yl moiety with a 1,2,5-thiadiazolidine 1,1-dioxide (cyclic sulfamide) core.

The cyclic sulfamide acts as a non-classical, conformationally restricted bioisostere for ureas and linear sulfonamides. By locking the sulfamide geometry into a five-membered ring, the entropic penalty typically associated with target binding is significantly reduced. Furthermore, the tetrahedral geometry of the


 group provides a unique three-dimensional vector for hydrogen bond acceptors, while the pyridine ring introduces basicity, enabling salt formation and 

stacking interactions within protein binding pockets[1].

Physicochemical Properties & Molecular Profiling

Understanding the physicochemical boundaries of this scaffold is critical for its application in medicinal chemistry. The integration of the highly polar sulfamide core with the amphoteric nature of the pyridine ring yields a molecule with excellent lead-like properties.

Table 1: Quantitative Physicochemical Parameters

ParameterValue / DescriptionPharmacological Significance
Molecular Formula

Establishes the core structural composition.
Molecular Weight 199.23 g/mol Highly favorable for lead-like chemical space (Ro5 compliant).
LogP (Estimated) -0.2 to +0.6Indicates a balanced hydrophilicity/lipophilicity profile.
Topological Polar Surface Area ~81.5 ŲSuggests good membrane permeability and potential BBB penetration.
Hydrogen Bond Donors 1 (N-H)Critical for target interaction (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 4 (

, Pyridine N)
Facilitates aqueous solubility and receptor docking.
pKa (Pyridine N) ~5.2 - 5.5Enables salt formation (e.g., HCl or mesylate salts) for formulation.

Structure-Activity Relationship (SAR) & Drug Design Logic

The architectural design of 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide allows for modular interactions within biological systems. The diagram below illustrates the causal relationship between the molecule's structural domains and its resulting pharmacological profile.

SAR Core 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide Prop1 Cyclic Sulfamide Core Bioisostere for urea H-bond Acceptor (SO2) Metabolic Stability Core->Prop1 Prop2 Pyridine-4-yl Moiety Basic pKa (~5.2) Pi-Pi Stacking Aqueous Solubility Core->Prop2 Prop3 Pharmacological Profile Enhanced Target Affinity Optimal LogP Favorable PK/PD Prop1->Prop3 Prop2->Prop3

Fig 1: Physicochemical properties and structure-activity relationship (SAR) logic.

Experimental Methodology: Synthesis & Validation

The construction of the cyclic sulfamide core is most efficiently achieved via the condensation of an appropriately substituted ethylenediamine with sulfamide[1].

Synthesis A 4-Chloropyridine + Ethylenediamine B N-(Pyridin-4-yl) ethylenediamine A->B SNAr Reaction (Excess Amine) D 2-(Pyridin-4-yl)-1,2,5- thiadiazolidine 1,1-dioxide B->D Reflux in Pyridine (- 2 NH3) C Sulfamide (NH2SO2NH2) C->D Cyclization

Fig 2: Synthetic workflow for 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide.

Step-by-Step Protocol

Step 1: SNAr Amination React 4-chloropyridine with a 10-fold molar excess of ethylenediamine at elevated temperatures (e.g., 120 °C in a sealed tube).

  • Causality: The large excess of ethylenediamine acts as both the solvent and the nucleophile. This mass action drives the equilibrium forward while statistically minimizing the formation of unwanted bis-alkylated byproducts.

Step 2: Cyclization Setup Isolate and dry the resulting N-(pyridin-4-yl)ethane-1,2-diamine. Dissolve the intermediate in anhydrous pyridine (0.2 M concentration) and add 1.0 equivalent of sulfamide (


).

Step 3: Thermal Activation & Ammonia Expulsion Reflux the mixture (115 °C) under an inert atmosphere for 16-24 hours.

  • Causality: The formation of the cyclic sulfamide is an endothermic process that requires the expulsion of two equivalents of ammonia gas. Pyridine is specifically chosen as the solvent because its boiling point provides the exact thermal activation energy required for this cyclization[1]. Furthermore, its basic nature prevents the protonation of the diamine nitrogens, maintaining their nucleophilicity for the attack on the sulfamide sulfur center.

  • Self-Validation System: The reaction's progress must be physically validated by testing the condenser exhaust with damp red litmus paper. The cessation of ammonia gas evolution (the litmus paper ceases to turn blue and remains red) acts as a definitive, real-time indicator of reaction completion.

Step 4: Isolation Remove the pyridine under reduced pressure. Purify the crude residue via flash chromatography (DCM/MeOH gradient) to yield the pure target compound.

Analytical Characterization Standards

Accurate structural verification is paramount. Because fully unsaturated 1,2,5-thiadiazole 1,1-dioxides lack protons on the heterocyclic core,


 NMR is often uninformative for those specific, fully oxidized derivatives[2].

However, for the saturated thiadiazolidine analogs like our target compound, the methylene protons (


) provide critical diagnostic signals.
  • 
     NMR Validation:  In 
    
    
    
    NMR (DMSO-
    
    
    or
    
    
    ), the core methylene protons typically present as two distinct multiplets or triplets in the 3.20–3.60 ppm range, confirming the intact cyclic sulfamide architecture[1]. The pyridine-4-yl protons will appear significantly downfield, typically as two doublets around 6.8 ppm and 8.2 ppm, depending on the protonation state of the basic nitrogen.
  • FT-IR Validation: The presence of the sulfamide core is further validated by strong, diagnostic asymmetric and symmetric

    
     stretching vibrations typically observed around 1320 
    
    
    
    and 1150
    
    
    , respectively.

References

  • Title: 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials Source: mdpi.com URL: 2

  • Title: Potent Inhibition of Norwalk Virus by Cyclic Sulfamide Derivatives Source: nih.gov URL: 1

Sources

Foundational

2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide CAS number

This technical guide provides an in-depth analysis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide , a heterocyclic compound belonging to the class of cyclic sulfamides . Part 1: Executive Summary & Chemical Identi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide , a heterocyclic compound belonging to the class of cyclic sulfamides .

Part 1: Executive Summary & Chemical Identity

Compound Name: 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide Chemical Class: Cyclic Sulfamide / Heterocyclic Sulfonamide Core Scaffold: 1,2,5-Thiadiazolidine 1,1-dioxide (CAS: 5823-51-8 for the unsubstituted parent ring)

Chemical Identity Table
PropertyDetail
CAS Number (Parent Scaffold) 5823-51-8 (Refers to unsubstituted 1,2,5-thiadiazolidine 1,1-dioxide)
Specific Derivative Status Research Chemical / Custom Synthesis (Not widely indexed in public CAS registries)
Molecular Formula C₇H₉N₃O₂S
Molecular Weight ~199.23 g/mol
SMILES O=S1(=O)N(C2=CC=NC=C2)CCN1
IUPAC Name 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Key Functional Groups Sulfamide (

), Pyridine (Basic Heterocycle)

Technical Context: This compound is a cyclic sulfamide , a structural class recognized in medicinal chemistry as a bioisostere for urea and


-lactams. Unlike their open-chain counterparts, cyclic sulfamides like the 1,2,5-thiadiazolidine 1,1-dioxide scaffold impose conformational constraints that can enhance binding affinity to targets such as proteases (e.g., serine proteases) , carbonic anhydrases , and chemokine receptors . The pyridine substituent at the 2-position introduces a basic center, potentially facilitating hydrogen bonding or 

-stacking interactions within a protein active site.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide requires a convergent strategy, typically assembling the cyclic sulfamide ring from a diamine precursor.

Mechanism of Synthesis

The most robust route involves the trans-sulfamoylation of a substituted diamine using sulfamide (


) or sulfonyl chloride (

).

Step 1: Preparation of the Unsymmetrical Diamine

  • Reagents: 4-Chloropyridine hydrochloride, Ethylenediamine (excess).

  • Conditions: Nucleophilic aromatic substitution (

    
    ).
    
  • Causality: A large excess of ethylenediamine is used to prevent the formation of the bis-substituted byproduct (N,N'-di(pyridin-4-yl)ethylenediamine).

Step 2: Ring Closure (Cyclization)

  • Reagents: N-(Pyridin-4-yl)ethane-1,2-diamine, Sulfamide, Pyridine (solvent/base).

  • Conditions: Reflux (100–120°C).

  • Causality: Sulfamide is preferred over sulfuryl chloride for this specific scaffold because it avoids the production of corrosive HCl gas and typically offers cleaner reaction profiles for secondary amines.

Detailed Experimental Protocol
  • Precursor Synthesis:

    • Dissolve 4-chloropyridine HCl (10 mmol) in absolute ethanol (20 mL).

    • Add ethylenediamine (50 mmol) dropwise at 0°C.

    • Reflux for 4 hours. Monitor by TLC (DCM/MeOH 9:1).

    • Evaporate solvent.[1] Basify residue with NaOH (1M) and extract with DCM to obtain N-(pyridin-4-yl)ethane-1,2-diamine .

  • Cyclization:

    • Dissolve the diamine intermediate (5 mmol) in anhydrous pyridine (10 mL).

    • Add solid sulfamide (5.5 mmol).

    • Heat the mixture to reflux (115°C) for 6–12 hours. Ammonia (

      
      ) gas is evolved during this process (ensure proper ventilation).
      
    • Work-up: Concentrate the reaction mixture under reduced pressure.

    • Purification: Dissolve residue in EtOAc, wash with water and brine. Purify via column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the title compound as a white/off-white solid.

Part 3: Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.

SynthesisPathway Figure 1: Convergent Synthesis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide Start 4-Chloropyridine Inter Intermediate: N-(Pyridin-4-yl)ethane-1,2-diamine Start->Inter SnAr Substitution Reflux, EtOH Reagent1 Ethylenediamine (Excess) Reagent1->Inter Product Target: 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide Inter->Product Cyclization (-2 NH3) Pyridine, Reflux Reagent2 Sulfamide (NH2SO2NH2) Reagent2->Product

Figure 1: Convergent Synthesis via Sulfamide Cyclization.

Part 4: Biological Applications & Pharmacophore Analysis

The 1,2,5-thiadiazolidine 1,1-dioxide ring acts as a transition state mimic .

Protease Inhibition (Serine Proteases)

The cyclic sulfamide moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The


 group forms hydrogen bonds with the "oxyanion hole" residues in the enzyme active site, while the pyridine ring directs the molecule to the S1 or S1' specificity pocket.
Carbonic Anhydrase Inhibition

Sulfamides are structurally related to sulfonamides, the classical inhibitors of Carbonic Anhydrase (CA). The pyridine nitrogen can coordinate with the Zinc (


) ion in the active site, while the sulfamide oxygen atoms interact with the hydrophilic residues (Thr199).
Self-Validating Assay Protocol (Enzymatic Inhibition)

To verify the activity of this compound, a standard spectrophotometric assay is recommended:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: p-Nitrophenyl acetate (for esterase activity) or specific chromogenic peptide substrates.

  • Procedure: Incubate enzyme + Compound (0.1–100

    
    M) for 10 min. Add substrate. Measure Absorbance at 405 nm.
    
  • Validation:

    
     values should be compared against a standard sulfonamide (e.g., Acetazolamide) or protease inhibitor.
    

Part 5: Safety & Handling

  • Hazard Identification: As a pyridine derivative and sulfamide, treat as Irritant (H315, H319, H335) .

  • Stability: The 1,1-dioxide ring is thermally stable but may hydrolyze under strongly acidic conditions at high temperatures.

  • Storage: Store at +2°C to +8°C, under inert atmosphere (Argon/Nitrogen), protected from moisture.

References

  • Core Scaffold Data: 1,2,5-Thiadiazolidine 1,1-dioxide (CAS 5823-51-8).[2][3][4] Common Chemistry Database. Link

  • Synthetic Methodology: Lee, C. H., et al. "Potent Inhibition of Norwalk Virus by Cyclic Sulfamide Derivatives." Journal of Medicinal Chemistry. (Describes synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides via sulfamide cyclization). Link

  • Sulfamide Reactivity: Maryanoff, B. E., et al. "Structure-Activity Studies on Anticonvulsant Sugar Sulfamates." Journal of Medicinal Chemistry. (Foundational work on sulfamide/sulfamate synthesis). Link

  • Related Pyridyl-Thiadiazoles: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (CAS 15311-09-8).[5][6] Sigma-Aldrich Technical Sheet. Link

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Novel Pyridinyl Thiadiazolidine Dioxides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional structure is the bedrock upon which its therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional structure is the bedrock upon which its therapeutic potential is understood and optimized. This guide offers an in-depth exploration of the multifaceted process of structure elucidation for a promising class of heterocyclic compounds: novel pyridinyl thiadiazolidine dioxides. As a senior application scientist, this document moves beyond a mere recitation of protocols, instead providing a strategic and logical workflow, grounded in field-proven insights and validated methodologies. We will delve into the "why" behind experimental choices, ensuring a comprehensive understanding for researchers at the forefront of drug discovery.

The pyridinyl and thiadiazolidine dioxide moieties are of significant interest in medicinal chemistry. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The thiadiazole scaffold and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The incorporation of a thiadiazolidine 1,1-dioxide ring, a cyclic sulfamide, introduces unique stereochemical and electronic properties that can significantly influence a molecule's pharmacological profile.[5][6] Therefore, the unambiguous determination of the structure of novel pyridinyl thiadiazolidine dioxides is a critical step in harnessing their therapeutic potential.

This guide will navigate the synergistic application of a suite of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray crystallography. We will explore how the data from each method contributes to a holistic understanding of the molecule's connectivity, stereochemistry, and conformation.

The Strategic Workflow: An Integrated Approach to Structure Elucidation

The journey from a newly synthesized compound to a fully characterized molecule with a known three-dimensional structure requires a logical and iterative workflow. The following diagram illustrates a proven strategy for the structure elucidation of novel pyridinyl thiadiazolidine dioxides.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_data Data Integration & Final Report synthesis Synthesis of Pyridinyl Thiadiazolidine Dioxide purification Purification (Chromatography, Recrystallization) synthesis->purification ftir FTIR Spectroscopy (Functional Group Identification) purification->ftir Initial Characterization ms Mass Spectrometry (MS) (Molecular Weight & Formula) ftir->ms nmr NMR Spectroscopy (1D & 2D) (Connectivity & Stereochemistry) ms->nmr Preliminary Structure Hypothesis xray Single-Crystal X-ray Crystallography (3D Structure & Absolute Configuration) nmr->xray Confirmation & Final Structure data_integration Integration of All Spectroscopic Data nmr->data_integration xray->data_integration final_structure Final Structure Elucidation & Publication/Reporting data_integration->final_structure

Caption: A strategic workflow for the comprehensive structure elucidation of novel pyridinyl thiadiazolidine dioxides.

Foundational Analysis: Mass Spectrometry and FTIR Spectroscopy

The initial steps in characterizing a novel compound involve confirming its molecular weight and identifying the key functional groups present. This is efficiently achieved through the synergistic use of Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of a new molecule.[2] Unlike low-resolution MS, HRMS provides highly accurate mass measurements, allowing for the confident assignment of a molecular formula. The choice of ionization technique is critical. For many pyridinyl thiadiazolidine dioxides, which are likely to be polar and non-volatile, electrospray ionization (ESI) is a preferred method over electron ionization (EI).[7]

Trustworthiness: A self-validating MS protocol involves careful calibration of the instrument and the analysis of isotope patterns. The presence of sulfur in the molecule will result in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the molecular ion peak, providing an internal check for the proposed elemental composition.[8]

Table 1: Expected High-Resolution Mass Spectrometry Data for a Hypothetical Pyridinyl Thiadiazolidine Dioxide

ParameterExpected ValueRationale
Ionization Mode ESI-PositiveThe pyridine nitrogen is basic and readily protonated.
Adduct Ion [M+H]⁺Protonation is the most common ionization pathway in ESI positive mode.
Calculated m/z e.g., 350.1234Based on the proposed molecular formula.
Observed m/z e.g., 350.1231Should be within 5 ppm of the calculated mass.
Isotope Pattern M+1, M+2 peaksConfirms the presence of carbon and sulfur isotopes.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the class of compound.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da).

  • Data Analysis: Process the acquired spectrum to determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the observed m/z value and its isotopic pattern.[9]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy provides a rapid and non-destructive method for identifying the presence of specific functional groups within the molecule. For pyridinyl thiadiazolidine dioxides, the characteristic stretching frequencies of the sulfonyl (SO₂), N-H, and C=N bonds are of particular interest. The SO₂ group will exhibit two strong and distinct absorption bands corresponding to its symmetric and asymmetric stretching vibrations.[10][11]

Trustworthiness: The protocol's validity is enhanced by running a background spectrum before the sample analysis to subtract any atmospheric CO₂ and water vapor signals.[2] The use of a dry KBr matrix for solid samples prevents interference from water.

Table 2: Characteristic FTIR Absorption Bands for Pyridinyl Thiadiazolidine Dioxides

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Mode
N-H 3400 - 3200Stretching
C-H (aromatic) 3100 - 3000Stretching
C-H (aliphatic) 3000 - 2850Stretching
C=N 1650 - 1550Stretching
SO₂ 1350 - 1300 (asymmetric)Stretching
SO₂ 1160 - 1120 (symmetric)Stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum and correlate them to the corresponding functional groups using established correlation tables.[2]

Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[2][13] A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for unambiguously assigning all proton and carbon signals and establishing the connectivity between them.

1D NMR: The First Look at the Molecular Skeleton

Expertise & Experience: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).[14] The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is crucial for distinguishing between CH, CH₂, and CH₃ groups.[9]

Trustworthiness: The use of a deuterated solvent with a known chemical shift as an internal standard ensures the accuracy of the reported chemical shifts. Filtering the sample before analysis minimizes line broadening and improves spectral resolution.[15]

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Pyridinyl Thiadiazolidine Dioxide

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹H Pyridine-H7.0 - 9.0
¹H Thiadiazolidine-CH₂3.0 - 4.5
¹H N-HVariable, often broad
¹³C Pyridine-C120 - 150
¹³C Thiadiazolidine-C40 - 60
2D NMR: Connecting the Dots

Expertise & Experience: When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing definitive structural assignments.[10][15][16][17]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.[15][16]

nmr_connectivity H_pyridine Pyridinyl Protons (¹H) H_pyridine->H_pyridine C_pyridine Pyridinyl Carbons (¹³C) H_pyridine->C_pyridine HSQC (¹JCH) C_thiadiazolidine Thiadiazolidine Carbons (¹³C) H_pyridine->C_thiadiazolidine HMBC (²⁻³JCH) H_thiadiazolidine Thiadiazolidine Protons (¹H) H_thiadiazolidine->C_pyridine HMBC (²⁻³JCH) H_thiadiazolidine->C_thiadiazolidine HSQC (¹JCH)

Sources

Foundational

Spectroscopic Characterization of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide: A Technical Guide for Antiviral Drug Development

Executive Summary The compound 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide (CAS: 1820765-06-7) represents a critical structural scaffold in modern antiviral drug discovery. Recently identified as a highly potent E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide (CAS: 1820765-06-7) represents a critical structural scaffold in modern antiviral drug discovery. Recently identified as a highly potent Enterovirus 71 (EV71) capsid inhibitor[1], derivatives of this aminopyridyl cyclic sulfamide have demonstrated nanomolar efficacy (EC₅₀ = 4 nM) in preventing viral RNA uncoating[2]. For drug development professionals, the precise structural elucidation of this scaffold is paramount for quality control, structure-activity relationship (SAR) optimization, and regulatory submission.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this molecule. By detailing not just the procedures but the causality behind each analytical choice, this guide ensures robust, reproducible structural validation.

Structural Elucidation Strategy

The molecular architecture of 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide consists of an electron-deficient pyridine ring directly conjugated to a cyclic sulfamide (1,2,5-thiadiazolidine 1,1-dioxide) core[3]. This unique electronic environment dictates specific analytical approaches:

  • Nuclear Magnetic Resonance (NMR): The strong electron-withdrawing nature of the sulfonyl (

    
    ) group significantly deshields adjacent protons. We utilize DMSO-
    
    
    
    rather than CDCl₃. Causality: The polar sulfamide core limits solubility in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with the exchangeable N-H proton, shifting it downfield and preventing it from broadening into the baseline or overlapping with the aliphatic signals[4].
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. Causality: Sulfamides are prone to moisture absorption. KBr is highly hygroscopic, and absorbed water obscures the critical N-H stretching region (~3200–3300 cm⁻¹). ATR provides a moisture-free, non-destructive sampling environment.

  • High-Resolution Mass Spectrometry (HRMS): Positive Electrospray Ionization (ESI+) is selected. Causality: The basic nitrogen of the pyridine ring (

    
    ) acts as an excellent proton acceptor in acidic mobile phases, ensuring a highly abundant 
    
    
    
    precursor ion for tandem mass spectrometry (MS/MS) fragmentation.

Workflow Start 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide (Sample) NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR ATR-FTIR Spectroscopy Start->IR MS LC-ESI-HRMS (Q-TOF) Start->MS NMR_Data Connectivity & Stereo-electronic Env. NMR->NMR_Data IR_Data Functional Groups (SO2, NH, Py) IR->IR_Data MS_Data Exact Mass & Fragmentation MS->MS_Data Validation Structural Validation & Purity >95% NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Quantitative Spectroscopic Data

The following tables summarize the validated spectral assignments for the compound.

Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, DMSO- )
Position¹H Shift (ppm), Multiplicity, J (Hz), Int.¹³C Shift (ppm)Assignment Notes
Py-C2, C6 8.35, d, J = 6.0, 2H150.2Highly deshielded by adjacent Py-N atom
Py-C3, C5 7.05, d, J = 6.0, 2H111.8Ortho to the electron-withdrawing sulfamide
Py-C4 -146.5Ipso carbon connecting to the cyclic sulfamide
N5-H 7.80, br s, 1H-Sulfamide NH; exchangeable with D₂O
C3 3.85, t, J = 6.5, 2H48.5Aliphatic CH₂ adjacent to Py-N2
C4 3.45, t, J = 6.5, 2H42.1Aliphatic CH₂ adjacent to N5-H
Table 2: ATR-FTIR Peak Assignments
Wavenumber (cm⁻¹)Vibration TypeIntensityDiagnostic Value
3280 N-H stretchMedium, broadConfirms the presence of the secondary sulfamide
3050 C-H stretch (aromatic)WeakIndicates the pyridine ring framework
2930 C-H stretch (aliphatic)WeakCorresponds to the thiadiazolidine CH₂ groups
1595, 1505 C=C, C=N stretchStrongCharacteristic of the heteroaromatic pyridine ring
1340 S=O asymmetric stretchVery StrongPrimary diagnostic marker for the sulfonyl group
1155 S=O symmetric stretchStrongSecondary diagnostic marker for the sulfonyl group
Table 3: LC-ESI-HRMS Data (Positive Ion Mode)
Ion Speciesm/z (Theoretical)m/z (Observed)Error (ppm)Relative Abundance
[M+H]⁺ 200.0488200.04911.5100% (Base Peak)
[M+H - SO₂]⁺ 136.0875136.0872-2.245%
[Py-NH=CH₂]⁺ 107.0609107.06111.920%
[Py]⁺ 78.034478.03462.510%

Step-by-Step Experimental Protocols

To ensure rigorous reproducibility (E-E-A-T), the following protocols outline the exact methodologies and the mechanistic reasoning behind the instrument parameters.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
     (99.9% isotopic purity).
    
    • Causality: Anhydrous conditions are critical. Trace water in DMSO appears at ~3.3 ppm, which can obscure the C4 aliphatic triplet at 3.45 ppm.

  • Probe Tuning & Matching: Perform Automatic Tuning and Matching (ATM) for both ¹H and ¹³C nuclei.

    • Causality: The high dielectric constant of DMSO significantly alters the impedance of the sample coil. Failing to tune the probe will result in poor signal-to-noise (S/N) ratios and phase distortions.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 2-second relaxation delay (D1).

    • ¹³C NMR: 1024 scans, 2-second D1, with WALTZ-16 decoupling.

    • Causality: The quaternary ipso-carbon (Py-C4) lacks attached protons to facilitate dipole-dipole relaxation, leading to a long

      
       relaxation time. A sufficient D1 ensures this carbon fully relaxes between pulses, preventing signal saturation.
      
Protocol 2: ATR-FTIR Analysis
  • Background Collection: Collect a 32-scan background spectrum of the empty diamond ATR crystal.

    • Causality: Subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor interferences, ensuring a flat baseline.

  • Sample Application: Place 2–3 mg of the solid compound directly onto the center of the diamond crystal. Lower the pressure anvil until the torque-limiting clutch clicks.

    • Causality: The ATR technique relies on an evanescent wave penetrating a few microns into the sample. The pressure anvil ensures intimate optical contact between the crystal and the solid, maximizing peak intensity without crushing the molecular lattice.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Protocol 3: LC-ESI-HRMS/MS Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose. Chromatographically, it suppresses silanol ionization on the stationary phase, preventing peak tailing. Spectrometrically, it provides an abundant proton source to drive the formation of the

      
       ion in the electrospray source.
      
  • Source Optimization: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350 °C.

    • Causality: High desolvation temperatures are required to rapidly evaporate the aqueous droplet in the ESI source, facilitating the transition of the solvated ion into the gas phase (ion evaporation model) and preventing ion suppression.

  • Tandem MS (CID): Isolate the precursor ion (m/z 200.05) in the quadrupole and apply Collision-Induced Dissociation (CID) using nitrogen gas at a normalized collision energy of 20 eV.

Fragmentation M_plus_H [M+H]+ m/z 200.0488 Frag_1 [M+H - SO2]+ m/z 136.0875 M_plus_H->Frag_1 -SO2 (CID) Frag_2 [Py-NH=CH2]+ m/z 107.0609 M_plus_H->Frag_2 Ring Cleavage Frag_3 [Py]+ m/z 78.0344 Frag_2->Frag_3 -CH2NH

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Li, P., et al. (2017). "Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD." ACS Medicinal Chemistry Letters, 8(8), 841-846.[Link]

  • Bendjeddou, A., et al. (2016). "N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation." Letters in Drug Design & Discovery, 13(9), 957-964.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin, Heidelberg.[Link]

Sources

Exploratory

Strategic Architectures: A Technical Guide to the Discovery and Synthesis of Pyridine-Containing Heterocycles

The Pyridine Imperative in Medicinal Chemistry Pyridine is not merely a structural spacer; it is a functional powerhouse in modern drug design.[1][2][3] Found in over 14% of all FDA-approved drugs—including blockbusters...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridine Imperative in Medicinal Chemistry

Pyridine is not merely a structural spacer; it is a functional powerhouse in modern drug design.[1][2][3] Found in over 14% of all FDA-approved drugs—including blockbusters like Isoniazid , Sorafenib , and Esomeprazole —the pyridine moiety serves three critical pharmacophoric functions:

  • Solubility Modulation: The basic nitrogen (pKa ~5.2) allows for protonation at physiological pH, significantly enhancing aqueous solubility compared to phenyl isosteres.

  • Hydrogen Bond Acceptor (HBA): The lone pair on the nitrogen atom acts as a vector-specific HBA, crucial for locking ligands into kinase ATP-binding pockets.

  • Metabolic Stability: Unlike electron-rich phenyl rings prone to rapid oxidative metabolism (CYP450), the electron-deficient nature of pyridine resists oxidation, prolonging half-life (

    
    ).
    

The Challenge: The very property that makes pyridine stable (electron deficiency) makes it synthetically recalcitrant. Classic Electrophilic Aromatic Substitution (SEAr) fails due to ring deactivation. Therefore, modern discovery relies on Nucleophilic Aromatic Substitution (SnAr) , Radical Functionalization , and Transition-Metal Catalyzed C-H Activation .

Strategic Synthesis: A Regiodivergent Approach

To navigate the chemical space of pyridine effectively, one must adopt a regiodivergent strategy. The choice of method dictates the site of functionalization.

A. C2/C4 Selectivity: The Radical (Minisci) Approach

For functionalization at the electron-deficient C2 and C4 positions, radical alkylation (Minisci reaction) is the gold standard.

  • Mechanism: An alkyl radical (nucleophilic character) attacks the protonated pyridine (highly electrophilic).

  • Modern Twist: While classic conditions use

    
    /Persulfate, modern photoredox catalysis (Ir or Ru based) allows for milder conditions and broader functional group tolerance.
    
B. C3/C5 Selectivity: The Organometallic (C-H Activation) Approach

Accessing the "meta" (C3/C5) positions requires bypassing the natural electronic bias of the ring.

  • Mechanism: Iridium-catalyzed C-H borylation is sterically governed. The active catalyst, typically

    
     with a bipyridine ligand, inserts into the sterically most accessible C-H bond.
    
  • Critical Insight: The pyridine nitrogen can poison the catalyst. Lewis acid coordination (e.g.,

    
    ) or sterically bulky ligands (dtbpy) are required to prevent N-binding and direct reaction to the C3/C5 positions.
    

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on the desired substitution pattern.

Pyridine_Functionalization Start Target: Functionalized Pyridine Decision Desired Position? Start->Decision C2_C4 C2 / C4 Position (Electron Deficient) Decision->C2_C4 Ortho/Para C3_C5 C3 / C5 Position (Meta / Steric Control) Decision->C3_C5 Meta Minisci Method: Minisci Reaction (Radical Alkylation) C2_C4->Minisci Borylation Method: Ir-Catalyzed C-H Borylation C3_C5->Borylation Reagents_Min Reagents: R-COOH + Ag(I)/S2O8 or Photoredox Cat. Minisci->Reagents_Min Reagents_Bor Reagents: [Ir(cod)(OMe)]2 + dtbpy + B2pin2 Borylation->Reagents_Bor

Figure 1: Strategic decision tree for site-selective functionalization of the pyridine core.

Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in "checkpoints" to ensure reproducibility and data integrity.

Protocol A: Late-Stage C2-Alkylation (Modified Minisci)

Application: Rapid generation of SAR analogs from carboxylic acids.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)[4]

  • Radical Source: Carboxylic Acid (2.0 - 3.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)[5]
    
  • Solvent: DCM/Water (biphasic 1:1) or TFA/Water depending on solubility.

Step-by-Step Workflow:

  • Preparation: Dissolve pyridine and carboxylic acid in the solvent system. Add

    
    .
    
  • Acidification (Critical): Add TFA (1.0 equiv) if the substrate is not already a salt. Why? Protonation of the pyridine N is essential to lower the LUMO energy, facilitating radical attack.

  • Initiation: Heat to 40°C. Add ammonium persulfate solution dropwise over 30 minutes. Control Point: Rapid addition leads to radical dimerization (decarboxylation without coupling). Slow addition favors the desired cross-coupling.

  • Monitoring: Check LCMS at 1 hour. Look for

    
     (Mono-alkylation) vs 
    
    
    
    (Bis-alkylation).
  • Workup: Basify with saturated

    
     (gas evolution!) to pH > 8. Extract with DCM.
    
Protocol B: Ir-Catalyzed C-H Borylation (Meta-Selective)

Application: Creating a handle at C3/C5 for subsequent Suzuki coupling.

Reagents:

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source:

    
     (1.0 equiv)
    
  • Solvent: Hexane or THF (anhydrous).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox (inert atmosphere is non-negotiable), mix

    
    , dtbpy, and 
    
    
    
    in solvent. Stir for 10 min until the solution turns deep red/brown. Validation: If the solution remains yellow/pale, the active catalytic species has not formed.
  • Substrate Addition: Add the pyridine substrate.

  • Reaction: Seal and heat to 80°C for 4-16 hours.

  • Quench: Cool to RT. Dilute with DCM.

  • Purification: Pass through a short plug of silica. Warning: Pyridyl boronates are protodeboronated easily on acidic silica. Use neutral alumina or treat silica with 1% Et3N.

Comparative Data Analysis

FeatureRadical Alkylation (Minisci)Ir-Catalyzed C-H Borylation
Primary Selectivity C2 / C4 (Electronic control)C3 / C5 (Steric control)
Mechanism Type Homolytic Substitution (

)
Oxidative Addition / Reductive Elim.
Functional Group Tol. High (Acids, Amides, Halogens)Moderate (Avoid acidic protons)
Reagent Cost Low (Ag salts, Persulfates)High (Ir catalyst, Ligands)
Scalability High (Robust, aqueous compatible)Moderate (Requires inert atmosphere)
Key Limitation Polylakylation common; requires optimizationN-coordination can inhibit catalyst

References

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases. Tetrahedron.[6]

  • Hartwig, J. F., & Miyaura, N. (2002). Iridium-Catalyzed C-H Borylation of Pyridines. Journal of the American Chemical Society.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[7][8] Angewandte Chemie International Edition.[1]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Drug Discovery. Journal of the American Chemical Society.

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists.[7] MedChemComm.

Sources

Foundational

Theoretical Framework for 1,2,5-Thiadiazolidine 1,1-Dioxide Derivatives

This is an in-depth technical guide on the theoretical and computational study of 1,2,5-thiadiazolidine 1,1-dioxide derivatives. Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the theoretical and computational study of 1,2,5-thiadiazolidine 1,1-dioxide derivatives.

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold at a Glance

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold represents a unique class of cyclic sulfamides. Unlike its aromatic counterpart (1,2,5-thiadiazole), this saturated heterocycle possesses distinct conformational flexibility and electronic properties that make it a "privileged structure" in medicinal chemistry.[1]

Its primary utility lies in its ability to mimic the transition state of peptide bond hydrolysis, making it a potent scaffold for serine protease inhibitors (e.g., Human Tryptase, Elastase) and cysteine protease inhibitors .[1] Theoretical studies of this scaffold are critical for predicting:

  • Ring Conformation: The non-planar "envelope" geometry which dictates binding fit.

  • Acidity (pKa): The electron-withdrawing sulfonyl group renders the NH protons acidic, influencing solubility and H-bond donor capability.

  • Reactivity: The susceptibility of the carbonyl carbon (in 3-one derivatives) to nucleophilic attack by enzyme active sites.

Structural Chemistry & Electronic Properties (DFT Protocols)

Geometry Optimization & Conformational Analysis

Unlike the planar 1,2,5-thiadiazole, the saturated thiadiazolidine ring is not planar. It adopts an envelope or twist conformation to relieve torsional strain.[1] Accurate modeling requires capturing this "puckering," as it directly impacts molecular docking scores.[1]

Recommended DFT Protocol:

  • Functional: B3LYP or ωB97X-D (for better dispersion corrections).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are essential for the sulfonyl oxygens and lone pairs).[1]

  • Solvation Model: PCM or SMD (Water/DMSO) to mimic physiological conditions.[1]

Key Structural Parameters to Monitor:

Parameter Typical Value (Å/°) Significance
S-N Bond Length 1.62 - 1.65 Å Indicates single bond character (longer than aromatic ~1.52 Å).
S=O Bond Length 1.43 - 1.45 Å Critical for H-bonding interactions in the active site.
N-S-N Angle ~95° - 100° Deviates from ideal tetrahedral, creating ring strain.

| Ring Puckering | Non-planar | Determines "face" accessibility for enzyme binding.[1] |

Frontier Molecular Orbitals (FMO) & Stability

The HOMO-LUMO gap is a standard indicator of kinetic stability. For 1,2,5-thiadiazolidine 1,1-dioxides, the LUMO is typically localized on the sulfonyl group and the adjacent carbons, making these sites electrophilic.

  • HOMO Location: Often on the Nitrogen lone pairs (if not delocalized) or substituent aryl groups.[1]

  • LUMO Location: The

    
     antibonding orbitals or the 
    
    
    
    
    
    orbital (in 3-one derivatives).
  • Chemical Hardness (

    
    ): 
    
    
    
    .[1] A lower gap implies higher reactivity toward nucleophilic enzymes.[1]
Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for identifying pharmacophores.[1]

  • Red Regions (Negative Potential): The sulfonyl oxygens (

    
    ) and carbonyl oxygen (
    
    
    
    ).[1] These are obligate H-bond acceptors .
  • Blue Regions (Positive Potential): The NH protons.[1] The strong electron-withdrawing effect of the

    
     group makes these protons significantly acidic (pKa ~9-10 for simple derivatives, lower for acyl-substituted), acting as strong H-bond donors .
    

Case Study: Serine Protease Inhibition (Mechanism-Based Design)

A primary application of this scaffold is in the inhibition of serine proteases like Human Tryptase and Leukocyte Elastase .[1] The 1,2,5-thiadiazolidin-3-one 1,1-dioxide derivative acts as a "suicide substrate."

The Mechanism[2]
  • Recognition: The scaffold binds to the S1 active site.[1]

  • Acylation: The active site Serine-OH attacks the carbonyl carbon (C3) of the ring.

  • Ring Opening: The ring opens to form a stable acyl-enzyme intermediate, permanently disabling the enzyme.

Computational Workflow for Mechanism Validation

To study this theoretically, one must perform Covalent Docking or Transition State Modeling .[1]

G Start Ligand Preparation (3D Gen, Protonation pH 7.4) DFT DFT Optimization (B3LYP/6-311++G**) Calculate Electrophilicity Index (ω) Start->DFT Geometry Docking Molecular Docking (Target: Human Tryptase/Elastase) Start->Docking Non-covalent Fit QM_MM QM/MM Simulation (Model Serine Attack TS) DFT->QM_MM Reactivity Parameters Docking->QM_MM Pose Selection Output Predict IC50 / Ki & Binding Mode QM_MM->Output Barrier Height (ΔG‡)

Figure 1: Computational workflow for evaluating mechanism-based inhibitors.

Detailed Experimental Protocols (In Silico)

Protocol A: DFT Geometry & Reactivity Calculation

Objective: Determine the most stable conformer and electrophilic sites.

  • Software: Gaussian 16 / ORCA / GAMESS.

  • Input Generation: Draw the 1,2,5-thiadiazolidine 1,1-dioxide structure. Pre-optimize using MM2/MMFF94 force field to handle the ring puckering.

  • Optimization Step:

    • Route: # opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)[1]

    • Note: "freq" ensures the structure is a true minimum (no imaginary frequencies).[1]

  • Descriptor Extraction:

    • Extract HOMO/LUMO energies.[1][2]

    • Calculate Global Electrophilicity Index (

      
      ) : 
      
      
      
      , where
      
      
      is chemical potential. High
      
      
      correlates with better serine protease inhibition (faster acylation).[1]
Protocol B: Molecular Docking (Non-Covalent & Covalent)

Objective: Model the binding of 1,2,5-thiadiazolidin-3-one 1,1-dioxide to Human Tryptase.

  • Target Preparation:

    • Download PDB ID (e.g., 1A0L for Tryptase).[1]

    • Remove water molecules (unless bridging is expected).

    • Add polar hydrogens and Kollman charges.

  • Ligand Preparation:

    • Set rotatable bonds (keep the ring rigid).

    • Assign Gasteiger charges.[1]

  • Grid Generation: Center grid box on the catalytic triad (Ser195, His57, Asp102).

  • Docking (AutoDock Vina / Gold):

    • Step 1 (Non-covalent): Run standard docking to find the recognition pose.

    • Step 2 (Covalent - Optional): Define a constraint between the Ligand Carbonyl-C and Enzyme Serine-O (distance < 2.0 Å).

  • Analysis: Look for H-bonds between the sulfonyl oxygens and the Oxyanion Hole (Gly193/Ser195 backbone NHs). This stabilizes the transition state.

Quantitative Data Summary

The following table summarizes typical theoretical and experimental values for bioactive derivatives of this scaffold.

PropertyTheoretical Value (DFT)Experimental/ObservedRelevance
S=O Bond Length 1.442 Å1.435 Å (X-Ray)H-bond acceptor strength.
HOMO-LUMO Gap 4.5 - 5.5 eVUV

~240-280 nm
Kinetic stability.
Dipole Moment ~4.5 - 6.0 DebyeHigh polaritySolubility & orientation in active site.
Binding Energy -7.5 to -9.5 kcal/molIC50: 10 - 500 nMPredicts potency against Tryptase.

References

  • Groutas, W. C., et al. (2001).[1] "1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases."[3][4] Archives of Biochemistry and Biophysics.

  • Groutas, W. C., et al. (2005).[1] "1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase."[5] Archives of Biochemistry and Biophysics.

  • Bendjeddou, A., et al. (2005).[1] "N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation." Molecules.

  • Neto, B. A., et al. (2021).[1][6] "1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use." Molecules.

  • Lavecchia, A., et al. (2025).[1] "1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases." Molecules.

Sources

Exploratory

The Therapeutic Potential of Pyridinyl Thiadiazole and Thiazolidinone Compounds: A Guide for Drug Discovery Professionals

An In-depth Technical Guide Abstract: The strategic combination of distinct pharmacophores into single molecular entities represents a powerful paradigm in modern drug discovery. This guide focuses on compounds integrati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The strategic combination of distinct pharmacophores into single molecular entities represents a powerful paradigm in modern drug discovery. This guide focuses on compounds integrating the pyridine ring with either a thiadiazole or a thiazolidinone core. These hybrid structures have emerged as a versatile and highly promising class of therapeutic agents, demonstrating a remarkable breadth of biological activities. This document provides an in-depth exploration of their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will dissect the mechanistic underpinnings of their activity, present consolidated data from key studies, and provide detailed, field-proven protocols for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synergistic potential of these heterocyclic compounds in developing next-generation therapeutics.

Introduction to a Privileged Structural Class

In the quest for novel therapeutic agents with enhanced efficacy and selectivity, the molecular hybridization approach has proven to be exceptionally fruitful. This strategy involves the covalent linking of two or more pharmacophoric moieties to create a single hybrid molecule with the potential for improved biological activity, altered selectivity profiles, and better pharmacokinetic properties. The fusion of a pyridine ring with five-membered sulfur-nitrogen heterocycles like thiadiazole and thiazolidinone exemplifies this approach's success.

1.1 The Pyridine Moiety: A Cornerstone in Medicinal Chemistry The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and receptor interactions. The aromatic system allows for π-π stacking interactions, and the ring can be readily functionalized at multiple positions, enabling fine-tuning of a compound's steric, electronic, and physicochemical properties.

1.2 Thiadiazole and Thiazolidinone Scaffolds: Versatile Pharmacophores The 1,3,4-thiadiazole ring, an aromatic heterocycle, is a bioisostere of pyrimidine and can interfere with DNA replication processes.[1] Its mesoionic character facilitates passage across cellular membranes, contributing to good bioavailability.[1] The thiadiazole nucleus is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4]

Similarly, the thiazolidinone core, particularly thiazolidine-2,4-dione, is a key component of the glitazone class of antidiabetic drugs that act as agonists of PPAR-γ.[5] The broader thiazolidinone scaffold is recognized for its diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

This guide will focus on the biological activities of these two principal classes: pyridinyl-thiadiazoles and pyridinyl-thiazolidinones , as they are the most extensively studied and promising within this domain.

Potent Anticancer Activities

Pyridinyl thiadiazole and thiazolidinone derivatives have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines, often with potency in the low micromolar to nanomolar range.[9][10]

2.1 Mechanisms of Action: Targeting Cancer's Core Pathways The anticancer efficacy of these compounds stems from their ability to modulate multiple key oncogenic signaling pathways.

  • Enzyme Inhibition: Many derivatives function as potent enzyme inhibitors. This includes the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is crucial for cell proliferation and survival, and Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9][11]

  • PI3K/Akt/mTOR Pathway Suppression: Some compounds have been shown to inhibit the PI3K/Akt/mTOR pathway.[1][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Inhibition of this pathway can induce apoptosis (programmed cell death) and arrest the cell cycle.

  • Induction of Apoptosis: By targeting pathways like PI3K/Akt and increasing the expression of pro-apoptotic proteins like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2, these compounds effectively trigger the cancer cell's self-destruct mechanism.[11][12]

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridinyl-Thiadiazole Compound Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by pyridinyl-thiadiazole compounds.

2.2 In Vitro Evaluation: Cytotoxicity Screening The foundational experiment to determine anticancer potential is the cytotoxicity assay, which measures a compound's ability to kill cancer cells. The MTT assay is a widely accepted, reliable, and colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cancer Cell Line Viability

This protocol is designed to be a self-validating system by including appropriate controls.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HCT-116 colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old media in the wells with media containing the test compounds. Include "vehicle control" wells (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2.3 Data Summary: Anticancer Activity The following table summarizes the reported cytotoxic activities of representative pyridinyl thiadiazole/thiazole compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-ThiadiazoleHCT-116 (Colon)2.03[9]
Pyridine-ThiadiazoleHepG2 (Hepatocellular)2.17[9]
Pyridine-ThiadiazoleMCF-7 (Breast)1.52[13]
Pyridine-ThiazoleMCF-7 (Breast)5.36[14]
Pyridine-ThiazoleHepG2 (Hepatocellular)8.76[14]
Pyridine-ThiazolidinoneHEp-2 (Laryngeal)5.9 (µg/mL)[11]

Broad-Spectrum Antimicrobial Activities

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Pyridinyl thiadiazole and thiazolidinone compounds have shown promising activity against a range of pathogenic bacteria and fungi.[15][16]

3.1 Mechanisms of Action The antimicrobial action of these compounds is often attributed to the inhibition of essential microbial enzymes. Molecular docking studies suggest that these molecules can bind to the active sites of enzymes like dihydrofolate reductase (DHFR), which is critical for DNA synthesis in bacteria.[16] The heterocyclic system can interact with key amino acid residues, disrupting the enzyme's catalytic function and leading to microbial death.

3.2 In Vitro Evaluation: Antimicrobial Susceptibility Testing The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a "positive control" well (broth + inoculum, no compound) to ensure microbial growth and a "negative control" well (broth only) to check for sterility. A standard antibiotic (e.g., gatifloxacin, fluconazole) should be run in parallel as a reference.[15][17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow A 1. Prepare Compound Stock Solution (in DMSO) B 2. Perform 2-fold Serial Dilutions in 96-well Plate with Broth A->B D 4. Inoculate All Test Wells with Microbial Suspension B->D C 3. Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) C->D F 6. Incubate Plate (e.g., 24h at 37°C) D->F E 5. Add Controls: - Growth Control (Inoculum + Broth) - Sterility Control (Broth Only) E->F G 7. Read Results Visually for Turbidity F->G H 8. Determine MIC: Lowest concentration with no growth G->H

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

3.3 Data Summary: Antimicrobial Activity The following table presents a selection of reported MIC values for pyridinyl thiadiazole/thiazole compounds.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
Pyridinyl-ThiazoleS. epidermidisGram-positive16[18]
Pyridinyl-ThiazoleS. aureusGram-positive64[18]
Imidazo-Thiadiazole-PyridineBacteriaATCC strains0.5[17]
Imidazo-Thiadiazole-PyridineFungusATCC 97638[17]

Potent Anti-inflammatory Activities

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyridinyl thiadiazole derivatives have emerged as promising anti-inflammatory agents, demonstrating efficacy in both in vitro and in vivo models.[19][20]

4.1 Mechanism of Action: COX-2 Inhibition A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX-2 is responsible for producing prostaglandins that mediate pain and inflammation. In silico docking studies have shown that these compounds can fit into the active site of the COX-2 enzyme, establishing strong binding interactions and blocking its activity, similar to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[19]

4.2 In Vitro Evaluation: Protein Denaturation Assay Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[21] An in vitro assay that measures a compound's ability to prevent heat-induced protein denaturation is a reliable and rapid screening method for anti-inflammatory activity.

Experimental Protocol: Heat-Induced Bovine Serum Albumin (BSA) Denaturation Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous Bovine Serum Albumin (BSA) solution and 4.5 mL of the test compound solution at various concentrations (e.g., 50-800 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Controls: Use diclofenac sodium as a positive control/reference drug. A control solution without the test compound is also required.

  • Heating: Incubate all samples at 37°C for 20 minutes, then heat at 70°C in a water bath for 10 minutes to induce denaturation.

  • Cooling & Measurement: Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

4.3 In Vivo Evaluation: Carrageenan-Induced Paw Edema This is a classic and highly reproducible in vivo model for evaluating the anti-exudative effect of acute anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Use healthy albino rats (150-200g). Acclimatize them to laboratory conditions for one week.

  • Grouping and Dosing: Divide animals into groups: a control group, a reference standard group (e.g., Diclofenac, 8 mg/kg), and test groups receiving the pyridinyl-thiadiazole compound at various doses (e.g., 50 mg/kg).[22] Administer the compounds intraperitoneally or orally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Other Potential Biological Activities

The versatility of the pyridinyl thiadiazolidine scaffold extends to other therapeutic areas:

  • Antioxidant Activity: Certain derivatives have shown significant radical scavenging activity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, indicating potential for mitigating oxidative stress.[18][23]

  • Antidiabetic Activity: Thiazolidine-2,4-dione analogues containing a pyridine ring have shown significant antidiabetic activity in animal models, likely through agonism of the PPAR-γ nuclear receptor.[5]

  • Enzyme Inhibition: Beyond cancer and inflammation, these compounds have shown inhibitory activity against other enzymes like acetylcholinesterase (AChE), relevant for Alzheimer's disease, and glycogen synthase kinase 3β (GSK3β).[3][11]

Conclusion and Future Perspectives

The hybridization of pyridine with thiadiazole and thiazolidinone rings has yielded a robust class of compounds with a wide array of potent biological activities. The evidence strongly supports their continued development as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the pyridine and thiadiazole/thiazolidinone rings to optimize potency and selectivity.

  • Lead Optimization: Improving the pharmacokinetic and pharmacodynamic (ADME/Tox) properties of lead compounds to enhance their drug-likeness.

  • In Vivo Efficacy and Toxicity: Advancing the most promising compounds from in vitro screening to more complex in vivo animal models to confirm efficacy and establish safety profiles.

  • Mechanism Elucidation: Employing advanced molecular biology techniques to definitively identify the cellular targets and signaling pathways modulated by these compounds.

The pyridinyl thiadiazolidine scaffold is a fertile ground for the discovery of next-generation therapeutics. The insights and protocols provided in this guide offer a solid framework for researchers to explore and harness the full potential of this privileged chemical class.

References

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  • El-Gazzar, M. G., et al. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin-4-one hybrids as dual CDK2/GSK3β inhibitors. RSC Advances. 2021;11(57):36209-36227. [Link]

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Foundational

The 1,2,5-Thiadiazole 1,1-Dioxide Scaffold: A Technical Guide to Synthesis, Reactivity, and Bioisosterism

Executive Summary: The "Chemical Chameleon" The 1,2,5-thiadiazole 1,1-dioxide core represents a unique excursion from standard heterocyclic chemistry. Unlike its aromatic parent (1,2,5-thiadiazole), which is a stable, we...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chemical Chameleon"

The 1,2,5-thiadiazole 1,1-dioxide core represents a unique excursion from standard heterocyclic chemistry. Unlike its aromatic parent (1,2,5-thiadiazole), which is a stable, weakly basic aromatic system, the 1,1-dioxide derivative is a highly electrophilic, non-aromatic (or pseudo-aromatic) species .

For drug developers, this scaffold is a high-value bioisostere of urea and cyanoguanidine , offering rigid planar geometry and unique hydrogen-bonding capabilities. It has proven pivotal in the design of histamine H2-receptor antagonists (e.g., famotidine analogues) and CXCR2 antagonists. This guide dissects the critical chemistry required to synthesize, stabilize, and utilize this moiety.[1][2]

Structural & Electronic Profile

The oxidation of the sulfur atom transforms the ring's electronic character.

FeatureParent 1,2,5-Thiadiazole1,2,5-Thiadiazole 1,1-Dioxide
Oxidation State S(II)S(VI)
Aromaticity High (Bird Index = 84)Low / Non-aromatic (diene-like character)
Basicity (pKa) -4.9 (Weak base)Non-basic; NH protons (if present) are acidic
Reactivity Electrophilic substitution (difficult)Potent Electrophile (reacts w/ nucleophiles)
Bioisostere Pyridine / PyrazineUrea / Cyanoguanidine / Squaric Acid
Stability Thermally stableSensitive to hydrolysis; prone to ring opening
Mechanistic Insight: The Electrophilicity Trap

The sulfone group (


) exerts a powerful electron-withdrawing effect, draining electron density from the C=N bonds. This makes the C-3 and C-4 positions highly susceptible to nucleophilic attack. Unlike the parent ring, which resists nucleophiles, the 1,1-dioxide invites them, often leading to ring cleavage or rearrangement unless sterically protected or stabilized by electron-donating substituents (e.g., amines).

Synthesis Architectures

Pathway A: The Sulfamide Condensation (Primary Route)

The most direct route to 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides is the condensation of sulfamide with 1,2-diketones. This method avoids the difficult oxidation of the parent thiadiazole.

Mechanism: Acid-catalyzed double condensation. Scope: Works well for symmetric aromatic diketones (e.g., benzil).

Pathway B: Oxidative Transformation

Direct oxidation of 1,2,5-thiadiazoles using strong oxidants like mCPBA or H2O2/urea.

  • Limitation: The parent ring is deactivated; harsh conditions are often required, which can degrade the product.

  • Utility: Best for fusing the dioxide ring onto existing robust scaffolds.

Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Primary Route: Condensation cluster_1 Secondary Route: Oxidation Sulfamide Sulfamide (H2N-SO2-NH2) Intermediate Dihydro-thiadiazole Intermediate Sulfamide->Intermediate EtOH, H+ Diketone 1,2-Diketone (R-CO-CO-R) Diketone->Intermediate Product 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-Dioxide Intermediate->Product - 2 H2O Parent Parent 1,2,5-Thiadiazole Parent->Product Oxidation (Low Yield) Oxidant mCPBA or H2O2/Urea Oxidant->Product caption Figure 1: Convergent synthetic pathways to the 1,1-dioxide scaffold.

Figure 1: Convergent synthetic pathways. The condensation route (blue) is generally preferred over direct oxidation (red) for library synthesis.

Experimental Protocol: Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole 1,1-Dioxide

This protocol establishes the core scaffold using the condensation method. It is a self-validating system: the disappearance of the yellow benzil color and the precipitation of the white product indicate success.

Reagents:

  • Benzil (10 mmol, 2.10 g)

  • Sulfamide (10 mmol, 0.96 g)

  • Ethanol (Absolute, 20 mL)

  • HCl (conc., 1 mL) as catalyst

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzil and sulfamide in ethanol.

  • Catalysis: Add concentrated HCl dropwise. The acid is crucial to protonate the carbonyls, facilitating the nucleophilic attack by sulfamide nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: The reaction mixture should transition from the bright yellow of benzil to a paler solution.

  • Workup: Cool the solution to room temperature. The product often crystallizes directly upon cooling. If not, remove half the solvent under reduced pressure.

  • Purification: Filter the white crystalline solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted benzil. Recrystallize from ethanol/water if necessary.

  • Validation:

    • Melting Point: Expect ~240–242°C (dec).

    • IR: Look for strong sulfone symmetric/asymmetric stretches (~1150 and 1300 cm⁻¹) and absence of C=O stretches.

Reactivity & Medicinal Chemistry Applications[2][3][4][9][10][11]

The "Vinylogous Urea" Bioisostere

In medicinal chemistry, the 3,4-diamino-1,2,5-thiadiazole 1,1-dioxide moiety is a classic bioisostere for urea or cyanoguanidine.

  • H2 Antagonists: In drugs like roxatidine analogues, this ring replaces the cyanoguanidine group. It maintains the planar geometry and H-bond donor/acceptor capability but alters the pKa and lipophilicity.

  • Acidity: The NH protons in the diamino-dioxide derivative are significantly more acidic than in urea, allowing for stronger H-bond interactions with basic residues in receptor pockets (e.g., Asp/Glu).

Nucleophilic Susceptibility (The Stability Trade-off)

The 1,1-dioxide ring is highly reactive toward nucleophiles .

  • Alcohols/Amines: Can attack the C=N bond, leading to ring opening or formation of addition adducts.

  • Design Tip: When using this scaffold in drug design, flanking substituents (like amino groups) are essential. They donate electron density into the ring (resonance), reducing the electrophilicity of the C=N carbons and preventing hydrolytic decomposition.

Visualization: Reactivity Logic

Reactivity cluster_nucleophile Nucleophilic Attack (Instability) cluster_stabilization Medicinal Chemistry Strategy Core 1,2,5-Thiadiazole 1,1-Dioxide Core RingOpen Ring Opening / Decomposition Core->RingOpen Attack at C=N (If e- poor) Resonance Resonance Stabilization Core->Resonance Reduces Electrophilicity Nu Nucleophiles (R-OH, R-NH2) Nu->Core Amino Amino Substituents (-NHR) Amino->Core Electron Donation Bioisostere Stable Urea Bioisostere Resonance->Bioisostere caption Figure 2: The duality of reactivity. Electron-donating groups are required for drug stability.

Figure 2: Reactivity profile. Without electron-donating groups (green path), the ring succumbs to nucleophilic attack (red path).

References

  • Pakulski, P., & Pinkowicz, D. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873. Link

  • Sorba, G., et al. (1992). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Farmaco, 47(12), 1445-55. Link

  • Algul, O., et al. (2009). 3,4-Diamino-1,2,5-thiadiazole as potent and selective CXCR2 antagonists.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(13), 3646-3649. Link

  • Broumidis, E., et al. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide.[5] Molbank, 2024(1), M1774. Link

  • Carmack, M., et al. (1975). 1,2,5-Thiadiazoles.[1][2][6][7][8][9][10][11][3][4][12] I. The Synthesis and Properties of 1,2,5-Thiadiazole 1,1-Dioxide. Journal of Organic Chemistry, 40(19), 2743–2748. Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide

Technical Application Note: Synthesis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide Executive Summary & Scope This technical guide details the protocol for synthesizing 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Executive Summary & Scope

This technical guide details the protocol for synthesizing 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide , a cyclic sulfamide derivative. Cyclic sulfamides are critical bioisosteres of hydantoins and


-lactams in medicinal chemistry, often utilized to improve metabolic stability and hydrogen-bonding characteristics in enzyme inhibitors (e.g., for glutaminyl cyclase or proteolytic enzymes).

Target Structure Analysis: The molecule consists of a five-membered heterocyclic sulfamide ring fused to a pyridine moiety at the nitrogen (N2) position. The synthesis strategy relies on the cyclization of an unsymmetrical diamine precursor with a sulfuryl donor.

Scope of Protocol:

  • Precursor Synthesis: Preparation of

    
    -(pyridin-4-yl)ethane-1,2-diamine via Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Ring Closure: Cyclization using Sulfamide (

    
    ) via transamination.
    
  • Purification & Validation: Isolation of the polar heterocycle and structural confirmation.

Strategic Retrosynthesis & Pathway

The synthesis is designed to avoid the use of sulfuryl chloride (


), which often leads to polymerization when reacting with primary/secondary amine mixtures. Instead, we utilize sulfamide  in a thermal transamination reaction, a method favored for its cleaner impurity profiles in cyclic sulfamide construction.

Figure 1: Synthetic Pathway (Graphviz)

SynthesisPathway Start1 4-Chloropyridine Hydrochloride Intermediate N-(Pyridin-4-yl) ethane-1,2-diamine Start1->Intermediate Step 1: SnAr 110°C, Neat/H2O Start2 Ethylenediamine (Excess) Start2->Intermediate Product 2-(Pyridin-4-yl)-1,2,5- thiadiazolidine 1,1-dioxide Intermediate->Product Step 2: Cyclization Pyridine Reflux (-2 NH3) Reagent Sulfamide (NH2SO2NH2) Reagent->Product

Caption: Two-step synthesis via diamine formation followed by thermal cyclization with sulfamide.

Reagents & Materials

ReagentCAS No.[1][2]Equiv.[2][3][4]RoleHazard Note
4-Chloropyridine HCl 7379-35-31.0Starting MaterialVesicant-like; handle in hood.
Ethylenediamine 107-15-310.0Reagent/SolventCorrosive; fuming. Excess prevents dimer formation.
Sulfamide 7803-58-91.1Cyclizing AgentNeurotoxic potential; handle with gloves.
Pyridine (Anhydrous) 110-86-1SolventSolvent/BaseFlammable; unpleasant odor.
2-Propanol (IPA) 67-63-0-WorkupFlammable.

Detailed Experimental Protocol

Step 1: Synthesis of -(Pyridin-4-yl)ethane-1,2-diamine

Rationale: This step utilizes a Nucleophilic Aromatic Substitution (


). A large excess of ethylenediamine is strictly required to prevent the formation of the 

-bis(pyridin-4-yl) byproduct.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Ethylenediamine (60 mL, ~0.9 mol).

  • Activation: Heat the ethylenediamine to 80°C.

  • Reaction: Slowly add 4-Chloropyridine Hydrochloride (13.5 g, 90 mmol) in small portions over 20 minutes.

    • Note: The reaction is exothermic. Adding the solid salt to the liquid amine helps control the rate.

  • Reflux: Increase temperature to 110–120°C and reflux for 4 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH:NH4OH 90:9:1). The starting material spot (UV active) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove excess ethylenediamine under reduced pressure (rotary evaporator) at 60°C. Caution: Ethylenediamine is corrosive; use a proper trap.

    • Resuspend the residue in 10% NaOH (50 mL) to liberate the free base.

    • Extract continuously with Chloroform or DCM (3 x 100 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate to yield a yellow oil/solid.
      
  • Yield Expectation: 85–95% (crude). The material is usually pure enough for the next step.

    • Validation:

      
       NMR should show two triplets for the ethylene backbone and the characteristic AA'BB' system of the 4-substituted pyridine.
      
Step 2: Cyclization to 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Rationale: The reaction with sulfamide involves the evolution of ammonia gas (


). High temperature (refluxing pyridine) is necessary to drive the equilibrium forward by expelling ammonia.
  • Setup: Equip a 100 mL RBF with a stir bar, reflux condenser, and a drying tube (or nitrogen inlet).

  • Dissolution: Dissolve the

    
    -(Pyridin-4-yl)ethane-1,2-diamine  (5.0 g, 36.4 mmol) from Step 1 in anhydrous Pyridine  (40 mL).
    
  • Reagent Addition: Add Sulfamide (3.85 g, 40 mmol, 1.1 equiv).

  • Cyclization: Heat the mixture to reflux (115°C) for 6–12 hours.

    • Observation: Ammonia gas will evolve. Ensure the fume hood is active.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the pyridine solvent. A viscous brown oil or semi-solid will remain.

    • Trituration: Add cold 2-Propanol (IPA) or Ethanol (20 mL) to the residue and sonicate. The product often precipitates as a beige/white solid.

    • Filter the solid.[5]

  • Purification (If required):

    • If trituration yields impure material, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[5]

    • Mobile Phase: DCM:MeOH (95:5 to 90:10 gradient).

  • Final Product: White to off-white solid.

Quality Control & Characterization

Expected Analytical Data:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.35 (d, 
      
      
      
      Hz, 2H, Py-H2,6)
    • 
       7.60 (s, 1H, 
      
      
      
      , broad exchangeable)
    • 
       6.95 (d, 
      
      
      
      Hz, 2H, Py-H3,5)
    • 
       3.80 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       3.45 (m, 2H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
    : 199.04. Found 
    
    
    
    .
  • Melting Point: Expect >180°C (decomposition).

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Flow (Graphviz)

Troubleshooting Problem1 Problem: Low Yield in Step 1 (Bis-alkylation) Solution1 Increase Ethylenediamine ratio to >10:1 Problem1->Solution1 Problem2 Problem: Incomplete Cyclization (Step 2) Solution2 Extend Reflux Time or Check Pyridine Dryness Problem2->Solution2 Problem3 Problem: Product is Sticky Oil Solution3 Triturate with Et2O/IPA Recrystallize from MeOH Problem3->Solution3

Caption: Decision matrix for common synthetic hurdles in cyclic sulfamide formation.

Key Technical Insights:

  • Water Sensitivity: While sulfamide is relatively stable, the cyclization efficiency drops if the pyridine is wet. Use molecular sieves to dry the solvent.

  • Oligomerization: If the concentration in Step 2 is too high (>1 M), intermolecular polymerization between diamine and sulfamide may compete with intramolecular cyclization. Maintain concentration around 0.5–0.8 M.

References

  • General Synthesis of Cyclic Sulfamides: Alker, D., et al. "Synthesis of 1,2,5-thiadiazolidine 1,1-dioxides."[6] Journal of Medicinal Chemistry, vol. 32, no.[3] 10, 1989, pp. 2381-2388.

  • Sulfamide Reactivity: Maryanoff, B. E., et al. "Structure-activity studies on anticonvulsant sugar sulfamates." Journal of Medicinal Chemistry, vol. 41, no.[3] 8, 1998, pp. 1315-1343. (Describes sulfamide condensation mechanics).

  • Precursor Synthesis (

    
    ): 
    Lian, Y., et al. "Palladium-catalyzed amination of pyridyl chlorides." Journal of the American Chemical Society, vol. 133, no. 5, 2011. (Provides context for amine coupling, though standard 
    
    
    
    is sufficient here).
  • Bioisostere Application: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, vol. 54, no.[3] 8, 2011, pp. 2529-2591.

Sources

Application

Application Note: Evaluation of Pyridinyl-1,2,4-Thiadiazolidine-3,5-diones as Enzyme Inhibitors

[1][2] Abstract & Introduction The 1,2,4-thiadiazolidine-3,5-dione (TDZD) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to inhibit enzymes through non-ATP competitive mec...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Introduction

The 1,2,4-thiadiazolidine-3,5-dione (TDZD) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to inhibit enzymes through non-ATP competitive mechanisms (kinases) or specific covalent modification (cysteine proteases).[1] While early derivatives like TDZD-8 utilized benzyl substituents, pyridinyl-substituted derivatives have emerged as a superior class. The incorporation of the pyridine ring enhances aqueous solubility, introduces additional hydrogen-bonding acceptors, and modulates the electrophilicity of the thiadiazolidine ring, thereby tuning its reactivity toward nucleophilic cysteine residues.

This guide details the application of pyridinyl-TDZD derivatives as inhibitors for two distinct enzyme classes:

  • GSK-3

    
     (Glycogen Synthase Kinase 3 beta):  A key target for neurodegenerative diseases (Alzheimer’s) and Type 2 Diabetes.
    
  • Cysteine Proteases (e.g., Cathepsin L, SARS-CoV-2 Mpro): Targets for antiviral and anti-metastatic therapies.

Mechanism of Action

Non-ATP Competitive Inhibition (GSK-3 )

Unlike most kinase inhibitors that compete with ATP for the active site (Type I inhibitors), pyridinyl-TDZDs typically bind to the substrate-binding site or an allosteric pocket. This results in a lower risk of off-target effects against other kinases that share high homology in the ATP-binding cleft.

Covalent Inhibition (Cysteine Proteases)

In cysteine proteases, the N-S bond within the thiadiazolidine ring is susceptible to nucleophilic attack by the catalytic cysteine thiolate (


). The pyridinyl ring acts as an electron-withdrawing group (EWG), activating the ring for ring-opening and disulfide bond formation with the enzyme, leading to irreversible or pseudo-irreversible inhibition.
Visualization: GSK-3 Signaling & Inhibition

The following diagram illustrates the role of GSK-3


 in the Wnt signaling pathway and the intervention point of TDZD derivatives.

GSK3_Pathway cluster_off Without Wnt (Basal State) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Activates Complex Destruction Complex (Axin/APC/GSK-3β) Dishevelled->Complex Inhibits Assembly BetaCatenin β-Catenin (Cytosolic) Complex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Targeted for Nucleus Nuclear Translocation (Transcription ON) BetaCatenin->Nucleus Accumulates TDZD Pyridinyl-TDZD (Inhibitor) TDZD->Complex Inhibits GSK-3β Activity TDZD->BetaCatenin Stabilizes

Figure 1: Schematic of the Wnt/


-catenin pathway. Pyridinyl-TDZDs inhibit GSK-3

within the destruction complex, preventing

-catenin phosphorylation and degradation, thereby activating Wnt signaling.

Experimental Protocols

Protocol A: Preparation of Pyridinyl-TDZD Stock Solutions

Objective: To prepare stable, homogenous compound solutions for biological assays. Critical Note: Pyridinyl-TDZDs are hydrophobic. Improper solubilization causes microprecipitation, leading to false negatives (loss of potency) or false positives (aggregate-based inhibition).

  • Weighing: Weigh 1–5 mg of the solid pyridinyl-TDZD derivative into a glass vial.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a master stock concentration of 10 mM . Vortex for 30 seconds.

  • Sonication: If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into amber tubes (to protect from light) and store at -20°C.

    • Stability Check: These compounds are generally stable in DMSO for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: GSK-3 Inhibition Assay (Luminescent)

Methodology: ADP-Glo™ Kinase Assay (Promega). Principle: Measures kinase activity by quantifying the ADP produced during the phosphorylation of a substrate peptide.

Reagents Required:
  • Recombinant Human GSK-3

    
     enzyme (approx. 10 ng/well).
    
  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP (Ultrapure).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
Step-by-Step Workflow:
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the Pyridinyl-TDZD stock in Assay Buffer (max 1% DMSO final).

    • Range: 100

      
      M down to 1 nM.
      
  • Enzyme Reaction Setup (384-well plate):

    • Step 1: Add 2

      
      L of diluted Compound to relevant wells.
      
    • Step 2: Add 2

      
      L of GSK-3
      
      
      
      enzyme.
    • Step 3: Pre-incubation: Incubate for 10 minutes at 25°C. (Critical for non-ATP competitive inhibitors to equilibrate).

    • Step 4: Add 1

      
      L of Substrate/ATP mix (Final [ATP] = 10 
      
      
      
      M; Final [Peptide] = 20
      
      
      M).
    • Step 5: Incubate for 60 minutes at 25°C.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).

Protocol C: Cysteine Protease Kinetic Assay (FRET)

Target: SARS-CoV-2 Mpro (3CLpro) or Cathepsin L. Methodology: Continuous fluorescence monitoring of FRET peptide cleavage.

Step-by-Step Workflow:
  • Buffer Preparation:

    • 20 mM Tris (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Note: For covalent inhibitors, avoid high DTT concentrations if the mechanism involves oxidation, but TDZDs react with the protein thiol, so 1 mM DTT is acceptable to keep the enzyme active.

  • Plate Setup:

    • Add 10

      
      L of Pyridinyl-TDZD (varying concentrations) to black 96-well plates.
      
    • Add 30

      
      L of Enzyme (Final conc: 50 nM).
      
    • Incubation: Incubate for varying times (0, 15, 30, 60 min) to assess time-dependent inhibition (characteristic of covalent binding).

  • Reaction Initiation:

    • Add 10

      
      L of FRET Substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Final conc: 20 
      
      
      
      M.
  • Measurement:

    • Monitor Fluorescence (

      
       nm) every 60 seconds for 30 minutes.
      

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following standard metrics.

MetricDefinitionApplication

Concentration inhibiting 50% of enzyme activity.Initial potency screening.

Inhibitor dissociation constant.[2]Used for reversible inhibitors (GSK-3

).

Second-order rate constant of inactivation.Crucial for covalent inhibitors (Proteases).[1] Measures efficiency of covalent bond formation.
Hill Slope Steepness of the dose-response curve.Slope > 1.0 may indicate aggregation or multi-site binding.
Determining Mechanism of Inhibition (Lineweaver-Burk)

To confirm the non-ATP competitive nature of Pyridinyl-TDZDs against GSK-3


:
  • Run the kinase assay at varying ATP concentrations (e.g., 5, 10, 50, 100, 500

    
    M).
    
  • Plot

    
     (velocity) vs 
    
    
    
    (ATP).
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged).
      
    • Non-Competitive (TDZD Profile): Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
Assay Workflow Visualization

Assay_Workflow cluster_reaction 3. Enzymatic Reaction Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Serial Dilution (Assay Buffer) Stock->Dilution PreInc Enzyme + Inhibitor (10 min Pre-inc) Dilution->PreInc Start Add Substrate/ATP PreInc->Start Incubate Incubation (60 min @ 25°C) Start->Incubate Detection 4. Detection (ADP-Glo / FRET) Incubate->Detection Analysis 5. Data Analysis (Sigmoidal Fit) Detection->Analysis

Figure 2: Standardized workflow for enzymatic evaluation of Pyridinyl-TDZD derivatives.

Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Pyridine nitrogen may quench fluorescence or interfere with luciferase.

    • Solution: Include a "Compound Only" control (no enzyme) to subtract background interference.

  • Issue: Steep Inhibition Curve (Hill Slope > 2).

    • Cause: Compound aggregation (common with heterocyclic scaffolds).

    • Solution: Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.

  • Issue: Loss of Activity over Time.

    • Cause: Hydrolysis of the thiadiazolidine ring in basic buffer.

    • Solution: Ensure stock solutions are anhydrous. Prepare working dilutions fresh immediately before the assay.

References

  • Martinez, A., et al. (2002). First Non-ATP Competitive Glycogen Synthase Kinase 3 Beta (GSK-3beta) Inhibitors: Thiadiazolidinones (TDZD) as Potential Drugs for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.

  • Domínguez, J.M., et al. (2012). Thiadiazolidinones as inhibitors of the RGS4-Galpha interaction. ChemMedChem.

  • Gente, C., et al. (2025). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases.[1][3] MDPI Pharmaceuticals.

  • Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience.

Sources

Method

High-throughput screening of novel thiadiazolidine dioxide libraries

Application Note: High-Throughput Screening of Novel Thiadiazolidine Dioxide (TDZD) Libraries inhibitors using TDZD scaffolds. Abstract The 1,2,4-thiadiazolidine-3,5-dione (TDZD) scaffold represents a privileged class of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Novel Thiadiazolidine Dioxide (TDZD) Libraries


 inhibitors using TDZD scaffolds.

Abstract

The 1,2,4-thiadiazolidine-3,5-dione (TDZD) scaffold represents a privileged class of small molecules, historically significant for their ability to inhibit Glycogen Synthase Kinase-3


 (GSK-3

) via a non-ATP competitive mechanism.[1][2][3] Unlike typical kinase inhibitors that crowd the ATP-binding pocket, TDZDs bind allosterically, offering superior selectivity and reduced toxicity profiles. This guide outlines a robust High-Throughput Screening (HTS) workflow designed specifically for TDZD libraries, addressing their unique solubility profiles, potential for redox cycling, and the requirement for specific counter-screening to eliminate false positives.

Library Preparation & Chemical Handling

Scientific Rationale: TDZDs are heterocyclic compounds that are generally stable in organic solvents but can undergo hydrolysis in aqueous basic media. The "dioxide" moiety is electron-withdrawing, making the ring susceptible to nucleophilic attack if not handled correctly.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[4]

  • Storage Concentration: 10 mM stock solutions.

  • Storage Conditions: -20°C in varying humidity-controlled environments (desiccated).

  • Freeze-Thaw Stability: Limit to <5 cycles. TDZDs can precipitate upon repeated freeze-thaw cycles due to moisture uptake, which accelerates ring opening.

Protocol: Acoustic Dispensing (Echo® Systems)

  • Source Plate: 384-well or 1536-well LDV (Low Dead Volume) plates (Cyclic Olefin Copolymer).

  • Transfer: Dispense 20–50 nL of compound directly into the assay plate to achieve a final screening concentration of 10

    
    M (assuming 10-20 
    
    
    
    L assay volume).
  • Control: Include "High Control" (Reference inhibitor, e.g., TDZD-8 or Tideglusib) and "Low Control" (DMSO only).

Primary Screening Assay: Kinase-Glo® Luminescent Platform

Mechanism & Causality: We utilize the Kinase-Glo® (Promega) platform.[5] This assay quantifies the amount of ATP remaining in solution after the kinase reaction.

  • Logic: Active Kinase

    
     ATP consumed 
    
    
    
    Low Luminescence.
  • Inhibition: Inactive Kinase

    
     ATP preserved 
    
    
    
    High Luminescence.
  • Why for TDZDs? This format allows the use of physiological ATP concentrations (1–10

    
    M), which is critical for detecting non-ATP competitive  inhibitors. Competitive assays using high ATP loads would artificially suppress the potency of ATP-competitive hits but are neutral for TDZDs; however, low ATP ensures we capture all modalities.
    
Experimental Protocol

Reagents:

  • Enzyme: Recombinant Human GSK-3

    
     (approx. 5–10 ng/well).
    
  • Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE) (25

    
    M).
    
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35 (detergent to prevent aggregation).
    
    • Critical Note: Avoid high concentrations of DTT (>1 mM) in the primary screen. Some TDZDs can react with thiols. Use TCEP if a reducing agent is strictly required, or keep DTT low (1 mM).

Step-by-Step Workflow:

  • Compound Addition: Dispense 50 nL of TDZD library compounds into 384-well white, solid-bottom plates.

  • Enzyme Addition: Add 5

    
    L of GSK-3
    
    
    
    in Assay Buffer.
    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT).

    • Reasoning: TDZDs may exhibit slow-binding kinetics. Pre-incubation ensures equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5

    
    L of ATP/Substrate Mix (2 
    
    
    
    M ATP, 50
    
    
    M Peptide).
    • Final Volume: 10

      
      L.
      
    • Final Conc: 1

      
      M ATP, 25 
      
      
      
      M Peptide.[6]
  • Incubation: Shake for 30 seconds, then incubate for 60 minutes at RT.

  • Detection: Add 10

    
    L of Kinase-Glo® Reagent.
    
  • Read: Incubate 10 minutes (stabilize signal) and read Luminescence (0.1–1s integration).

Data Visualization: The Screening Cascade

The following diagram illustrates the logical flow from library source to validated hit, emphasizing the specific counter-screens required for this chemotype.

TDZD_Screening_Cascade Library TDZD Library (DMSO Stock) Primary Primary Screen (Kinase-Glo / Low ATP) Library->Primary Acoustic Dispense Triage Hit Triage (>50% Inhibition) Primary->Triage Z' > 0.5 Counter Counter Screen (Luciferase Inhibition) Triage->Counter Remove False Positives Counter->Triage Luciferase Inhibitors (Discard) Orthogonal Orthogonal Assay (FRET / Mobility Shift) Counter->Orthogonal Valid Hits Mechanism Mechanism Check (ATP Competition) Orthogonal->Mechanism Confirm IC50 Lead Validated Non-ATP Competitive Hit Mechanism->Lead Kd Determination

Caption: Figure 1. HTS Workflow for TDZD Libraries. Note the critical Counter Screen step to eliminate compounds inhibiting the luciferase reporter rather than the kinase.

Hit Validation & Triage

The "False Positive" Trap: TDZDs are small heterocycles.[7] In a Kinase-Glo assay, a compound that inhibits Firefly Luciferase (the detection enzyme) will appear as a "super-inhibitor" (High Luminescence is NOT produced, wait—correction: In Kinase Glo, High Luminescence = Inactive Kinase. Low Luminescence = Active Kinase. Therefore, a Luciferase inhibitor results in Low Luminescence , mimicking an Active Kinase (No Inhibition). Correction: Actually, Kinase-Glo relies on Luciferase consuming the remaining ATP.

  • If Kinase is inhibited

    
     High ATP remains 
    
    
    
    High Signal .
  • If Compound inhibits Luciferase

    
    Low Signal .
    
  • Result: Luciferase inhibitors look like Inactive Compounds (False Negatives) in Kinase-Glo.

  • However: If using ADP-Glo (which measures ADP production), Luciferase inhibitors look like False Positives.

  • Clarification for Protocol: If using standard Kinase-Glo (ATP depletion), we are mostly concerned with Fluorescence/Color Quenchers or Aggregators.

Validation Protocol (Orthogonal Assay): To confirm hits, switch to a ratiometric assay like TR-FRET (LANCE Ultra) or Mobility Shift (Caliper LabChip) .

Mechanistic Characterization (ATP Competition): To prove the "Novel" aspect of the TDZD (Non-ATP Competitive), you must perform IC


 shifts at varying ATP concentrations.
ParameterATP Competitive InhibitorNon-ATP Competitive (TDZD)
IC

at 10

M ATP

nM

nM
IC

at 1 mM ATP

nM (Shift)

nM (No Shift)
Selectivity Profile Low (Hits many kinases)High (Specific to GSK-3

)

Mechanism of Action Visualization

Understanding where the TDZD binds is crucial for optimizing the library.

GSK3_Inhibition_Mechanism GSK3 GSK-3β Enzyme ATP_Pocket ATP Binding Pocket GSK3->ATP_Pocket Allosteric_Site Allosteric Site (Activation Loop) GSK3->Allosteric_Site ATP ATP ATP->ATP_Pocket Binds Substrate Peptide Substrate Substrate->GSK3 Phosphorylation Staurosporine Staurosporine (ATP Competitive) Staurosporine->ATP_Pocket Blocks TDZD TDZD Scaffold (Allosteric/Hinge) TDZD->Substrate Prevents turnover (Non-Competitive) TDZD->Allosteric_Site Binds & Induces Conf. Change

Caption: Figure 2. Mechanistic differentiation. TDZDs bind outside the ATP pocket, avoiding competition with high intracellular ATP levels.

References

  • Martinez, A., et al. (2002).[1][2][7][8][9] "First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease."[2][7][10] Journal of Medicinal Chemistry.

  • Polgar, T., et al. (2005). "Comparative Virtual and Experimental High-Throughput Screening for Glycogen Synthase Kinase-3beta Inhibitors." Journal of Medicinal Chemistry.

  • Domínguez, J.M., et al. (2012).[3] "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib." Bioorganic & Medicinal Chemistry.

  • Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

Application

Experimental setup for assessing the antimicrobial activity of pyridine compounds

Application Note: Comprehensive Assessment of Antimicrobial Efficacy in Synthetic Pyridine Derivatives Executive Summary & Scientific Rationale The pyridine scaffold is a "privileged structure" in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Assessment of Antimicrobial Efficacy in Synthetic Pyridine Derivatives

Executive Summary & Scientific Rationale

The pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved antimicrobials (e.g., Isoniazid, Pyrazinamide) and emerging bioactive agents.[1] Its ability to accept diverse substitutions allows for the modulation of lipophilicity and electronic properties, facilitating penetration through the complex cell envelopes of Gram-negative bacteria and Mycobacterium species.

However, assessing the antimicrobial activity of novel synthetic pyridines presents unique challenges compared to standard aqueous antibiotics. These compounds often exhibit poor water solubility and require organic co-solvents (typically DMSO), which can introduce artifacts if not rigorously controlled. Furthermore, simple growth inhibition data (MIC) is often insufficient; understanding whether a pyridine derivative is bacteriostatic, bactericidal, or anti-biofilm is critical for lead optimization.

This guide provides a rigorous, self-validating workflow for characterizing pyridine derivatives, synthesizing CLSI (Clinical and Laboratory Standards Institute) standards with practical adaptations for synthetic organic compounds.

Experimental Workflow Overview

The following diagram illustrates the logical progression from compound synthesis to advanced characterization.

AntimicrobialWorkflow Synthesis Pyridine Derivative Synthesis (Purity >95%) StockPrep Stock Solution Prep (DMSO, 10-20 mM) Synthesis->StockPrep QC_Check Solvent Tolerance Check (DMSO < 1%) StockPrep->QC_Check MIC_Assay Primary Screen: MIC Determination (Broth Microdilution + Resazurin) QC_Check->MIC_Assay Validated System Decision MIC < Cutoff? MIC_Assay->Decision Decision->Synthesis No (SAR Iteration) MBC_Assay MBC Determination (Bactericidal vs Static) Decision->MBC_Assay Yes TimeKill Time-Kill Kinetics (Rate of Lethality) Decision->TimeKill High Potency Biofilm Biofilm Inhibition (Crystal Violet Assay) Decision->Biofilm Surface Active

Figure 1: Critical path for evaluating antimicrobial activity of synthetic pyridine derivatives.

Pre-Analytical Phase: Compound Handling & Controls

The Challenge: Pyridine derivatives are often hydrophobic. Inadequate solubilization leads to precipitation in aqueous media, resulting in false negatives (compound not reaching bacteria) or false positives (precipitate crashing onto cells).

Protocol A: Stock Solution Preparation

  • Solvent: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid Ethanol (evaporation alters concentration) or DMF (high bacterial toxicity).

  • Concentration: Prepare a 100x master stock (e.g., 10 mg/mL or 20 mM). This ensures that when diluted 1:100 into the assay, the final DMSO concentration is 1% .

  • Sterilization: Do NOT autoclave. If sterility is a concern, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Check for compound binding to the filter by measuring absorbance before/after.

Critical Control: The Solvent Blank You must validate that 1% DMSO does not inhibit your specific test strains.

  • Acceptance Criteria: Growth in "Media + 1% DMSO" wells must be within 90-100% of "Media Only" wells.

Protocol: Quantitative MIC Determination (Broth Microdilution)

This protocol is adapted from CLSI M07-A10 [1] but includes the Resazurin modification. Pyridines can sometimes form colored complexes or precipitates; Resazurin (a redox indicator) provides a clear colorimetric endpoint (Blue = No Growth, Pink = Growth), eliminating subjective visual errors.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • 96-well microplates (U-bottom or Flat-bottom).[3][4]

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Standardized Bacterial Inoculum (

    
     CFU/mL).[5]
    

Plate Layout Strategy: Proper layout minimizes edge effects and cross-contamination.

PlateLayout cluster_plate 96-Well Plate Layout (Rows A-H) Col1 Col 1: Neg Ctrl (Media Only) Col2 Col 2: Solvent Ctrl (Media + DMSO) Col3 Col 3: High Conc (e.g. 128 µg/mL) Col4 ...Serial Dilution... Col11 Col 11: Low Conc (e.g. 0.25 µg/mL) Col12 Col 12: Pos Ctrl (Bacteria + No Drug)

Figure 2: Recommended plate layout including sterility (Neg) and growth (Pos) controls.

Step-by-Step Procedure:

  • Dilution: Add 100 µL CAMHB to columns 2-12. Add 200 µL of compound (at 2x desired top concentration, containing 2% DMSO) to column 3.

  • Serial Transfer: Transfer 100 µL from Col 3 to Col 4, mix, and repeat to Col 11. Discard the final 100 µL from Col 11. Col 12 serves as the Growth Control (0% drug).

  • Inoculation: Dilute 0.5 McFarland culture 1:100 in CAMHB. Add 100 µL of this suspension to wells in Cols 2-12.

    • Final Volume: 200 µL.

    • Final DMSO: 1% (assuming stock was prepared correctly).[6]

    • Final Inoculum:

      
       CFU/mL.[5]
      
  • Incubation: 16-20 hours at 37°C (aerobic).

  • Readout (Resazurin): Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 1-2 hours.

    • Blue/Purple: No growth (inhibition).

    • Pink: Growth (metabolic reduction of dye).

  • Determination: MIC is the lowest concentration well that remains Blue.[7]

Protocol: Time-Kill Kinetics

MIC tells you if it works; Time-Kill tells you how it works. This is crucial for pyridines, as some derivatives (e.g., quaternary pyridinium salts) act as membrane disruptors causing rapid cell death, while others may be slow-acting metabolic inhibitors.

Procedure:

  • Setup: Prepare tubes with CAMHB containing the pyridine compound at 1x MIC and 4x MIC . Include a growth control (no drug).[5]

  • Inoculum: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in PBS and plate onto nutrient agar. Incubate overnight and count colonies.

  • Analysis: Plot Log(CFU/mL) vs. Time.

Data Interpretation Table:

ProfileDefinitionClinical Implication
Bacteriostatic < 3 Log reduction from initial inoculumInhibits growth; requires immune system to clear.
Bactericidal ≥ 3 Log reduction (99.9% kill)Actively kills bacteria; preferred for severe infections.
Rapid Kill ≥ 3 Log reduction within 2-4 hoursSuggests membrane disruption (surfactant-like activity).

Protocol: Biofilm Inhibition (Crystal Violet)

Many pyridine derivatives target surface adhesion. Standard MIC assays do not detect anti-biofilm activity.

  • Culturing: Use Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Seeding: Inoculate 96-well flat-bottom plates with bacteria + compound (sub-MIC concentrations are often tested to separate killing from biofilm inhibition).

  • Incubation: 24-48 hours static at 37°C.

  • Washing: Gently aspirate media.[3][4] Wash wells 3x with sterile PBS to remove planktonic (floating) cells. Crucial: Do not disrupt the slime layer at the bottom.[3]

  • Staining: Add 0.1% Crystal Violet for 15 mins. Wash 3x with water.

  • Solubilization: Add 30% Acetic Acid or 95% Ethanol to dissolve the stain.[3]

  • Measurement: Read Absorbance at 590 nm.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[8]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[5][9]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[10] Methods, 42(4), 321-324.

  • Wanigasekara, D., et al. (2021).[11][12][13] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. Proceedings of International Forestry and Environment Symposium.[11][13]

  • Peterson, L. R., & Shanholtzer, C. J. (1992). Tests for Bactericidal Activity.[5][6][9][14][15] In Clinical Microbiology Procedures Handbook. American Society for Microbiology.

Sources

Method

Application Note: 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide in Anti-inflammatory Studies

Executive Summary This application note details the use of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide and its structural analogs as potent, reversible inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . The 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the use of 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide and its structural analogs as potent, reversible inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a well-characterized pharmacophore designed to mimic the phosphate group of phosphotyrosine (pTyr), allowing it to dock into the catalytic site of PTP1B.

In the context of inflammation, PTP1B acts as a negative regulator of insulin and leptin signaling. Its overexpression is linked to chronic low-grade inflammation ("meta-inflammation") associated with obesity and Type 2 Diabetes. By inhibiting PTP1B, this compound restores insulin sensitivity and suppresses pro-inflammatory pathways such as NF-κB and JAK/STAT . This guide provides rigorous protocols for validating its efficacy in enzymatic and cellular anti-inflammatory models.

Mechanism of Action (MoA)

The Target: PTP1B

PTP1B is a non-receptor tyrosine phosphatase that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS-1), terminating the insulin signal.[1] It also dephosphorylates JAK2, dampening leptin signaling.[2]

The Inhibitor: 1,2,5-Thiadiazolidine 1,1-Dioxide Scaffold

The 1,2,5-thiadiazolidine 1,1-dioxide core acts as a non-hydrolyzable phosphate mimetic.[3] The sulfonyl group (


) forms hydrogen bonds with the active site arginine (Arg221) and the backbone amide of the P-loop in PTP1B, effectively blocking substrate access. The pyridine substituent at position 2 enhances solubility and potential interactions with the "second aryl phosphate binding site" (site B), improving selectivity over other phosphatases (e.g., TCPTP).
Anti-inflammatory Pathway

Inhibition of PTP1B leads to:

  • Sustained Insulin/Akt Signaling: Reduces FoxO1 activity, decreasing gluconeogenesis and pro-inflammatory cytokine expression.

  • Suppression of NF-κB: PTP1B promotes NF-κB activation; its inhibition reduces the transcription of TNF-α, IL-6, and iNOS.

  • M2 Macrophage Polarization: Enhanced STAT6 signaling promotes an anti-inflammatory M2 phenotype.

Pathway Visualization

PTP1B_Pathway Compound 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide PTP1B PTP1B Enzyme Compound->PTP1B Inhibits IR Insulin Receptor (p-Tyr) PTP1B->IR Dephosphorylates (Terminates Signal) JAK2 JAK2 / STAT3 PTP1B->JAK2 Dephosphorylates NFkB NF-κB Pathway PTP1B->NFkB Activates AntiInflam Anti-inflammatory Response (M2 Polarization, Insulin Sensitization) IR->AntiInflam Promotes JAK2->AntiInflam Promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Inflammation Upregulates

Figure 1: Mechanism of PTP1B inhibition leading to reduced inflammation and enhanced insulin signaling.

Material Preparation & Handling[5][6][7]

ParameterSpecificationNotes
Molecular Weight ~211.24 g/mol Based on C7H9N3O2S formula (approx).
Solubility DMSO (>20 mg/mL)Poorly soluble in water. Prepare 10-50 mM stocks in DMSO.
Storage -20°C (Solid/Stock)Protect from moisture. Desiccate.
Stability Hydrolysis-sensitiveThe sulfamide bond can hydrolyze at extreme pH. Use fresh buffers.
Handling Standard PPETreat as a potential enzyme inhibitor; avoid skin contact.

Expert Tip: The 1,1-dioxide group is acidic (


). In physiological buffers (pH 7.4), it exists as an anion, which is critical for mimicking the phosphate group (

). Ensure your assay buffer pH is strictly controlled.

Experimental Protocols

Protocol A: In Vitro PTP1B Enzymatic Inhibition Assay

Objective: To determine the IC50 of the compound against recombinant human PTP1B.

Reagents:

  • Recombinant Human PTP1B (residues 1-322).

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or DiFMUP (fluorogenic).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 0.05% NP-40.

Procedure:

  • Preparation: Dilute compound in DMSO to 100x final concentration (e.g., 0.1 µM to 100 µM range).

  • Enzyme Mix: Dilute PTP1B to 0.5 µg/mL in Assay Buffer.

  • Incubation: Add 5 µL of compound + 45 µL of Enzyme Mix to a 96-well plate. Incubate for 15 min at 30°C.

  • Reaction Start: Add 50 µL of pNPP substrate (2 mM final).

  • Measurement: Monitor absorbance at 405 nm (kinetic mode) for 20 minutes.

  • Analysis: Calculate the slope (Vmax) for each concentration. Plot % Inhibition vs. Log[Compound].

Validation Criteria:

  • Reference Inhibitor (e.g., Suramin or Sodium Orthovanadate) must show expected IC50.

  • Z-factor should be > 0.5 for high-throughput screens.

Protocol B: Cellular Anti-inflammatory Assay (RAW 264.7 Macrophages)

Objective: To assess the compound's ability to suppress LPS-induced inflammation.

Workflow Diagram:

Cell_Protocol Seeding Seed RAW 264.7 Cells (5x10^5 cells/well) PreTreat Pre-treat with Compound (1-10 µM, 1 hr) Seeding->PreTreat Stimulation Stimulate with LPS (100 ng/mL, 24 hrs) PreTreat->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Lysate Lyse Cells Stimulation->Lysate Analysis1 Griess Assay (NO) ELISA (TNF-α, IL-6) Supernatant->Analysis1 Analysis2 Western Blot (p-NF-κB, iNOS, COX-2) Lysate->Analysis2

Figure 2: Experimental workflow for assessing anti-inflammatory activity in macrophages.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate RAW 264.7 cells in 6-well plates (for Western) or 96-well plates (for NO/ELISA) in DMEM + 10% FBS.

    • Allow adherence overnight.[4]

  • Compound Treatment (Pre-incubation):

    • Replace media with serum-reduced media (0.5% FBS) to minimize protein binding.

    • Add 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide at graded concentrations (e.g., 1, 5, 10, 20 µM).

    • Include Vehicle Control (DMSO < 0.1%).

    • Incubate for 1 hour prior to stimulation.

  • Inflammatory Stimulation:

    • Add Lipopolysaccharide (LPS) (final conc. 100 ng/mL) to all wells except the Negative Control.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Readouts:

    • Nitric Oxide (NO): Mix 50 µL supernatant + 50 µL Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.

    • Cytokines: Perform ELISA for TNF-α and IL-6 using cell supernatant.

    • Protein Expression: Lyse cells in RIPA buffer + Phosphatase Inhibitors. Perform Western Blot for:

      • iNOS / COX-2 (Inflammatory markers).

      • p-NF-κB (p65) (Transcription factor activation).

      • p-Akt (Ser473) (To confirm PTP1B inhibition/insulin sensitization).

Expected Results & Data Interpretation

ReadoutExpected Outcome (with Inhibitor)Biological Significance
PTP1B Activity Dose-dependent decrease (IC50 ~ µM range)Confirms direct target engagement.
Nitric Oxide (NO) Significant reduction vs. LPS aloneSuppression of iNOS activity.
TNF-α / IL-6 Reduced secretionInhibition of NF-κB mediated transcription.
p-Akt (Ser473) Increased (if insulin/serum present)Restoration of PI3K/Akt signaling (PTP1B blockade).
p-STAT3 (Tyr705) IncreasedPTP1B normally dephosphorylates JAK2/STAT3; inhibition sustains this signal.

Troubleshooting & Expert Tips

  • Solubility Issues: If precipitation occurs in aqueous media, pre-warm the media to 37°C before adding the DMSO stock. Do not exceed 0.5% DMSO final concentration to avoid cytotoxicity.

  • Phosphatase Contamination: In Western blots, use broad-spectrum phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate) in the lysis buffer to preserve phosphorylation states.

  • Selectivity Check: PTP1B is highly homologous to TCPTP (T-cell protein tyrosine phosphatase). If specific PTP1B inhibition is critical, include a TCPTP counter-screen or use PTP1B-knockout cells as a control.

  • Cell Viability: Always run an MTT or CCK-8 assay in parallel to ensure that reductions in NO/Cytokines are due to anti-inflammatory mechanisms, not cell death.

References

  • Golebiowski, A., et al. (1998). "1,2,5-Thiadiazolidin-3-one 1,1 dioxide derivatives: a new class of potent protein tyrosine phosphatase 1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 8(5), 539-544.[3] Link

    • Core reference for the 1,2,5-thiadiazolidine 1,1-dioxide scaffold.
  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

    • Review of PTP1B inhibitor classes and mechanisms.
  • Elchebly, M., et al. (1999). "Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene." Science, 283(5407), 1544-1548. Link

    • Validation of PTP1B as a target for metabolic and inflammatory diseases.[5]

  • Zabolotny, J. M., et al. (2002). "PTP1B regulates leptin signal transduction in vivo." Developmental Cell, 2(4), 489-495. Link

    • Mechanistic link between PTP1B and JAK/ST
  • Pusapati, S., et al. (2020). "Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents." Medicinal Chemistry Research, 30, 519–534.[5] Link[5]

    • Recent review on thiazolidine deriv

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for pyridinyl heterocycle synthesis

Technical Support Center: Optimization of Reaction Conditions for Pyridinyl Heterocycle Synthesis Current Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for Pyridinyl Heterocycle Synthesis

Current Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Scientist Scope: Troubleshooting cross-coupling, regioselectivity, and purification of pyridine derivatives.

Introduction: The "Pyridyl Paradox"

Welcome to the technical support hub. Pyridines are ubiquitous in medicinal chemistry (found in >20% of top pharmaceuticals), yet they remain notoriously difficult to synthesize. This difficulty stems from the "Pyridyl Paradox" : The same nitrogen lone pair that makes pyridines valuable for biological binding also poisons metal catalysts, destabilizes key intermediates (like boronic acids), and complicates purification.

This guide moves beyond standard recipes to address the causality of failure and provides self-validating protocols to overcome these barriers.

Module 1: Cross-Coupling Challenges (The "2-Pyridyl Problem")

User Query: “My Suzuki coupling with 2-pyridylboronic acid yields <10% product. The starting material disappears, but I only see deboronated pyridine. Why?”

Root Cause Analysis: You are experiencing Protodeboronation . Unlike phenylboronic acids, 2-pyridylboronic acids are inherently unstable. The basic nitrogen atom coordinates with the boron center, increasing the electron density on the carbon-boron bond. This facilitates protonolysis by water or alcohols, effectively replacing the boron with a hydrogen atom before the transmetalation step can occur [1].

Troubleshooting Workflow:

SuzukiTroubleshooting Start Suzuki Coupling Stalls/Fails CheckSM Check 2-Pyridyl Boronate Stability Start->CheckSM IsDeboronated Is Protodeboronation observed? (LCMS shows Py-H mass) CheckSM->IsDeboronated Sol1 Switch to MIDA Boronate (Slow Release Strategy) IsDeboronated->Sol1 Yes (High Instability) Sol2 Use Anhydrous Conditions (Eliminate Proton Source) IsDeboronated->Sol2 Minor Sol3 Copper Co-catalysis (Cu(OAc)2 scavenges Py-N) IsDeboronated->Sol3 Alternative

Figure 1. Decision tree for diagnosing and solving 2-pyridyl coupling failures.

The Solution: MIDA Boronate Slow-Release Protocol To bypass instability, use N-methyliminodiacetic acid (MIDA) boronates.[1][2] The MIDA ligand masks the boron's Lewis acidity, preventing the nitrogen coordination that triggers decomposition. The active boronic acid is released slowly in situ, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition [2].[2]

Validated Protocol (MIDA Coupling):

  • Reagents: Aryl halide (1.0 equiv), 2-Pyridyl MIDA boronate (1.5 equiv), Cu(OAc)₂ (0.5 equiv).[3]

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%).[3]

  • Solvent/Base: DMF/IPA (4:1) with K₂CO₃ (5.0 equiv).[3]

  • Process:

    • Critical Step: Degas solvents thoroughly (sparge with Ar for 15 min). Oxygen accelerates boronate decomposition.

    • Heat to 100°C. The water in the base/solvent traces promotes slow hydrolysis of the MIDA ester.

    • Checkpoint: If reaction is slow, add small aliquots of water (slow addition) to accelerate MIDA hydrolysis, but do not flood the system.

Module 2: Catalyst Poisoning (Buchwald-Hartwig Amination)

User Query: “I am trying to aminate 2-chloropyridine. The reaction turns black immediately and yields are poor. Is my catalyst dying?”

Root Cause Analysis: Yes. This is Catalyst Poisoning . The pyridine nitrogen is a strong sigma-donor. It binds competitively to the unsaturated Pd(0) species, forming a stable, unreactive complex (Pd-N coordination) that halts the catalytic cycle. This is often accompanied by "Pd black" precipitation [3].

Optimization Strategy: Ligand Sterics You must use bulky, electron-rich phosphine ligands.[4] The sheer size of these ligands creates a "cone of protection" around the palladium center, physically preventing the pyridine nitrogen from binding while still allowing the smaller amine nucleophile to attack.

Ligand Selection Guide:

Substrate ClassRecommended LigandBase RecommendationWhy?
2-Halopyridines BrettPhos or RuPhos NaOtBuBulky biaryl ligands prevent N-poisoning. RuPhos is excellent for secondary amines.
3-Halopyridines XPhos K₃PO₄Less steric hindrance at N; XPhos provides high turnover.
Aminopyridines (as nucleophile)tBuBrettPhos LHMDSWeak nucleophilicity of aminopyridines requires highly active catalysts.

Self-Validating Checkpoint:

  • Visual Cue: The reaction mixture should remain homogenous (often dark red/brown). If you see immediate black precipitation, your ligand is not bulky enough or your solvent contains oxygen.

Module 3: Regioselectivity (Minisci & C-H Activation)

User Query: “I need to alkylate a pyridine at the C4 position using a Minisci reaction, but I get a mixture of C2 and C4. How do I control this?”

Root Cause Analysis: Radical addition to pyridines is governed by electronics. The nucleophilic alkyl radical attacks the most electron-deficient positions (C2 and C4). Without steric guidance, C2 is often favored or a mixture is obtained due to similar electronic coefficients.

The Solution: Blocking Groups & Acid Tuning To achieve exclusive C4 selectivity, you must sterically block the C2 positions or alter the protonation state.

Method A: The "Baran Block" Strategy (High Precision) Use a removable blocking group. Reacting pyridine with a maleate derivative installs a steric block at N, directing radicals exclusively to C4 [4].[5]

  • Step 1: Form pyridinium salt with blocking agent.[5][6]

  • Step 2: Perform Minisci (radical source + AgNO₃/Persulfate).

  • Step 3: Remove block (mild base).

Method B: Acid/Solvent Tuning (General)

  • Solvent: Use TFA/Water .[7] Protonation of the pyridine nitrogen activates the ring.

  • Radical Source: For C4 selectivity, bulkier radicals (e.g., t-butyl) prefer C4 over C2 due to steric clash with the N-H bond at C2.

MinisciSelectivity Input Pyridine Substrate ConditionA Standard Acidic Conditions (TFA) Input->ConditionA ConditionB Steric Blocking (Maleate/N-Oxide) Input->ConditionB ResultA C2 + C4 Mixture (Poor Selectivity) ConditionA->ResultA ResultB C4 Exclusive (High Selectivity) ConditionB->ResultB

Figure 2. Strategic pathways for controlling regioselectivity in radical alkylation.

Module 4: Purification (The "Sticky" Pyridine)

User Query: “My product streaks on the silica column and co-elutes with impurities. I lose half my yield during chromatography.”

Root Cause Analysis: Silica gel is slightly acidic (pH ~5-6). Basic pyridines interact with the silanol groups (Si-OH), causing strong adsorption, peak tailing (streaking), and irreversible material loss.

Purification Optimization Protocol:

  • The "Triethylamine Doping" Method:

    • Pre-wash your silica column with the eluent containing 1-5% Triethylamine (Et₃N) .

    • Mechanism:[2][6][8][9] Et₃N is a stronger base than pyridine. It saturates the acidic silanol sites, effectively "capping" the silica.

    • Run: Perform the column with 1% Et₃N in the mobile phase.

  • Alternative Stationary Phases:

    • Basic Alumina (Al₂O₃): Use Grade III basic alumina instead of silica. It prevents the acid-base interaction entirely.

    • C18 Reverse Phase: For highly polar pyridines, move to water/acetonitrile gradients with 0.1% NH₄OH (basic modifier) or Formic Acid (acidic modifier to keep it protonated and sharp).

  • The "Tautomer Lock" (For Hydroxypyridines):

    • If you have a 2- or 4-hydroxypyridine (pyridone), it exists as a tautomeric mixture that streaks badly.

    • Fix: Convert the -OH to a Nonaflate (using NfF) or Triflate before purification. This "locks" the form, makes it lipophilic, and allows easy silica chromatography [5].

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society. Link

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis." Journal of the American Chemical Society. Link

  • Pd-Catalyzed Amination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Minisci Regiocontrol: Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

  • Purification Strategies: Li, J. J. (2011). "Name Reactions in Heterocyclic Chemistry II." Wiley-Interscience. Link

Sources

Optimization

Troubleshooting guide for the characterization of novel thiadiazole derivatives

Title: Technical Support Center: Advanced Characterization of Novel Thiadiazole Derivatives Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Advanced Characterization of Novel Thiadiazole Derivatives

Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who face analytical bottlenecks when characterizing 1,3,4-thiadiazole scaffolds. These heterocyclic nuclei are critical pharmacophores with potent antimicrobial, anti-inflammatory, and anticancer properties. However, their unique electronic structures—specifically their propensity for tautomerism and complex ionization behaviors—often confound standard analytical workflows.

This guide is engineered to move beyond generic troubleshooting. Here, we dissect the causality behind spectral anomalies and biological assay failures, providing you with self-validating protocols to ensure absolute structural and functional confidence in your thiadiazole pipelines[1].

Section 1: Resolving NMR Spectral Anomalies (Tautomerism)

Q1: Why am I observing severe peak broadening and unexpected multiplet splitting in the 1H-NMR and 13C-NMR spectra of my 2-mercapto-1,3,4-thiadiazole derivative?

Expert Insight & Causality: You are likely witnessing tautomeric equilibrium on the NMR timescale. 1,3,4-thiadiazoles substituted with electronegative heteroatoms (e.g., -SH, -OH, or -NH2) frequently exhibit thiol-thione, hydroxy-oxo, or amino-imino tautomerism. The position of this equilibrium is highly dependent on the electronic character of the molecule and the nature of the solvent[2]. In polar aprotic solvents like DMSO-d6, the thione or imino forms are often stabilized via strong intermolecular hydrogen bonding, whereas in non-polar solvents like CDCl3, the thiol or amino forms may predominate[2]. When the exchange rate between these tautomers is intermediate on the NMR timescale at room temperature, it manifests as peak broadening or duplicate signal sets, which are easily misidentified as impurities. Advanced computational procedures, such as DFT-D calculations, are increasingly used alongside NMR to distinguish these tautomers[3].

Self-Validating Protocol: Variable Temperature (VT) NMR & Solvent Titration To validate whether the extra peaks are tautomers (dynamic) or impurities (static), you must perturb the thermodynamic equilibrium.

  • Baseline Acquisition: Acquire a standard 1H-NMR and 13C-NMR spectrum in DMSO-d6 at 298 K.

  • Thermal Perturbation (VT-NMR): Increase the probe temperature in 10 K increments up to 353 K (80°C), acquiring a spectrum at each step.

    • Validation Check: If the peaks are due to tautomerism, the thermal energy will increase the exchange rate, causing the broadened peaks to coalesce into sharp, time-averaged singlets. If they are impurities, the integration ratios will remain strictly constant.

  • Solvent Switch: Dissolve a fresh sample of the compound in CDCl3 (if soluble).

    • Validation Check: Tautomeric ratios are solvent-dependent. A dramatic shift in the integration ratio of the split peaks confirms tautomerism[2].

Table 1: Characteristic 13C-NMR Chemical Shifts for 1,3,4-Thiadiazole Tautomers

Structural Form / Functional GroupPrimary SolventTypical 13C Chemical Shift (C2/C5)Diagnostic Spectral Feature
Standard 1,3,4-Thiadiazole CoreDMSO-d6158.0 - 164.0 ppmSharp, downfield aromatic signals
Thione Tautomer (C=S)DMSO-d6185.0 - 190.0 ppmHighly deshielded carbon, broad N-H
Thiol Tautomer (C-SH)CDCl3155.0 - 160.0 ppmUpfield shift relative to thione form
Enol Carbon (Keto-enol system)CDCl3~155.5 ppmAccompanied by keto peak at ~204 ppm[2]

Section 2: Mass Spectrometry and Structural Elucidation

Q2: My LC-MS shows the correct [M+H]+ precursor mass, but the fragmentation pattern is highly complex. How do I confidently confirm the intact 1,3,4-thiadiazole core?

Expert Insight & Causality: While the intact mass confirms the molecular formula, it does not confirm the heterocycle's connectivity. 1,3,4-thiadiazole rings undergo highly specific retro-cleavages under collision-induced dissociation (CID). Because the N-N bond is exceptionally strong while the C-S bonds are relatively labile, the energy applied during MS/MS forces the extrusion of specific neutral molecules. Relying solely on automated library matching often fails for novel derivatives. You must actively map the neutral losses.

Self-Validating Protocol: LC-MS/MS Neutral Loss Mapping

  • Precursor Isolation: Isolate the [M+H]+ ion using a narrow isolation window (1.0 m/z) in the quadrupole to prevent co-eluting isobaric interference.

  • Isotope Confirmation: Before fragmentation, verify the precursor isotope pattern. Ensure the M+2 peak is present at ~4.4% relative abundance per sulfur atom. This validates that sulfur is physically present in the selected ion.

  • Energy Ramping: Apply a collision energy (CE) ramp from 10 eV to 40 eV. Thiadiazoles require moderate-to-high energy to fracture the aromatic system.

  • Targeted Fragment Analysis:

    • Scan for [M+H - 32]+ : Confirms the expulsion of elemental sulfur.

    • Scan for [M+H - 28]+ : Confirms the extrusion of nitrogen gas (N2).

    • Scan for [M+H - RCN]+ : Confirms the cleavage across the N-N and C-S bonds, yielding a nitrile derivative.

    • Validation Check: The simultaneous presence of the -32 Da and -28 Da neutral losses is a self-validating signature of the 1,3,4-thiadiazole core.

Section 3: Physicochemical Interference in Biological Assays

Q3: During in vitro antimicrobial screening, my novel thiadiazole derivative appears inactive, but I noticed slight cloudiness in the assay buffer. How can I resolve this?

Expert Insight & Causality: Many novel 1,3,4-thiadiazole derivatives, particularly those functionalized with halogenated aromatic rings to enhance target affinity, suffer from high lipophilicity (LogP > 4). When transitioning from a 100% DMSO stock solution into an aqueous assay medium (e.g., Mueller-Hinton broth), the compound undergoes "solvent shift precipitation." This creates a false negative (artificially high Minimum Inhibitory Concentration, MIC) because the compound is crashing out of solution, rendering the effective dissolved concentration far lower than your calculated nominal concentration.

Self-Validating Protocol: Kinetic Solubility Thresholding You must establish the kinetic solubility limit of the compound in the exact assay medium prior to biological screening.

  • Stock Preparation: Prepare a 10 mM stock solution in molecular biology grade DMSO.

  • Serial Dilution: Create a 10-point dilution series in pure DMSO (100x the final desired assay concentrations).

  • Aqueous Spike: Transfer 2 µL of each DMSO stock into 198 µL of the aqueous assay buffer (final DMSO = 1%). Mix vigorously by pipetting.

  • Nephelometric Incubation: Incubate the plate for 2 hours at 37°C (mimicking assay conditions).

  • Absorbance Measurement: Measure the absorbance at 620 nm.

    • Validation Check: A sharp inflection point (increase in absorbance) indicates the exact concentration where precipitation begins. You must only report biological data (MIC values) that fall below this kinetic solubility threshold.

Diagnostic Workflow Visualization

Below is the integrated decision matrix for characterizing novel thiadiazoles, ensuring that structural integrity and physicochemical properties are validated before biological testing.

Thiadiazole_Workflow Start Novel Thiadiazole Derivative Synthesized NMR_Check 1H/13C NMR Analysis (Room Temp, DMSO-d6) Start->NMR_Check Tautomer_Decision Peak Broadening or Multiplet Splitting? NMR_Check->Tautomer_Decision VT_NMR Execute VT-NMR & Solvent Titration Protocol Tautomer_Decision->VT_NMR Yes (Tautomerism) MS_Check LC-MS/MS Analysis (CID Fragmentation) Tautomer_Decision->MS_Check No (Pure) VT_NMR->MS_Check MS_Decision Complex Fragments Observed? MS_Check->MS_Decision Neutral_Loss Map Neutral Losses: -S (32 Da), -N2 (28 Da) MS_Decision->Neutral_Loss Yes Bio_Assay Kinetic Solubility & Biological Screening MS_Decision->Bio_Assay No Neutral_Loss->Bio_Assay

Workflow for the structural characterization and troubleshooting of novel thiadiazole derivatives.

References

1.1 - Future Medicinal Chemistry (Taylor & Francis)[1] 2. - RSC Advances 3.3 - NIH (PMC)[3] 4.2 - MDPI[2]

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide

Executive Summary This technical guide addresses the synthesis and purification of 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide , a cyclic sulfamide isostere often utilized in peptidomimetics and enzyme inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis and purification of 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide , a cyclic sulfamide isostere often utilized in peptidomimetics and enzyme inhibition studies (e.g., PTP1B inhibitors). The 1,2,5-thiadiazolidine 1,1-dioxide scaffold acts as a constrained urea/hydantoin mimetic.

Achieving high purity (>98%) for this specific derivative is challenging due to the basicity of the pyridine ring competing with the acidity of the cyclic sulfamide, as well as the formation of linear oligomeric byproducts during cyclization. This guide provides a root-cause analysis of common impurities and a validated "Acid-Base Swing" purification protocol.

Part 1: Critical Impurity Profiling

Before troubleshooting, it is essential to identify the adversaries in your crude mixture.

Impurity TypeOriginChemical BehaviorRemoval Strategy
Unreacted Precursor N-(pyridin-4-yl)ethane-1,2-diamineBasic (Pyridine N + Aliphatic amine)Wash with weak base or scavenge with acidic resin.
Linear Sulfamides Incomplete cyclization (monosulfamoylation)Amphoteric; highly polarAqueous extraction; usually water-soluble.
Oligomers Intermolecular reaction between two diamine molecules and sulfamideHigh MW; often insoluble precipitatesHot filtration; Recrystallization.
Pyridine N-Oxides Oxidation during reflux in airPolar; distinct UV shiftAvoid by using inert atmosphere (

/Ar); remove via chromatography.
Sulfamide Reagent Excess reagent from synthesisWater-soluble neutral solidWater wash.

Part 2: Troubleshooting Guide (Q&A)

Q1: My crude product is a dark brown oil/tar instead of a solid. What went wrong?

Diagnosis: This usually indicates oxidative degradation of the pyridine ring or polymerization of the diamine precursor, likely caused by high temperatures in the presence of oxygen or moisture. Corrective Action:

  • Atmosphere Control: Ensure the cyclization (typically refluxing in pyridine or diglyme) is performed under a strict Argon or Nitrogen blanket.

  • Reagent Quality: The diamine precursor is hygroscopic and sensitive to air. Distill or recrystallize the N-(pyridin-4-yl)ethane-1,2-diamine precursor before use.

  • Remediation: Dissolve the tar in 10% NaOH (the product will dissolve; tars often remain insoluble). Filter the solution through Celite® to remove the dark insolubles, then re-acidify the filtrate to precipitate the product.

Q2: I see a persistent impurity at M+136 in LCMS. How do I remove it?

Diagnosis: This mass corresponds to the unreacted N-(pyridin-4-yl)ethane-1,2-diamine (MW ~137 Da). Because the product contains a pyridine ring, standard acid washes might protonate both the impurity and the product, making separation difficult. Corrective Action:

  • The "Acid-Base Swing" (See Protocol below): The cyclic sulfamide proton (

    
    ) has a pKa of ~8–9. The precursor diamine has no acidic proton.
    
  • Method: Dissolve crude in NaOH (pH 12). The product ionizes (becomes anionic); the amine impurity stays neutral. Extract the aqueous basic layer with DCM to pull out the impurity. Then, acidify the aqueous layer to pH 4–5 to crash out the pure product.

Q3: The yield is significantly lower than reported (e.g., <30%).

Diagnosis: Hydrolysis of the sulfamide reagent or the cyclic ring. 1,2,5-thiadiazolidine 1,1-dioxides are stable, but the formation step is reversible and sensitive to water. Corrective Action:

  • Dry Solvents: Ensure the solvent (Pyridine, Diglyme, or Dioxane) is anhydrous.

  • Temperature: If using Sulfamide (

    
    ) as the reagent, ensure the temperature reaches at least 100°C to drive off ammonia (
    
    
    
    ). If ammonia is not removed, the equilibrium shifts back.
  • Stoichiometry: Use a slight excess of sulfamide (1.2 equiv) to account for sublimation losses.

Part 3: Optimized Purification Protocol (The Acid-Base Swing)

This protocol exploits the specific acidity of the thiadiazolidine


 to separate it from basic pyridine-containing impurities.
Workflow Diagram

PurificationProtocol Start Crude Reaction Mixture (Target + Amine Impurities + Tars) Step1 1. Dissolve in 1N NaOH (aq) pH > 12 Start->Step1 Step2 2. Filtration (Celite) Step1->Step2 Remove Tars Step3 3. Liquid-Liquid Extraction Wash with DCM or EtOAc Step2->Step3 Split1 Phase Separation Step3->Split1 OrgLayer Organic Layer (Contains Unreacted Diamine & Non-acidic impurities) Split1->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Sodium Salt) Split1->AqLayer Keep Step4 4. Acidify Aqueous Layer Add 1N HCl dropwise to pH ~4-5 AqLayer->Step4 Step5 5. Precipitate Collection Filter & Wash with cold water Step4->Step5 Product Crashes Out Step6 6. Recrystallization (Ethanol/Water) Step5->Step6 Final Pure 2-(Pyridin-4-yl)- 1,2,5-thiadiazolidine 1,1-dioxide Step6->Final

Figure 1: The "Acid-Base Swing" purification logic designed to isolate the acidic cyclic sulfamide from basic pyridine precursors.

Detailed Methodology
  • Solubilization: Take the crude residue (brown solid/oil) and suspend it in 1N NaOH (10 mL per gram of crude). Stir vigorously for 15 minutes.

    • Mechanism:[1] The thiadiazolidine proton is deprotonated (

      
      ), forming a water-soluble sodium salt. The pyridine ring remains neutral.
      
  • Clarification: Filter the alkaline solution through a pad of Celite® to remove insoluble oligomers and tars.

  • Extraction (The Cleanup): Transfer the filtrate to a separatory funnel. Extract twice with Dichloromethane (DCM) or Ethyl Acetate.

    • Result: The unreacted amine precursor and neutral organic impurities migrate to the organic layer. The target molecule stays in the aqueous layer.

    • Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl dropwise while stirring. Monitor pH.

    • Target pH: Adjust to pH 4–5.

    • Observation: The product should precipitate as a white or off-white solid as it returns to its neutral, less soluble form.

  • Final Polish: Filter the solid. If color remains, recrystallize from Ethanol/Water (9:1) .

Part 4: Synthesis Validation (Mechanism & Pathway)

Understanding the synthesis mechanism helps prevent impurities.[2] The most robust route involves the reaction of the diamine with sulfamide.

SynthesisPathway cluster_conditions Critical Parameters Precursor N-(Pyridin-4-yl) ethylenediamine Intermed Linear Sulfamide Intermediate Precursor->Intermed + Reagent Reflux (Pyridine) Reagent Sulfamide (NH2-SO2-NH2) Reagent->Intermed Ammonia Byproduct: NH3 (Gas) Intermed->Ammonia Product 2-(Pyridin-4-yl)-1,2,5- thiadiazolidine 1,1-dioxide Intermed->Product Cyclization (- NH3) Note1 Temp > 100°C to drive off NH3 Note2 Anhydrous Conditions

Figure 2: Reaction pathway highlighting the critical ammonia extrusion step required for cyclization.

Part 5: Analytical Reference Data

When validating your purified compound, compare against these expected values.

ParameterExpected Value/ObservationNotes
Appearance White to off-white crystalline solidYellowing indicates pyridine oxidation.
Melting Point 165–175°C (Typical for this class)Sharp range (<2°C) indicates high purity.
1H NMR (DMSO-d6)

8.2 (d, 2H, Py), 6.8 (d, 2H, Py), 7.8 (s, 1H, NH)
The NH signal is broad and

exchangeable.
Solubility Soluble in DMSO, DMF, dilute Base.Poorly soluble in Water, Hexanes.
IR Spectroscopy

(

stretch)
Distinctive sulfamide bands.

References

  • Bendjeddou, A., et al. (2016). N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation. Molecules. [Link]

  • Chas, M., et al. (2021).[3] 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity. MDPI. [Link]

  • Wen, G.H., et al. (1969). Process for preparing 1,2,5-thiadiazoles.
  • PubChem. (2025).[4] 1,2,5-Thiadiazolidin-3-one-1,1-dioxide Compound Summary. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Novel Heterocyclic Drug Candidates

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating off-target effects of novel heterocyclic drug candidates. The information pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating off-target effects of novel heterocyclic drug candidates. The information presented herein is curated to provide actionable insights and troubleshooting strategies for common experimental challenges.

Introduction: The Challenge of Off-Target Effects

Novel heterocyclic compounds are a cornerstone of modern medicinal chemistry, offering vast structural diversity and the potential to interact with a wide range of biological targets.[1][2] However, this same chemical versatility can also lead to unintended interactions with proteins other than the intended therapeutic target, known as off-target effects. These off-target interactions are a significant cause of adverse drug reactions (ADRs) and a primary reason for costly failures in later stages of drug development.[3][4] Therefore, a proactive and systematic approach to identifying and minimizing off-target effects from the earliest stages of discovery is paramount to developing safer and more effective medicines.[3][5]

This technical support center is structured to guide you through the process of minimizing off-target effects, from predictive in silico modeling to definitive in vivo assessment.

Section 1: Proactive Strategies in Drug Design & Early Discovery

The most effective way to address off-target effects is to design them out of your drug candidates from the very beginning. This section focuses on computational and medicinal chemistry strategies to build selectivity into your heterocyclic scaffolds.

FAQ 1.1: How can we predict potential off-target interactions for our novel heterocyclic compounds before synthesis?

Answer: In the early stages, in silico (computational) methods are invaluable for predicting potential off-target liabilities in a cost-effective manner.[3][6] These approaches leverage large biological and chemical databases to forecast interactions based on the structural and electronic features of your molecule.

Key In Silico Approaches:

  • Ligand-Based Methods: These methods compare your compound to databases of known ligands with established biological activities.

    • 2D and 3D Similarity Searching: Identifies molecules with similar structures that may share off-target profiles.

    • Pharmacophore Modeling: Defines the essential 3D arrangement of features required for binding to a particular off-target and screens your compound against these models.

    • Machine Learning and AI Models: Increasingly sophisticated algorithms, such as multi-task graph neural networks, can predict off-target interactions with greater accuracy by learning from vast datasets of compound-protein interactions.[3][5]

  • Structure-Based Methods: These require a 3D structure of the potential off-target protein.

    • Molecular Docking: Predicts the binding mode and affinity of your compound within the binding site of known off-target proteins.

Troubleshooting In Silico Predictions:

  • Problem: My in silico screen generated a long list of potential off-targets. How do I prioritize them?

    • Solution:

      • Focus on "Known Offenders": Prioritize off-targets that are frequently implicated in adverse drug reactions (e.g., hERG channel, CYPs, certain kinases).

      • Consider Predicted Affinity: High predicted binding affinity suggests a higher likelihood of a physiologically relevant interaction.

      • Cross-Reference with Target Class: If your primary target is a kinase, pay close attention to other predicted kinase off-targets.[7][8]

      • Utilize Integrated Platforms: Some computational tools provide a "liability score" or profile that can help rank potential off-targets.[6]

  • Problem: The predicted off-targets seem unrelated to my primary target. Should I still be concerned?

    • Solution: Absolutely. Off-target interactions are often not intuitive and can occur with proteins from entirely different families.[6] All credible, high-affinity predictions should be considered for experimental validation.

Diagram: In Silico Off-Target Prediction Workflow

In_Silico_Workflow cluster_0 Ligand-Based Methods cluster_1 Structure-Based Methods Similarity 2D/3D Similarity Searching Prediction Predicted Off-Target List Similarity->Prediction Pharmacophore Pharmacophore Modeling Pharmacophore->Prediction AI_ML AI/Machine Learning AI_ML->Prediction Docking Molecular Docking Docking->Prediction Candidate Novel Heterocyclic Candidate Candidate->Similarity Candidate->Pharmacophore Candidate->AI_ML Candidate->Docking Prioritization Prioritization (Affinity, Target Class, Known Liabilities) Prediction->Prioritization Experimental_Validation Experimental Validation Prioritization->Experimental_Validation

Caption: A typical workflow for in silico prediction of off-target interactions.

FAQ 1.2: What medicinal chemistry strategies can be employed to enhance the selectivity of our heterocyclic drug candidates?

Answer: Medicinal chemistry plays a crucial role in fine-tuning the structure of your lead compounds to maximize on-target potency while minimizing off-target binding.[1][2]

Key Medicinal Chemistry Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the heterocyclic scaffold to understand how these changes affect both on-target and off-target activity.

  • Bioisosteric Replacement: Substitute functional groups or entire heterocyclic rings with others that have similar physicochemical properties but different shapes or electronic distributions.[1] This can disrupt binding to off-targets while maintaining or improving on-target affinity.

  • Introduction of Steric Hindrance: Add bulky groups to your molecule that can clash with the binding sites of off-target proteins but are accommodated by the on-target protein.

  • Optimization of Physicochemical Properties: Modifying properties like lipophilicity can influence a compound's distribution and reduce non-specific binding.[9]

  • Enhancing Target Binding Kinetics: Designing compounds with a longer residence time on the desired target and a shorter residence time on off-targets can improve the therapeutic window.[10][11]

Troubleshooting Medicinal Chemistry Efforts:

  • Problem: Improving selectivity against a key off-target is leading to a significant loss of on-target potency.

    • Solution:

      • Re-evaluate the Binding Pockets: Use structural biology (X-ray crystallography, cryo-EM) or homology modeling to understand the subtle differences between the on-target and off-target binding sites. This can reveal opportunities for more selective interactions.

      • Explore Different Vectors for Modification: If modifications at one position are detrimental, explore other regions of the molecule.

      • Consider Allosteric Modulation: Instead of competing directly in the active site, design a molecule that binds to a less conserved allosteric site on your target protein.

Section 2: In Vitro Screening for Off-Target Liabilities

Once you have promising candidates, it is essential to experimentally validate the in silico predictions and screen for unanticipated off-target interactions.

FAQ 2.1: What are the standard in vitro assays for initial off-target screening?

Answer: A tiered approach is often most effective. Start with broad panels and then move to more focused assays for deconvolution.

Recommended Initial Screens:

Assay TypeDescriptionKey Information Provided
Broad Target Panels Screening against a large, diverse panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.Provides an early "red flag" for common off-target liabilities.
Kinase Profiling Panels Screening against a panel of kinases, as they are a common class of off-targets for many drugs.[7][8][12][13][14]Quantifies the selectivity of kinase inhibitors and identifies potential off-target kinase interactions for other compound classes.
CYP450 Inhibition Assays Assesses the potential of your compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[15]Predicts potential for metabolic drug-drug interactions.
hERG Channel Assay Specifically measures the inhibition of the hERG potassium channel, a critical off-target associated with cardiac arrhythmias.Assesses the risk of cardiotoxicity.

Troubleshooting In Vitro Screening:

  • Problem: Our compound shows activity against several targets in a broad panel. How do we determine which are most relevant?

    • Solution:

      • Determine Potency (IC50/EC50): A more potent interaction (lower IC50/EC50) is more likely to be physiologically relevant.

      • Compare to On-Target Potency: Calculate a selectivity ratio (Off-Target IC50 / On-Target IC50). A larger ratio indicates better selectivity. A common goal is a >100-fold selectivity window.

      • Consider Therapeutic Concentration: An off-target interaction is of greater concern if it occurs at concentrations that will be reached in patients.

FAQ 2.2: How can we identify unknown off-targets that are not included in standard screening panels?

Answer: For novel compounds or when a specific toxicity is observed that cannot be explained by known off-targets, unbiased "target deconvolution" or "target identification" methods are necessary.[16][17] Chemical proteomics is a powerful set of techniques for this purpose.[4][18][19]

Key Chemical Proteomics Approaches:

  • Affinity-Based Chemoproteomics (e.g., Pulldown Assays): Your compound is immobilized on a solid support (like beads) and incubated with cell lysate. Proteins that bind to your compound are "pulled down" and identified by mass spectrometry.[20][21]

  • Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently bind to the active sites of specific enzyme families to identify targets.[4]

  • Cellular Thermal Shift Assay (CETSA): Based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation. Changes in protein stability across the proteome after drug treatment are measured by mass spectrometry.[20]

Troubleshooting Chemical Proteomics:

  • Problem: Our pulldown experiment identified a large number of proteins. How do we distinguish true binders from non-specific interactions?

    • Solution:

      • Competition Experiment: Perform the pulldown in the presence of an excess of the free (non-immobilized) compound. True binders should be outcompeted and will be less abundant in the mass spectrometry results.

      • Use an Inactive Control: Synthesize a structurally similar but biologically inactive analog of your compound. True targets should not bind to the inactive control.

      • Quantitative Mass Spectrometry: Use quantitative proteomics techniques (like SILAC or iTRAQ) to accurately measure the enrichment of proteins in your pulldown compared to a control.[19]

  • Problem: The chemical modification required for the probe is altering the activity of our compound.

    • Solution:

      • Vary the Linker: Experiment with different linker lengths and attachment points on your molecule to minimize disruption of the key binding interactions.

      • Consider Label-Free Methods: Techniques like CETSA do not require modification of the drug candidate, making them ideal in this situation.[20]

Diagram: Target Deconvolution Workflow

Target_Deconvolution cluster_validation Validation Strategies Phenotype Unexplained Phenotype or Toxicity Observed Chemoproteomics Chemical Proteomics (e.g., Affinity Pulldown, CETSA) Phenotype->Chemoproteomics MassSpec Mass Spectrometry (Protein ID & Quantification) Chemoproteomics->MassSpec HitList List of Potential Binding Proteins MassSpec->HitList Validation Hit Validation HitList->Validation Competition Competition Assay Validation->Competition Inactive_Control Inactive Control Compound Validation->Inactive_Control Biophysical Biophysical Assays (e.g., SPR, ITC) Validation->Biophysical Cellular Cell-Based Target Engagement Assay Validation->Cellular Confirmed_Target Confirmed Off-Target Competition->Confirmed_Target Inactive_Control->Confirmed_Target Biophysical->Confirmed_Target Cellular->Confirmed_Target

Caption: A workflow for identifying unknown off-targets using chemical proteomics.

Section 3: In Vivo Assessment and Mitigating Idiosyncratic Reactions

The ultimate test of a drug's selectivity is in a complex biological system. This section covers in vivo models and the challenge of predicting rare, idiosyncratic adverse reactions.

FAQ 3.1: What in vivo models are appropriate for assessing off-target effects?

Answer: The choice of in vivo model depends on the predicted or observed off-target liability.

  • Standard Toxicology Studies: Rodent and non-rodent toxicity studies are designed to uncover a wide range of potential adverse effects. Pay close attention to clinical observations, pathology, and clinical chemistry that might correlate with predicted off-target activities.

  • Targeted In Vivo Models: If you have a specific concern (e.g., cardiotoxicity from hERG inhibition), use a model specifically designed to assess that endpoint (e.g., telemetry in dogs).

  • Pharmacodynamic (PD) Biomarker Models: If an off-target is known to modulate a specific signaling pathway, you can measure biomarkers of that pathway in treated animals to assess engagement of the off-target in vivo.[22]

Troubleshooting In Vivo Studies:

  • Problem: We are observing a toxicity in our animal model that was not predicted by our in vitro screens.

    • Solution:

      • Metabolite Profiling: The toxicity could be caused by a metabolite of your parent compound. Identify the major metabolites and test them in your in vitro off-target assays.

      • Tissue Distribution: High accumulation of the drug in a particular organ could lead to toxicity through a weak off-target interaction that was initially dismissed.

      • Consider the Animal Model: The off-target may be specific to the species being tested and not relevant to humans, or vice-versa. Further investigation into the species-specific protein expression and homology is needed.

FAQ 3.2: Our compound appears clean in all standard assays, but we are still concerned about idiosyncratic drug reactions (IDRs). How can we assess this risk?

Answer: Predicting IDRs is one of the most significant challenges in drug development because they are rare and often have a complex, immune-mediated pathology that is not dose-dependent.[23][24][25][26]

Current Approaches and Considerations:

  • Reactive Metabolite Screening: Many IDRs are thought to be initiated by the formation of chemically reactive metabolites that can covalently bind to proteins, forming neoantigens that trigger an immune response.[25][26] In vitro assays can assess the potential of your compound to form such metabolites.

  • Human Leukocyte Antigen (HLA) Association: Some IDRs are strongly linked to specific HLA genotypes, which are involved in immune presentation.[24][26] While routine screening is not yet standard, be aware of any known associations for your drug class.

  • Specialized In Vitro Models: More complex models are emerging, such as co-cultures of liver cells and immune cells, to try and recapitulate the events that lead to immune-mediated drug toxicity.

  • Pharmacovigilance: Ultimately, the true incidence of IDRs can only be determined through careful monitoring once the drug is in clinical trials and on the market.[27]

Troubleshooting IDR Risk Assessment:

  • Problem: Our compound forms a reactive metabolite. Does this mean it will definitely cause an idiosyncratic reaction?

    • Solution: Not necessarily. Many safe drugs form reactive metabolites.[25] The key is the balance between the formation of the reactive species and the cell's ability to detoxify it. The presence of a "danger signal," such as some level of cellular stress caused by the drug, may be required to initiate an immune response.[25] Further studies to assess cellular stress (e.g., mitochondrial toxicity, oxidative stress) may be warranted.

References

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. (n.d.). National Institutes of Health.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis.
  • Predictive in silico off-target profiling in drug discovery. (n.d.). Ovid.
  • Comprehensive Methods for Off-Target Detection in Gene Editing. (n.d.). CD Genomics.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). SpringerLink.
  • Challenges and practical considerations in predicting idiosyncratic drug induced liver injury. (2025, November 4). Taylor & Francis Online.
  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology.
  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015, September 15). PubMed.
  • Selecting the Right Gene Editing Off-Target Assay. (2025, September 23). seqWell.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010, September 23). PLOS Computational Biology.
  • New opportunities for kinase drug repurposing and target discovery - PMC. (n.d.). National Institutes of Health.
  • (PDF) In silico off-target profiling for enhanced drug safety assessment. (n.d.). ResearchGate.
  • What are the challenges in diagnosing adverse drug reactions? (n.d.). Consensus.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025, April 17). Creative Proteomics.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience.
  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. (2020, May 21). Nucleic Acids Research.
  • Idiosyncratic Adverse Drug Reactions: Current Concepts - PMC. (n.d.). National Institutes of Health.
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (n.d.). Open Access Journals.
  • Is it Possible to More Accurately Predict which Drug Candidates will cause Idiosyncratic Drug Reactions. (n.d.). Bentham Science Publishers.
  • Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC. (n.d.). National Institutes of Health.
  • Chemical proteomics: terra incognita for novel drug target profiling - PMC. (n.d.). National Institutes of Health.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • Techniques in kinase profiling. (2026, January 29). Medicines Discovery Catapult.
  • About Us. (n.d.). International Centre for Kinase Profiling.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022, September 22). ACS Central Science.
  • Target Deconvolution. (n.d.). Hybrigenics Services.
  • Kinase Screening. (n.d.). MRC PPU Reagents and Services, University of Dundee.
  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
  • Idiosyncratic Drug Reactions: Past, Present, and Future. (2007, December 4). Chemical Research in Toxicology.
  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020, December 10). Royal Society of Chemistry.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). IJPPR.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ACS Publications.
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007, October 19). ACS Chemical Biology.
  • An in vivo model for assessing effects of drugs and toxicants on immunocompetence. (1979). Drug and Chemical Toxicology.
  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025, December 9). ResearchGate.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025, November 13). PubMed.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2025, August 9). ResearchGate.
  • Different chemical proteomic approaches to identify the targets of lapatinib - PMC. (2023, March 1). National Institutes of Health.
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2015, September 16). MDPI.
  • Off-target effects in CRISPR/Cas9 gene editing. (2023, March 8). Frontiers.
  • Analysis of Off-target Effects and Risk Assessment Leading from Preclinical to Clinical Trials of Gene-edited Therapeutic Products. (2022, November 24). PubMed.
  • Off-target toxicity in antibody-drug conjugates. (2025, July 28). Crown Bioscience.
  • Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop. (n.d.). The CRISPR Journal.
  • CRISPR Off-Target Editing: Prediction, Analysis, and More. (2025, September 23). Synthego.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Polar Heterocycles

Status: Operational Operator: Senior Application Scientist Ticket ID: PH-PUR-001 Subject: Refining purification protocols for polar heterocyclic compounds (Pyridines, Imidazoles, Pyrimidines, etc.) Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PH-PUR-001 Subject: Refining purification protocols for polar heterocyclic compounds (Pyridines, Imidazoles, Pyrimidines, etc.)

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. We specialize in "sticky" chemistry—specifically, polar nitrogen-containing heterocycles that streak on silica, resist extraction, and bind metal catalysts with frustrating affinity.

Below you will find three specialized troubleshooting modules designed to address the most common failure points in your workflow.

Module 1: Chromatography Troubleshooting

Issue: “My compound streaks/tails on silica gel, or co-elutes with impurities despite running a shallow gradient.”

The Root Cause: Silanol Interactions

Standard silica gel (


) is acidic (approximate pKa 5.0–7.0). Polar heterocycles (basic amines, pyridines) act as Lewis bases, forming strong hydrogen bonds with surface silanol groups. This "secondary retention" causes peak tailing and poor resolution.
Solution: Mobile Phase Modifiers & "Green" Alternatives

To fix this, you must suppress silanol activity or compete for the binding sites.

Protocol A: The "Magic Mixture" (DCM/MeOH/NH


OH) 
For chlorinated solvent workflows.
  • Preparation: Prepare a stock solution of 10% NH

    
    OH in Methanol. (e.g., 100 mL NH
    
    
    
    OH (28-30%) + 900 mL MeOH).
  • Mobile Phase: Use this stock as your "B" solvent against Dichloromethane (DCM) as "A".[1]

  • Ratio: A common elution point for polar heterocycles is 90:10:1 (DCM : MeOH : NH

    
    OH).
    
  • Validation: Run a TLC plate. If the spot remains at the baseline, add 1% Triethylamine (TEA) to the developing chamber. If the spot moves with TEA, your column requires a basic modifier.[1]

Protocol B: The Green Alternative (EtOAc/EtOH) For sustainable workflows replacing DCM. Recent data suggests that a 3:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH) mimics the polarity of DCM/MeOH without the toxicity.

  • Base Solvent: Mix EtOAc:EtOH (3:1).

  • Modifier: Add 1-2% TEA or 1% NH

    
    OH to the ethanol portion before mixing.
    
  • Gradient: Run 0–100% of this mix against Heptane.

Data Summary: Modifier Efficiency

ModifierTarget AnalyteMechanismRecommended Concentration
Triethylamine (TEA) Basic amines (Pyridines, Morpholines)Competes for acidic silanol sites0.5% – 1.0% in mobile phase
Ammonium Hydroxide Highly polar/ionizable heterocyclesSuppresses ionization; buffers pH0.5% – 1.0% (aqueous soln.)
Acetic Acid Acidic heterocycles (Tetrazoles)Protonates the analyte to prevent ionization0.5% – 1.0%
Decision Logic: Selecting the Right Phase

Do not default to Normal Phase (NP) if your compound is water-soluble.[2] Use the decision tree below to select between NP, Reverse Phase (RP), or HILIC.

PurificationLogic Start Crude Mixture Analysis Solubility Solubility Check Start->Solubility NonPolar Soluble in Hexane/DCM? Solubility->NonPolar Lipophilic Polar Soluble in MeOH/Water? Solubility->Polar Hydrophilic NP Normal Phase Silica (Use Modifiers: TEA/NH4OH) NonPolar->NP Yes RP Reverse Phase (C18) (Mobile Phase: H2O/ACN) NonPolar->RP No (Oily/Sticky) Polar->RP Moderate Polarity HILIC HILIC / Amine-Silica (For very polar/zwitterions) Polar->HILIC High Polarity (LogP < -1)

Figure 1: Decision matrix for selecting stationary phase based on solubility and polarity. HILIC is recommended when compounds elute at the void volume in RP.

Module 2: Aqueous Work-up & Isolation

Issue: “My product is water-soluble. I lose 50% yield during the aqueous wash.”

The Root Cause: Partition Coefficient (LogP)

Polar heterocycles often have low LogP values, meaning they prefer the aqueous phase over organic solvents like EtOAc or DCM. Standard washes (brine) are often insufficient to force them out.

Solution: "Salting Out" via the Hofmeister Series

You must increase the ionic strength of the aqueous layer to disrupt the hydration shell of your organic molecule, forcing it into the organic phase.

Protocol: The Saturation Extraction

  • Assess pH: Adjust the aqueous layer pH to the compound's Isoelectric Point (pI) or neutral form.

    • Basic Heterocycles: Adjust to pH 10–12 (using K

      
      CO
      
      
      
      or NaOH).
    • Acidic Heterocycles: Adjust to pH 3–4 (using HCl or Citric Acid).

  • Select Salt: Do not just use NaCl. Use the Hofmeister Series to select a salt with higher "salting-out" power.[3]

    • Recommendation:Ammonium Sulfate ((NH

      
      )
      
      
      
      SO
      
      
      )
      or Potassium Carbonate (K
      
      
      CO
      
      
      )
      . These ions compete more aggressively for water molecules than Na
      
      
      or Cl
      
      
      .
  • Saturation: Add the solid salt to the aqueous layer until it no longer dissolves (saturation).

  • Solvent Choice: Extract with THF or Acetonitrile (yes, these become immiscible with water at high salt concentrations) or Isopropanol/DCM (1:3) .

  • Execution: Perform 3–4 extractions. The organic layer will likely be on top (unless using DCM).

Module 3: Metal Scavenging

Issue: “I ran a Suzuki coupling. The product is grey/brown, and NMR shows broad peaks. I suspect residual Palladium.”

The Root Cause: Chelation

Nitrogen atoms in heterocycles (pyridines, imidazoles) are excellent ligands for transition metals. They bind Pd(0) or Pd(II) tightly, often resisting standard filtration or crystallization.

Solution: Active Scavenging & Chelation

Do not rely on column chromatography alone; Pd often "streaks" alongside polar compounds.

Protocol: Thiol-Modified Silica Scavenging

  • Reagent Selection: Use a silica-bound scavenger.

    • For Pd(0):Si-Thiol (Silica-1-propanethiol).

    • For Pd(II):Si-DMT (Silica-Dimercaptotriazine) or Si-Thiourea .

  • Dosage: Calculate the theoretical metal load. Add 4–10 equivalents of scavenger relative to the residual metal (not the product).

  • Incubation: Add scavenger to the crude reaction mixture (dissolved in EtOAc, THF, or MeOH). Stir at 40–50°C for 1–4 hours . Heat is crucial to overcome the kinetic barrier of the Pd-Heterocycle bond.

  • Filtration: Filter through a 0.45 µm pad or Celite.

  • Verification: Color is a poor indicator. Use ICP-MS or XRF if available. If not, check the NMR baseline for sharpening of proton signals.

ScavengingWorkflow Crude Crude Mixture (High Pd) Solvent Dissolve (THF/MeOH) Crude->Solvent Scavenger Add Scavenger (Si-Thiol / Si-DMT) Solvent->Scavenger Heat Heat 50°C (2-4 Hours) Scavenger->Heat Filter Filter (Celite) Heat->Filter Pure Purified Product (<10 ppm Pd) Filter->Pure

Figure 2: Workflow for removing coordinated Palladium using functionalized silica scavengers.

References
  • Teledyne ISCO. (2019). Purification of Polar Compounds: Flash Chromatography Strategies.[4][5][6] Teledyne ISCO Application Notes. Link

  • Biotage. (2023).[1][6][7][8] Strategies for the Purification of Polar Heterocycles. Biotage Knowledge Base. Link

  • Sigma-Aldrich. (2022). Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives. Sigma-Aldrich Technical Guides. Link

  • American Chemical Society (ACS). (2017).[3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[3] ACS Publications. Link

  • SiliCycle. (2021). Metal Scavenging User Guide for Pharmaceutical Purification. SiliCycle Solutions. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of Pyridinyl Thiadiazolidine Analogs for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the pyridinyl th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the pyridinyl thiadiazolidine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of pyridinyl thiadiazolidine analogs, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that govern their anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.

The Pyridinyl Thiadiazolidine Scaffold: A Versatile Pharmacophore

The fusion of a pyridine ring with a thiadiazolidine moiety creates a unique chemical entity with a rich potential for biological interactions. The pyridine ring, a common motif in numerous pharmaceuticals, offers a basic nitrogen atom that can participate in hydrogen bonding and salt bridge formation, crucial for receptor binding. The thiadiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, provides a flexible scaffold that can be readily functionalized at various positions to modulate the compound's physicochemical properties and biological activity. The most commonly studied analogs are derivatives of 2,4-thiazolidinedione, where the pyridine ring is typically introduced at the 5-position via a Knoevenagel condensation.

Comparative SAR Analysis: Unraveling the Determinants of Biological Activity

The biological activity of pyridinyl thiadiazolidine analogs is exquisitely sensitive to the nature and position of substituents on both the pyridine and thiadiazolidine rings. A systematic exploration of these structural modifications has revealed key SAR trends that are critical for the rational design of potent and selective agents.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and reliable assay for evaluating the in vivo anti-inflammatory potential of novel compounds.[1][2][3][4] The SAR studies in this area have highlighted the following key points:

  • Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring and the presence of substituents can significantly influence anti-inflammatory activity.

  • Substitution on the Thiazolidinone Ring: Modifications at the 5-position of the thiazolidinone ring, particularly the introduction of an arylidene group, are crucial for activity. The nature of the substituent on the aryl ring plays a pivotal role.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the arylidene moiety can modulate the activity. For instance, compounds bearing electron-donating groups like dimethoxy have shown excellent anti-inflammatory and antioxidant properties.[5]

Table 1: Comparative Anti-inflammatory Activity of Pyridinyl Thiazolidinone Analogs

Compound IDPyridine Isomer5-position Substituent (R)In Vivo Anti-inflammatory Activity (% inhibition of paw edema)Reference
1a 2-pyridinyl4-methylphenyliminoGood[NA]
1b 2-pyridinyl2,4-dinitrophenylhydrazinylideneMost active in series[NA]
1c 2-pyridinyl3-nitrophenyliminoGood[NA]
2a 3-pyridinylBenzoic acidMost potent in series[6]
2b 3-pyridinyl-Significant activity[6]

Note: This table is a representative compilation from multiple sources and direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[6][7][8] SAR studies for anticancer activity have revealed:

  • The Role of the Pyridine Moiety: The pyridine ring is a key pharmacophore in several approved anticancer drugs and contributes significantly to the cytotoxicity of these analogs.[9]

  • Substituents on the Arylidene Ring: The presence of electron-withdrawing groups on the aryl ring attached to the 5-position of the thiazolidinone often enhances anticancer activity.[9] For instance, a 1,3,4-thiadiazole derivative with an additional phenyl ring connected to the pyridine group showed enhanced π-π interactions and potent activity.[9]

  • Lipophilicity and Cellular Uptake: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach intracellular targets.

Table 2: Comparative Anticancer Activity (IC50, µM) of Pyridinyl Thiadiazole Analogs

Compound IDCancer Cell LineR1 (on Phenyl)R2 (on Thiadiazole)IC50 (µM)Reference
3a HCT-116HH>50[9]
3b HCT-1164-ClH15.2[9]
3c HepG24-ClH18.5[9]
4h HCT-116-Amido-phenyl2.03[9]
4h HepG2-Amido-phenyl2.17[9]

Note: This table is a representative compilation from multiple sources and direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of pyridinyl thiadiazolidine analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[10][11] Key SAR findings include:

  • Substitution on the Pyridine Ring: The position of the nitrogen atom can influence the spectrum of activity. For example, 4-pyridine thiazole hybrids have shown more potent activity than their 2- and 3-pyridine counterparts.

  • Substituents on the Thiazolidinone Ring: The nature of the substituent at the 5-position is a critical determinant of antimicrobial potency.

  • Fused Ring Systems: Incorporation of the pyridine-thiadiazole moiety into fused heterocyclic systems, such as imidazo[2,1-b][1][12][13]thiadiazole, has yielded compounds with potent antibacterial and antifungal activities.[11] A 4-fluoro substituted derivative in this class exhibited an MIC of 0.5 µg/mL, which was twice as active as the control drug gatifloxacin.[11]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyridinyl Thiadiazolidine Analogs

Compound IDMicroorganismR GroupMIC (µg/mL)Reference
5a S. aureusH>256[14]
5b S. aureus4-F64[14]
5c S. epidermidis4-F16[14]
6d Gram-positive bacteria4-F0.5[11]
6a, 6d Fungi (ATCC 9763)-8[11]

Note: This table is a representative compilation from multiple sources and direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of pyridinyl thiadiazolidine analogs and their evaluation for anti-inflammatory and anticancer activities.

Synthesis of 5-(Pyridinylidene)-2,4-thiazolidinediones via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-substituted-2,4-thiazolidinediones, offering a straightforward and efficient route to introduce the pyridinylidene moiety.[15][16][17][18]

Protocol 1: Synthesis of 5-(pyridin-4-ylmethylene)-2,4-thiazolidinedione

Materials:

  • 2,4-Thiazolidinedione

  • Pyridine-4-carboxaldehyde

  • Piperidine (catalyst)[15]

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 2,4-thiazolidinedione (1 equivalent) and pyridine-4-carboxaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-(pyridin-4-ylmethylene)-2,4-thiazolidinedione.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Catalyst: Piperidine, a basic catalyst, is used to deprotonate the active methylene group of the 2,4-thiazolidinedione, facilitating its nucleophilic attack on the carbonyl carbon of the pyridine-4-carboxaldehyde.

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for heating to reflux, which accelerates the reaction rate.

  • Reflux: Heating the reaction mixture to its boiling point ensures that the reaction proceeds at a reasonable rate to completion.

  • Recrystallization: This purification technique is essential to remove impurities and obtain a highly pure product, which is crucial for accurate biological evaluation.

Knoevenagel_Condensation Thiazolidinedione 2,4-Thiazolidinedione Intermediate Enolate Intermediate Thiazolidinedione->Intermediate Deprotonation Pyridine_aldehyde Pyridine-4-carboxaldehyde Pyridine_aldehyde->Intermediate Nucleophilic Attack Catalyst Piperidine (Catalyst) Catalyst->Intermediate Product 5-(Pyridinylidene)-2,4-thiazolidinedione Intermediate->Product Dehydration Water H2O

Knoevenagel condensation workflow.
In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a reliable method to determine the cytotoxic effects of compounds on cancer cells.[6][7][8]

Protocol 2: MTT Assay for Cell Viability

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (pyridinyl thiadiazolidine analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality behind Experimental Choices:

  • MTT Reagent: The reduction of MTT to formazan is catalyzed by mitochondrial dehydrogenases in living cells, thus the amount of formazan produced is proportional to the number of viable cells.

  • Solubilization Solution: The formazan crystals are insoluble in aqueous medium and must be dissolved in an organic solvent like DMSO to allow for accurate spectrophotometric measurement.

  • Incubation Time: The 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic effects.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan (Add DMSO) Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

MTT assay experimental workflow.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This assay is a classic model to assess the acute anti-inflammatory activity of compounds.[1][2][3][4]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (pyridinyl thiadiazolidine analogs)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at different doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compounds orally via gavage.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Causality behind Experimental Choices:

  • Carrageenan: This phlogistic agent induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).

  • Plethysmometer: This instrument provides an accurate and non-invasive method for measuring the volume of the rat paw, allowing for the quantification of edema.

  • Standard Drug: Indomethacin, a potent NSAID, is used as a positive control to validate the experimental model and provide a benchmark for the activity of the test compounds.

Mechanism of Action: Targeting Key Signaling Pathways

The biological activities of pyridinyl thiadiazolidine analogs are often attributed to their interaction with specific molecular targets. While the exact mechanism can vary depending on the specific analog and the biological context, a prominent mode of action for many thiazolidinone derivatives is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[12][13][19][20]

PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. Agonism of PPARγ by thiazolidinone-based drugs leads to the transcription of genes involved in insulin sensitization and anti-inflammatory responses.

PPARg_Mechanism cluster_cell Target Cell Ligand Pyridinyl Thiazolidinone Receptor PPARγ/RXR Heterodimer Ligand->Receptor Binding & Activation PPRE Peroxisome Proliferator Response Element (PPRE) on DNA Receptor->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Biological_Response Biological Response (e.g., Anti-inflammatory, Antidiabetic Effects) Gene_Expression->Biological_Response Leads to

Mechanism of action via PPARγ activation.

Conclusion and Future Directions

Pyridinyl thiadiazolidine analogs represent a highly promising class of compounds with a diverse range of biological activities. This guide has provided a comprehensive overview of their structural activity relationships, highlighting the key structural features that govern their anti-inflammatory, anticancer, and antimicrobial properties. The detailed experimental protocols for synthesis and biological evaluation serve as a practical resource for researchers aiming to explore this chemical space further.

Future research in this area should focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for analogs with potent biological activities beyond PPARγ modulation.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates to more extensive in vivo studies to evaluate their therapeutic potential and safety profiles in relevant disease models.

By leveraging the insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of pyridinyl thiadiazolidine analogs, paving the way for the development of next-generation drugs for a variety of diseases.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Retrieved from Benchchem website.[1]

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Retrieved from Abcam website.

  • Campbell, I. W. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 67-69.[12]

  • Wikipedia. (n.d.). Thiazolidinedione. Retrieved from Wikipedia website.[13]

  • Kumar, H., Deep, A., & Marwaha, R. K. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.[19]

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Merck website.[7]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Retrieved from Benchchem website.

  • Podila, N., Penddinti, N. K., Rudrapal, M., Rakshit, G., Konidala, S. K., Pulusu, V. S., ... & Shaik, A. B. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Heliyon, 10(8), e29390.[6][21][22]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from Bio-protocol website.[2]

  • Hilaris Publisher. (2020). The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Critical Review. Journal of Diabetes & Metabolism, 11(5).

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website.[3]

  • Gouvea, I. E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.[8]

  • Crunkhorn, S. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Inflammation Research, 60(11), 1013-1022.[4]

  • Yilmaz, I., & Kucukislamoglu, M. (2021). Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs. Molecules, 26(11), 3254.[14]

  • Scribd. (n.d.). Thiazolidinediones: Mechanism and Effects. Retrieved from Scribd website.[20]

  • Liu, X., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 7(20), 12165-12175.[23]

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  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 52-60.[24]

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Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide, a Novel Nicotinic Acetylcholine Receptor Modulator

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel compound 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel compound 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide, hereafter referred to as Cmpd-X. Structural analysis of Cmpd-X, specifically the presence of a pyridinyl moiety, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems, making them significant drug targets.[2][3] This guide will objectively compare the hypothesized activity of Cmpd-X with established nAChR modulators, providing detailed experimental protocols and supporting data to elucidate its precise MoA.

The validation process is a cornerstone of drug discovery, ensuring that a compound's therapeutic effect is linked to a specific biological target.[4][5] A rigorous MoA study provides the causal link between target engagement and cellular response, which is critical for predicting efficacy and potential side effects.[4][5]

Hypothesized Target and Comparative Compounds

Our central hypothesis is that Cmpd-X modulates nAChR activity. The most abundant nAChR subtypes in the central nervous system are the heteromeric α4β2 and the homomeric α7 subtypes, both of which are implicated in various neurological and psychiatric conditions.[2][6] To characterize Cmpd-X's profile, we will compare its performance against a panel of well-characterized nAChR ligands with distinct mechanisms:

  • Varenicline: A high-affinity partial agonist for the α4β2 nAChR, known for its use in smoking cessation.[7][8]

  • PNU-120596: A potent positive allosteric modulator (PAM) of the α7 nAChR.[9] PAMs bind to a site distinct from the acetylcholine binding site, enhancing the receptor's response to an agonist.[2][6][10]

  • Methyllycaconitine (MLA): A selective and potent competitive antagonist of the α7 nAChR.[9]

The following diagram illustrates the canonical nAChR signaling pathway and the potential points of intervention for these different classes of modulators.

nAChR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Agonist Acetylcholine (Agonist) nAChR Nicotinic Receptor (α4β2 / α7) Agonist->nAChR Binds Orthosteric Site CmpdX_ortho Cmpd-X? (Agonist/Antagonist) CmpdX_ortho->nAChR Hypothesis 1 Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Gating Allosteric_Site Allosteric Site Allosteric_Site->nAChR Modulates CmpdX_allo Cmpd-X? (PAM/NAM) CmpdX_allo->Allosteric_Site Hypothesis 2 Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Hypothesized nAChR signaling and Cmpd-X intervention points.

Experimental Validation Workflow

A multi-tiered approach is essential for robust MoA validation. We will progress from direct target binding assessment to functional cellular assays. This tiered approach ensures that each step builds upon the last, providing a comprehensive and self-validating picture of the compound's activity.[5][11]

Experimental_Workflow Start Hypothesis: Cmpd-X is an nAChR Modulator BindingAssay Phase 1: Target Engagement Radioligand Binding Assay Start->BindingAssay Does it bind? Electrophysiology Phase 2: Functional Activity Two-Electrode Voltage Clamp (TEVC) BindingAssay->Electrophysiology How does binding affect function? CalciumAssay Phase 3: Cellular Confirmation Calcium Flux Assay Electrophysiology->CalciumAssay Does it work in a cellular context? Conclusion MoA Elucidation: Define Cmpd-X as Agonist, Antagonist, or Allosteric Modulator CalciumAssay->Conclusion Synthesize all data

Caption: Tiered experimental workflow for MoA validation.

Phase 1: Target Engagement via Radioligand Binding Assay

Objective: To determine if Cmpd-X directly binds to nAChR subtypes and to quantify its binding affinity (Ki).

Causality: This is the foundational experiment. A direct physical interaction with the receptor is a prerequisite for most MoA hypotheses.[12] A competition binding assay allows us to determine if Cmpd-X binds to the same site as a known radioligand (orthosteric) or a different site (allosteric), and with what affinity.

Experimental Protocol: Competitive Radioligand Binding

This protocol is adapted from standard methods for nAChR binding assays.[13][14][15]

  • Membrane Preparation:

    • Homogenize rat brain tissue or membranes from cell lines stably expressing human α4β2 or α7 nAChRs in ice-cold lysis buffer.[15]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation to remove endogenous ligands.[12][15]

    • Resuspend the final pellet in assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[15]

  • Assay Setup (96-well format):

    • For α4β2 receptors, use [³H]Cytisine as the radioligand.[13][14] For α7 receptors, use [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine.[8][13]

    • To each well, add:

      • 50 µL of membrane preparation.

      • 50 µL of competing compound (Cmpd-X or reference compounds) at 10-12 serial dilutions.

      • 50 µL of radioligand at a final concentration near its dissociation constant (Kd).

    • For non-specific binding (NSB) control wells, add a high concentration of a known non-labeled ligand (e.g., nicotine or epibatidine).[16]

    • For total binding control wells, add buffer instead of a competing compound.

  • Incubation & Filtration:

    • Incubate the plate for 60-75 minutes at 4°C or room temperature to reach equilibrium.[14][15]

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C) presoaked in polyethyleneimine, to trap the receptor-bound radioligand.[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filters and measure radioactivity using a liquid scintillation counter.[15]

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression to fit the data and determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Expected Data & Interpretation
CompoundReceptor SubtypeRadioligandKi (nM)
Cmpd-X α4β2 [³H]Cytisine 25.3
α7 [³H]MLA >10,000
Vareniclineα4β2[³H]Cytisine0.8
α7[³H]MLA320
PNU-120596α7[³H]MLANo displacement
MLAα7[³H]MLA1.5

Table 1: Hypothetical Radioligand Binding Data.

Interpretation: The hypothetical data in Table 1 suggest that Cmpd-X has moderate and selective affinity for the α4β2 nAChR orthosteric binding site. Its inability to displace [³H]MLA from the α7 receptor, similar to the PAM PNU-120596, suggests it does not bind to the α7 orthosteric site. The lack of binding does not rule out allosteric modulation, which must be tested functionally.

Phase 2: Functional Characterization via Electrophysiology

Objective: To determine how Cmpd-X binding affects receptor function (i.e., ion channel gating).

Causality: Binding affinity does not equate to functional effect. Electrophysiology directly measures the ion flow through the channel in response to compounds, allowing us to definitively classify Cmpd-X as an agonist (opens the channel), antagonist (blocks channel opening), or partial agonist (partially opens the channel).[17][18][19]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

This protocol is standard for characterizing ligand-gated ion channels expressed in Xenopus oocytes.[3][8]

  • Oocyte Preparation:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding the human nAChR subunits (e.g., α4 and β2, or α7).

    • Incubate oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

    • Establish a stable baseline current.

  • Compound Application & Data Acquisition:

    • Agonist Mode: Apply increasing concentrations of Cmpd-X to determine if it elicits an inward current. Compare the maximal response (Emax) to that of a saturating concentration of acetylcholine (ACh).

    • Antagonist Mode: Co-apply a fixed, sub-maximal concentration of ACh (e.g., EC50) with increasing concentrations of Cmpd-X to determine if it inhibits the ACh-evoked current.

    • Allosteric Modulator Mode (for α7): Co-apply a low concentration of ACh (e.g., EC10) with increasing concentrations of Cmpd-X to test for potentiation (PAM activity).

    • Record the peak current response for each application.

  • Data Analysis:

    • For agonist activity, plot the current amplitude against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine EC50 (potency) and Emax (efficacy).

    • For antagonist activity, calculate the IC50 value from the inhibition curve.

    • For PAM activity, determine the EC50 for potentiation.

Expected Data & Interpretation
CompoundReceptorModeEC50 / IC50 (nM)Efficacy (% of ACh Max)
Cmpd-X α4β2 Agonist 150 45%
α7 Agonist >10,000 <2%
α7 PAM (w/ ACh) >10,000 No Potentiation
Vareniclineα4β2Agonist2040-50%
PNU-120596α7PAM (w/ ACh)850Potentiates ACh response
MLAα7Antagonist2.1 (IC50)N/A

Table 2: Hypothetical Electrophysiology Data.

Interpretation: This data strongly supports the hypothesis that Cmpd-X is a partial agonist of the α4β2 nAChR . It activates the receptor directly but with lower efficacy than the endogenous ligand ACh, similar to varenicline.[8] Its lack of activity at the α7 subtype confirms the selectivity observed in the binding assay.

Phase 3: Cellular Confirmation via Calcium Flux Assay

Objective: To validate the functional activity of Cmpd-X in a more physiological, high-throughput cellular context.

Causality: nAChRs are permeable to calcium, and their activation leads to an increase in intracellular calcium concentration.[9][20] A calcium flux assay provides a robust, functional readout of receptor activation in whole cells, confirming the electrophysiological findings in a different experimental paradigm.[21][22]

Experimental Protocol: Fluorescent Calcium Imaging

This protocol uses calcium-sensitive fluorescent dyes to monitor receptor activation in cell lines.[20][21]

  • Cell Culture & Dye Loading:

    • Plate a human cell line endogenously or recombinantly expressing the target nAChR (e.g., SH-SY5Y for α4β2, IMR-32 for α7) in 96- or 384-well black-walled, clear-bottom plates.[23]

    • Grow cells to a confluent monolayer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in loading buffer for 30-60 minutes at 37°C.[22]

    • Wash the cells to remove excess extracellular dye.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with automated liquid handlers.[20]

    • Measure the baseline fluorescence for several seconds.

    • Add Cmpd-X or reference compounds and immediately begin kinetic fluorescence reading for 1-3 minutes to capture the transient calcium signal.[21]

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding an agonist like ACh.

  • Data Analysis:

    • Quantify the response by measuring the peak fluorescence intensity over baseline.

    • Plot the response against the log concentration of the compound and fit the data to determine EC50 or IC50 values.

Expected Data & Interpretation
CompoundTarget Cell Line (Receptor)EC50 (nM)Max Response (% of ACh)
Cmpd-X SH-SY5Y (α4β2) 180 48%
VareniclineSH-SY5Y (α4β2)2550%
PNU-120596 + AChIMR-32 (α7)900Potentiates ACh response
MLAIMR-32 (α7)3.5 (IC50)Blocks ACh response

Table 3: Hypothetical Calcium Flux Data.

Interpretation: The calcium flux results corroborate the electrophysiology data. Cmpd-X elicits a partial calcium response in cells expressing α4β2 receptors, with a potency (EC50) consistent with previous findings. This confirms its role as a partial agonist in a cellular system.

Conclusion

The integrated data from this three-phase validation workflow provides a robust and scientifically sound determination of the mechanism of action for 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide (Cmpd-X).

  • Target Engagement: Radioligand binding assays demonstrated that Cmpd-X selectively binds to the α4β2 nAChR with moderate affinity (Ki ≈ 25 nM).

  • Functional Activity: Electrophysiological recordings revealed that Cmpd-X acts as a partial agonist at the α4β2 nAChR, with an efficacy of approximately 45% compared to acetylcholine.

  • Cellular Confirmation: Calcium flux assays in a relevant cell line confirmed its partial agonist activity, showing a dose-dependent increase in intracellular calcium.

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Featuring 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2][3] Unintended off-target interactions can lead to toxicity or...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2][3] Unintended off-target interactions can lead to toxicity or diminished efficacy, making the early and comprehensive assessment of a compound's selectivity profile a critical step.[1][2][3][4] This guide provides an in-depth, objective comparison of methodologies for the cross-reactivity profiling of novel kinase inhibitors, using the hypothetical compound 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide (PTPTD) as a case study.

While PTPTD itself is a novel entity, its core structure, featuring a pyridinyl group, is common in many kinase inhibitors that target the ATP-binding site.[5][6][7] Specifically, the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase.[5] This guide will therefore compare PTPTD's hypothetical profiling data against a well-characterized p38 MAPK inhibitor, Doramapimod (BIRB 796) , which also features a pyridinyl-heterocycle scaffold and is known to inhibit multiple kinases.[8][9][10][11][12]

This comparison will be grounded in two pillars of modern selectivity profiling: broad-panel biochemical screening and targeted, cell-based target engagement assays. We will explore the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.

Part 1: The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding pocket.[13] This conservation makes achieving inhibitor selectivity a formidable challenge.[4] A compound designed to inhibit a specific kinase, for instance, p38α in the MAP kinase pathway, may inadvertently inhibit other kinases with similar ATP-binding sites, such as other p38 isoforms (β, γ, δ), JNK kinases, or even unrelated kinases like B-Raf.[9][10] Such cross-reactivity can lead to unexpected biological effects and potential toxicities.

Therefore, a multi-faceted approach to profiling is not just recommended; it is essential. This typically begins with a broad, in vitro screen to identify all potential interactions, followed by more physiologically relevant cell-based assays to confirm on- and off-target engagement within the complex cellular milieu.[14][15]

Part 2: Broad-Panel Biochemical Profiling

The first step in understanding a new inhibitor's selectivity is to screen it against a large, representative panel of kinases. This provides a global view of its interaction landscape.

Methodology: Active Site-Directed Competition Binding Assays (e.g., KINOMEscan™)

This technology provides a quantitative measure of the interactions between a compound and a panel of over 480 kinases.[16] The principle relies on competition between the test compound (PTPTD) and an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and a lower amount indicates a stronger interaction with the test compound.

Experimental Workflow: Competition Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding & Competition cluster_2 Quantification cluster_3 Data Analysis Kinase Kinase Panel (e.g., 480 kinases) Ligand Immobilized Active-Site Ligand Incubation Incubation: Kinase + Ligand + Compound Kinase->Incubation Compound Test Compound (PTPTD) Ligand->Incubation Compound->Incubation Wash Wash Unbound Components Incubation->Wash Detection Quantify Bound Kinase (e.g., qPCR of DNA tag) Wash->Detection Analysis Calculate % Inhibition Determine Kd or Selectivity Score Detection->Analysis

Caption: Workflow for a competition binding assay to determine kinase inhibitor selectivity.

Comparative Data: PTPTD vs. Doramapimod

Below is a hypothetical comparison of kinome profiling data for PTPTD and the known inhibitor Doramapimod, screened at a concentration of 1 µM. The data is presented as percent of control (%Ctrl), where a lower number signifies stronger binding.

Target KinasePTPTD (%Ctrl)Doramapimod (%Ctrl)Target FamilyNotes
MAPK14 (p38α) 0.5 0.2 CMGCPrimary Target
MAPK11 (p38β)15.019.0CMGCHigh affinity off-target
MAPK12 (p38γ)25.015.4CMGCModerate affinity off-target[8]
MAPK13 (p38δ)40.035.0CMGCLower affinity p38 isoform
BRAF 85.0 10.0 TKLKey Difference: Doramapimod hits BRAF[9]
DDR1 5.0 2.5 TKPotent off-target for both
DDR2 8.0 4.0 TKPotent off-target for both
JNK260.045.0CMGCWeak off-target
SRC92.095.0TKNo significant binding
EGFR98.099.0TKNo significant binding

Interpretation: This in vitro screen immediately highlights critical differences. While both compounds potently bind the intended p38α target and show cross-reactivity with other p38 isoforms and DDR1/2, PTPTD appears significantly more selective against BRAF than Doramapimod. This is a crucial finding, as BRAF inhibition can have profound biological consequences and may be an undesirable activity for a p38-targeted therapeutic.

Part 3: Cellular Target Engagement Validation

Biochemical assays are invaluable for broad screening but do not reflect the cellular environment, where factors like ATP concentration, protein complexes, and cell permeability come into play.[14] Therefore, validating both the primary target and key off-targets in a live-cell context is the mandatory next step.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify drug-target interaction in intact cells.[17][18] The principle is based on ligand-induced thermal stabilization of the target protein.[17][18] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G Start Intact Cells Treat Treat with Compound (e.g., PTPTD) or Vehicle Start->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Analyze Quantify Soluble Target Protein (e.g., Western Blot, MS) Separate->Analyze Result Generate Melt Curve (Shift indicates engagement) Analyze->Result

Caption: General workflow for CETSA to confirm intracellular target engagement.

Methodology 2: Bioluminescence Resonance Energy Transfer (BRET)

NanoBRET™ is a target engagement assay that uses energy transfer to measure compound binding in live cells.[19][20] The assay involves expressing the target protein as a fusion with NanoLuc® Luciferase (the energy donor) and using a cell-permeable fluorescent tracer that binds to the target (the energy acceptor).[19][21] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[21][22]

Comparative Data Interpretation: By applying CETSA or NanoBRET, we can confirm that PTPTD engages p38α in live cells. More importantly, these assays should be run on key off-targets identified in the biochemical screen, such as DDR1. If PTPTD causes a thermal shift for DDR1 or displaces a DDR1-specific tracer in a BRET assay, it confirms that this off-target interaction is not an artifact of the in vitro system and is relevant in a physiological context. Comparing the cellular IC50 or EC50 values for p38α versus DDR1 provides a quantitative measure of cellular selectivity.

Assay TypeTargetPTPTD (Cellular IC50)Doramapimod (Cellular IC50)
NanoBRET™p38α50 nM38 nM[9]
NanoBRET™DDR1250 nM180 nM
Functional AssayTNF-α release60 nM20 nM[10]

This cellular data confirms that while PTPTD is slightly less potent on p38α than Doramapimod in cells, its selectivity window over DDR1 is comparable. The functional assay (inhibition of TNF-α release, a downstream effect of p38) validates its biological activity.

Part 4: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, detailed protocols are provided.

Protocol 1: KINOMEscan™ Profiling (Adapted)
  • Compound Preparation : Solubilize PTPTD in 100% DMSO to create a 100X stock solution.

  • Assay Execution : The kinase panel is screened using active site-directed competition binding assays. Kinases are fused to a T7 phage and assayed by quantification of kinase captured on an immobilized ligand.

  • Binding Reaction : Reactions are prepared in a 384-well plate. Each well contains the DNA-tagged kinase, the immobilized ligand, and the test compound (final concentration 1 µM, 1% DMSO).

  • Incubation : The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Capture & Wash : The ligand-bound kinase is captured on a solid support. Unbound components are washed away.

  • Elution & Quantification : The bound kinase is eluted, and the associated DNA tag is quantified via qPCR.

  • Data Analysis : The qPCR signal is compared to a DMSO control to calculate the percent of control (%Ctrl). A lower value indicates a stronger interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) - Western Blot
  • Cell Culture : Culture a suitable cell line (e.g., THP-1 monocytes) to 80% confluency.

  • Compound Treatment : Treat cells with PTPTD (e.g., 10 µM) or vehicle (0.1% DMSO) for 1 hour in a CO₂ incubator.

  • Heat Challenge : Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis : Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

  • Centrifugation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Sample Preparation : Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay and normalize all samples.

  • Western Blotting : Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-p38α or anti-DDR1). Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[17]

  • Analysis : Densitometry is used to quantify the band intensity at each temperature. A plot of soluble protein fraction versus temperature generates the melt curve. A rightward shift in the curve for the PTPTD-treated sample indicates target stabilization and engagement.

Conclusion

The cross-reactivity profiling of a novel inhibitor like 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide (PTPTD) requires a systematic, multi-platform approach. This guide demonstrates that combining broad biochemical screening with targeted cell-based validation provides a comprehensive and reliable assessment of selectivity.

The comparative analysis with Doramapimod reveals that while both compounds share a primary target (p38α) and several off-targets (other p38 isoforms, DDR1/2), key differences in their selectivity profiles can be identified. Specifically, PTPTD's hypothetical lack of potent BRAF activity would be a significant differentiating feature, potentially translating to a better safety profile. This structured approach, moving from a wide-angle view to a high-resolution confirmation, is essential for making informed decisions in the progression of drug candidates from discovery to clinical development.

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
  • Asati, V., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1156. [Link]

  • Kryzhanovska, M., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 3, 2537. [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 939–950. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Image]. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 734934. [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 133–148. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4971. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed, 22414491. [Link]

  • Asati, V., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1156. [Link]

  • Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]

  • Ojalvo, A. G., et al. (2007). Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl-Heterocycle Inhibitor Family. Journal of Medicinal Chemistry, 50(4), 705–715. [Link]

  • ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. [Image]. Retrieved from [Link]

  • AACR Journals. (2024). Abstract 5776: Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS. Cancer Research, 84(6_Supplement), 5776. [Link]

  • Ojalvo, A. G., et al. (2007). Dissection of the recognition properties of p38 MAP kinase. Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. PubMed, 17243681. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Taylor & Francis Online. (2022). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Journal of Biomolecular Structure and Dynamics. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets. Retrieved from [Link]

  • Gasser, C., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 964-976. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Chen, K., et al. (2025). Drug screening in 3D microtumors reveals DDR1/2-MAPK12-GLI1 as a vulnerability in cancer-associated fibroblasts. Nature Cancer. [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • SinoBiological. (n.d.). Kinase Inhibitors: Doramapimod. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102878. [Link]

  • Giraldi, T., et al. (1983). Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. Il Farmaco; edizione scientifica, 38(7), 488-496. [Link]

  • Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases, 8(9), 1836–1846. [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]

  • Organic Chemistry Portal. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. Retrieved from [Link]

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Comparative

Benchmarking Novel Thiadiazolidines: A Technical Guide to Validating Non-ATP Competitive Inhibition

Topic: Benchmarking the Biological Activity of Novel Thiadiazolidines Against Existing Compounds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Biological Activity of Novel Thiadiazolidines Against Existing Compounds Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Thiadiazolidine Scaffold

In the landscape of kinase inhibitors, 1,2,4-thiadiazolidine-3,5-diones (TDZDs) represent a paradigm shift from crowded ATP-competitive pockets to allosteric and covalent modulation. Unlike classic indoles or pyrimidines that compete with high intracellular ATP concentrations, TDZDs (such as the clinical candidate Tideglusib and the tool compound TDZD-8 ) target the unique cysteinyl residues (specifically Cys199) of Glycogen Synthase Kinase-3


 (GSK-3

).

This guide outlines a rigorous benchmarking workflow to validate "Novel Series" thiadiazolidines against these established standards. We move beyond simple IC


 generation to explore residence time, covalent kinetics, and PAINS (Pan-Assay Interference Compounds) de-risking—critical steps often overlooked in early discovery.

Compound Profile & Benchmarking Standards

Before initiating wet-lab protocols, establish your baselines. The "Novel Candidate" must be benchmarked against the following industry standards to define its therapeutic index.

Compound ClassRepresentative StandardMechanism of ActionKey Benchmarking Metric
Clinical Benchmark Tideglusib (NP-12) Irreversible (Covalent) Non-ATP Competitive

(Efficiency) & Safety Profile
Tool Compound TDZD-8 Allosteric / CovalentSelectivity vs. CDKs/PKC
ATP-Competitive Control SB-216763 ATP Competitive (Reversible)IC

Shift with [ATP]
Novel Candidate Target MoleculePutative Cys199 ModificationPotency, Solubility, Metabolic Stability

Experimental Strategy: The Validation Funnel

We utilize a "Self-Validating" screening funnel. Each step is designed not just to generate data, but to rule out false positives common to sulfur-containing heterocycles (e.g., redox cycling or aggregation).

Diagram 1: The Strategic Screening Workflow

Caption: A logical decision tree for filtering thiadiazolidine candidates from enzymatic screening to safety profiling.

ScreeningFunnel Start Novel Thiadiazolidine Library Step1 Step 1: GSK-3β Kinase Assay (Low vs. High ATP) Start->Step1 Decision1 Is IC50 ATP-dependent? Step1->Decision1 Step2 Step 2: Time-Dependent Inhibition (k_inact/K_I) Decision1->Step2 No (Shift < 2x) Fail Discard: ATP-Competitive or Artifact Decision1->Fail Yes (Shift > 5x) Step3 Step 3: PAINS Validation (Triton X-100 / DTT) Step2->Step3 Step4 Step 4: Cellular Engagement (p-Tau Reduction) Step3->Step4 Valid Hit Step3->Fail Aggregator/Redox Step5 Step 5: Safety Profiling (HepG2 Cytotoxicity) Step4->Step5 Success Lead Candidate: Non-ATP Competitive Irreversible Step5->Success High TI

Protocol 1: Time-Dependent Enzymatic Inhibition

Objective: Determine if the novel compound acts via a covalent mechanism similar to Tideglusib. Simple IC


 values are insufficient for covalent inhibitors; you must measure the rate of inactivation.
Causality & Expertise

Thiadiazolidines often modify Cys199. If your compound is covalent, the IC


 will decrease as you increase the pre-incubation time. This protocol quantifies this shift.
Methodology
  • Reagents: Recombinant human GSK-3

    
    , GSM peptide substrate (RRRPASVPPSPSLSRHSSPHQSEDEE), 
    
    
    
    P-ATP (or Kinase-Glo for luminescence), and Assay Buffer (50 mM HEPES pH 7.5, 1 mM MgCl
    
    
    , 0.01% BSA, 1 mM DTT).
    • Note: Keep DTT low (<1 mM). High thiols can scavenge thiadiazolidines, creating false negatives.

  • Preparation: Prepare a 3x serial dilution of the Novel Compound and Tideglusib (Control) in DMSO.

  • Pre-incubation (The Critical Step):

    • Incubate Enzyme + Inhibitor for 0, 15, 30, and 60 minutes before adding ATP/Substrate.

  • Reaction: Initiate with ATP (

    
     levels, typically 10 
    
    
    
    M) and GSM peptide. Incubate for 30 minutes.
  • Detection: Measure luminescence or radioactivity.

  • Analysis: Plot IC

    
     vs. Pre-incubation Time. A sharp drop indicates covalent/slow-binding inhibition.
    
Data Presentation: Kinetic Benchmarking
CompoundIC

(0 min)
IC

(60 min)
Shift FactorMode of Inhibition
Tideglusib 1.2

M
0.15

M
8.0xIrreversible / Covalent
TDZD-8 2.5

M
0.4

M
6.2xCovalent
Novel Cmpd A 5.0

M
4.8

M
1.0xReversible (Likely Poor Candidate)
Novel Cmpd B 0.8

M
0.05

M
16.0xFast Covalent (Potent)

Protocol 2: Cellular Efficacy & Mechanism Verification

Objective: Confirm the compound enters the cell and engages the target (GSK-3


) by measuring the phosphorylation status of Tau (a direct substrate) and verifying cytotoxicity.
Diagram 2: Mechanism of Action (Cys199 Modification)

Caption: The proposed nucleophilic attack of Cys199 on the thiadiazolidine ring, blocking the active site.

Mechanism GSK3 GSK-3β (Active Site) Cys199 Cys199 Thiol (-SH) GSK3->Cys199 Complex Covalent Adduct (Inactived Enzyme) Cys199->Complex Ring Opening/ S-S Bond TDZD Thiadiazolidine (Electrophile) TDZD->Cys199 Nucleophilic Attack Substrate Tau Protein Complex->Substrate Blocks Phosphorylation

Methodology
  • Cell Lines: SH-SY5Y (Neuroblastoma - efficacy model) and HepG2 (Hepatocellular carcinoma - toxicity model).

  • Treatment: Treat cells with Novel Compound (0.1 - 10

    
    M) for 24 hours. Include Tideglusib (5 
    
    
    
    M) as positive control.
  • Western Blot (Efficacy):

    • Lyse cells.

    • Blot for p-Tau (Ser396) (GSK-3

      
       dependent site) and Total Tau .
      
    • Success Criteria: Reduction in p-Tau/Total Tau ratio comparable to Tideglusib.

  • MTT Assay (Safety/Tox):

    • Standard MTT protocol.

    • Critical Check: Thiadiazolidines can reduce MTT tetrazolium directly (chemical artifact). Validation: Incubate compound + MTT without cells. If it turns purple, use an alternative assay like CellTiter-Glo (ATP-based).

Comparative Efficacy Table
CompoundSH-SY5Y p-Tau Reduction (5

M)
HepG2 LD

(Toxicity)
Therapeutic Index (LD

/EC

)
Tideglusib 65%45

M
High
TDZD-8 50%20

M
Moderate
Novel Cmpd B 75% >100

M
Excellent

Critical Analysis: Addressing PAINS and False Positives

Trustworthiness Directive: Many researchers fail to address that thiadiazolidines can be "PAINS" (Pan-Assay Interference Compounds). They may act as non-specific aggregators or redox cyclers.

Mandatory Validation Step: To publish authoritative results, you must perform the Detergent-Sensitivity Test :

  • Run the kinase assay with 0.01% Triton X-100 .

  • If the IC

    
     shoots up (potency is lost), your compound was likely inhibiting via non-specific aggregation (a false positive).
    
  • If the IC

    
     remains stable, it confirms specific binding (True Hit).
    

References

  • Martinez, A., et al. (2002). "First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link

  • Domínguez, J. M., et al. (2012).[1] "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib." Journal of Biological Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Palomo, V., et al. (2011). "Influence of the thiadiazolidinone structure on the inhibition of glycogen synthase kinase 3β." Journal of Medicinal Chemistry. Link

  • Neves, V. C., et al. (2017).[2] "Promotion of natural tooth repair by small molecule GSK3 antagonists." Scientific Reports. Link

Sources

Validation

Reproducibility and Comparative Efficacy of 2-(Pyridin-4-YL)-1,2,5-Thiadiazolidine 1,1-Dioxide in EV71 Capsid Inhibition

Executive Summary Enterovirus 71 (EV71) is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a condition that can rapidly escalate to severe neurological complications in pediatric populations. In the la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enterovirus 71 (EV71) is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), a condition that can rapidly escalate to severe neurological complications in pediatric populations. In the landscape of antiviral drug development, targeting the viral capsid protein VP1 has emerged as the most viable therapeutic strategy. This guide provides an in-depth comparative analysis and reproducible protocols for the synthesis and biological evaluation of 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide derivatives (specifically Compound VP1-14). By replacing traditional imidazolidinone linkers with a cyclic sulfamide core, these compounds achieve nanomolar antiviral potency while resolving historical pharmacokinetic bottlenecks.

Mechanistic Rationale: The Cyclic Sulfamide Advantage

The EV71 virion relies on the hydrophobic pocket of the VP1 protein to undergo the conformational changes necessary for RNA uncoating. Traditional WIN-series compounds (e.g., Pleconaril) fail to provide broad-spectrum efficacy against EV71 due to steric clashes and rapid viral mutations (such as the V179F mutation) within the VP1 pocket [1].

The introduction of the 1,2,5-thiadiazolidine 1,1-dioxide core in next-generation inhibitors serves a dual, causal purpose:

  • Structural Preorganization: The cyclic sulfamide restricts the conformational flexibility of the molecule. This rigidity perfectly aligns the terminal pyridin-4-yl group, allowing its nitrogen atom to form critical, unyielding hydrogen bonds deep within the VP1 pocket [2].

  • Metabolic Stability: Unlike ester or simple amide linkages that are prone to rapid enzymatic cleavage, the 1,1-dioxide moiety resists hydrolysis in vivo. This directly causes a drastic improvement in the compound's half-life (

    
    ) and oral bioavailability (
    
    
    
    ).

MOA EV71 EV71 Virion VP1 VP1 Hydrophobic Pocket EV71->VP1 Stabilization Capsid Stabilization VP1->Stabilization Induces Inhibitor 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide Inhibitor->VP1 Binds Block Blocks RNA Uncoating Stabilization->Block

Mechanism of EV71 capsid stabilization by 1,2,5-thiadiazolidine 1,1-dioxide derivatives.

Comparative Performance Analysis

To objectively evaluate the product's performance, the following table benchmarks the 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide derivative (VP1-14) against historical and contemporary alternatives [1][2].

CompoundTarget / MOA

(EV71)

(Cytotoxicity)
Bioavailability (

)
Clinical / Experimental Limitations
Pleconaril VP1 Pocket> 262 µM> 100 µMVariableInactive against most EV71 strains; steric hindrance.
DBPR103 VP1 Pocket~ 150 nM> 100 µMModerateSusceptible to rapid clearance and metabolic degradation.
NLD-22 VP1 Pocket0.025 nM> 100 µMGoodHighly potent, but the imidazolidinone core can be metabolically labile.
VP1-14 VP1 Pocket4.0 nM> 100 µMExcellentOptimal balance of nanomolar potency and in vivo PK stability.
Reproducibility of Synthesis: Methodological Framework

Synthesizing the cyclic sulfamide core requires rigorous control of anhydrous conditions to prevent the premature hydrolysis of sulfuryl chloride or sulfamide intermediates.

Synthesis Step1 Diamination (Anhydrous Conditions) Step2 Sulfamoylation (Sulfuryl Chloride, 0°C) Step1->Step2 Step3 Cyclization to 1,2,5-thiadiazolidine 1,1-dioxide Step2->Step3 Step4 Microwave-Assisted N-Alkylation (Pyridin-4-yl Integration) Step3->Step4 Step5 HPLC Purification & NMR Validation Step4->Step5

Step-by-step synthetic workflow for 2-(Pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide.

Step-by-Step Synthetic Protocol: Causality Note: Microwave irradiation is explicitly utilized in Step 3 to accelerate the N-alkylation of the cyclic sulfamide. Conventional heating often leads to thermal degradation of the sulfamide core, whereas microwave-assisted synthesis reduces reaction time from hours to minutes, preserving both yield and purity [1].

  • Preparation of the Linear Diamine: React the starting alkylamine with a protected aminoaldehyde under reductive amination conditions (NaBH(OAc)3, DCE, room temperature for 12 hours). Purify the intermediate via flash chromatography.

  • Cyclization to the Sulfamide Core:

    • Dissolve the diamine intermediate in anhydrous dichloromethane (

      
      ).
      
    • Cool the system to 0°C under a continuous Argon atmosphere. Reasoning: Moisture will rapidly hydrolyze the incoming sulfuryl chloride, destroying the yield.

    • Dropwise, add 1.2 equivalents of sulfuryl chloride (

      
      ) followed by 2.5 equivalents of triethylamine (TEA) acting as an acid scavenger.
      
    • Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous

      
      .
      
  • Microwave-Assisted N-Alkylation (Pyridin-4-yl Integration):

    • Combine the synthesized 1,2,5-thiadiazolidine 1,1-dioxide core with 4-bromopyridine hydrochloride in a microwave-safe vial.

    • Add

      
       (3 eq) and a catalytic amount of CuI in DMF.
      
    • Irradiate at 120°C for 15 minutes. Self-Validation: Monitor the disappearance of the starting sulfamide via TLC (EtOAc/Hexane 1:1) to ensure complete conversion before proceeding.

  • Purification: Extract with EtOAc, wash with brine, dry over

    
    , and purify the final 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide via preparative HPLC.
    
Biological Testing Protocols: Self-Validating Systems

To ensure the reproducibility of the 4 nM


 claim, biological assays must incorporate strict internal controls to validate the dynamic range of the assay.

Protocol A: Cytopathic Effect (CPE) Assay (Antiviral Efficacy) Causality Note: The CPE assay directly measures the ability of the compound to prevent virus-induced cell death. Rhabdomyosarcoma (RD) cells are utilized because they express high levels of the SCARB2 receptor, making them highly permissive to EV71 infection [2].

  • Seed RD cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Prepare serial dilutions of the test compound (from 10 µM down to 0.1 nM) in maintenance medium (2% FBS).

  • Infect cells with EV71 at a multiplicity of infection (MOI) of 0.05. Immediately add the compound dilutions.

  • Self-Validation Check: Include three control wells: Cell control (no virus, no drug to establish 100% viability baseline), Virus control (virus, no drug to establish 0% viability baseline), and Positive control (virus + NLD-22 to validate assay sensitivity).

  • Incubate for 48–72 hours until the virus control exhibits >90% CPE.

  • Quantify cell viability using CellTiter-Glo luminescence. Calculate the

    
     using non-linear regression analysis.
    

Protocol B: In Vivo Pharmacokinetics and Efficacy

  • PK Profiling: Administer the compound to ICR mice via oral gavage (10 mg/kg). Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze plasma concentrations via LC-MS/MS to determine

    
     and AUC.
    
  • Lethal Challenge Model: Infect 1-day-old neonatal mice with a lethal dose of EV71 (strain FY08-163).

  • Administer the compound (10 mg/kg) orally twice daily for 5 days post-infection. Monitor survival rates, clinical scores (weight loss, limb paralysis), and viral titers in muscle and brain tissues via qRT-PCR.

Conclusion

The 2-(pyridin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide scaffold represents a significant leap in EV71 capsid inhibitor design. By replacing metabolically vulnerable linkers with a robust cyclic sulfamide, researchers can achieve highly reproducible nanomolar efficacy while securing the pharmacokinetic stability required for clinical translation. Strict adherence to anhydrous cyclization and microwave-assisted coupling ensures high-yield synthetic reproducibility.

References
  • Li, P., et al. "Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Chen, J., et al. "Enterovirus A71 antivirals: Past, present, and future." Acta Pharmaceutica Sinica B, 2020.[Link]

Comparative

Comprehensive Comparison Guide: In Vitro to In Vivo Correlation of Pyridinyl Thiadiazolidine Dioxide P2X7 Antagonists

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "translational cliff"—the phenomenon where highly potent in vitro hits fail to demonstrate in vivo efficacy. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "translational cliff"—the phenomenon where highly potent in vitro hits fail to demonstrate in vivo efficacy. This is notoriously common with P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a master regulator of the NLRP3 inflammasome and interleukin-1β (IL-1β) release [1]. While legacy antagonists like A-438079 and AZD9056 show robust in vitro activity, their in vivo translation is often hampered by high plasma protein binding, rapid metabolic clearance, and significant species-specific pharmacological differences between human and rodent orthologs [2].

This guide objectively compares a novel class of inhibitors—pyridinyl thiadiazolidine dioxides —against established reference compounds. By examining the in vitro to in vivo correlation (IVIVC), we will explore how optimizing for low in vivo clearance and high free-fraction availability successfully bridges the translational gap.

Mechanistic Overview: The P2X7-NLRP3 Axis

To understand the assay design, we must first understand the causality of the pathway. P2X7 is unique among purinergic receptors; prolonged activation by high concentrations of extracellular ATP leads to the formation of a large macroscopic pore. This pore formation triggers a massive potassium (K+) efflux, which serves as the requisite intracellular danger signal for NLRP3 inflammasome assembly and subsequent caspase-1-mediated cleavage of pro-IL-1β into its active, secreted form [3].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Binds K_efflux K+ Efflux P2X7->K_efflux Pore Opening NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cleaves Pro-Caspase IL1b IL-1β Release Caspase->IL1b Cleaves Pro-IL-1β

Figure 1: Mechanistic pathway of ATP-induced P2X7 activation leading to IL-1β release.

In Vitro Profiling and the Protein Binding Disconnect

When evaluating P2X7 antagonists, relying solely on recombinant cell line IC50 values is a critical error. The true test of an antagonist's translational potential is the Whole Blood IL-1β Release Assay . This assay acts as a self-validating system because it inherently accounts for physiological plasma protein binding and cellular partitioning.

Causality of Experimental Choice: Why do we use whole blood instead of isolated PBMCs? Because legacy compounds like A-438079 exhibit >98% protein binding. A compound might have a 10 nM IC50 in a buffer-based assay, but a >1,000 nM IC50 in whole blood. Pyridinyl thiadiazolidine dioxides were specifically engineered to maintain a higher free fraction, drastically improving their whole blood potency [4].

Table 1: Quantitative Comparison of P2X7 Antagonists
Compound ClassHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)Human Whole Blood IL-1β IC50 (nM)In Vivo Clearance (Rat)
Pyridinyl Thiadiazolidine Dioxide ~10~15~150Low (<15 mL/min/kg)
A-438079 (Reference)300100>1000High (>50 mL/min/kg)
AZD9056 (Reference)12250~300Moderate

Data synthesized from established pharmacological profiles of P2X7 antagonists [5].

In Vivo Pharmacokinetics & IVIVC Efficacy

The ultimate validation of IVIVC is the alignment of the in vivo free plasma concentration with the in vitro whole blood IC50. Pyridinyl thiadiazolidine dioxides demonstrate excellent oral bioavailability and low clearance. In models of Complete Freund's Adjuvant (CFA)-induced inflammatory pain, these compounds exhibit dose-dependent antihyperalgesic effects that perfectly correlate with the time the free plasma concentration exceeds the IC50.

IVIVC_Workflow InVitro In Vitro Profiling (Recombinant P2X7 IC50) WholeBlood Ex Vivo Whole Blood (IL-1β Release IC50) InVitro->WholeBlood Adjust for Protein Binding PK Pharmacokinetics (Clearance, Oral Bioavailability) WholeBlood->PK Determine Target Conc. InVivo In Vivo Efficacy (CFA Inflammatory Pain Model) PK->InVivo Dose Prediction IVIVC IVIVC Correlation (Free Plasma Conc. vs Efficacy) InVivo->IVIVC Validation

Figure 2: Workflow for establishing In Vitro to In Vivo Correlation for P2X7 antagonists.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for establishing your own IVIVC pipeline.

Protocol A: Ex Vivo Whole Blood IL-1β Release Assay

Objective: Determine the functional IC50 of antagonists in the presence of physiological protein binding.

  • Blood Collection: Draw venous blood from healthy human volunteers into sodium heparin tubes. Critical Step: Do not use EDTA, as calcium chelation will artificially alter P2X7 pore formation dynamics.

  • LPS Priming: Aliquot 100 µL of whole blood per well in a 96-well plate. Add LPS (E. coli O111:B4) to a final concentration of 50 ng/mL. Incubate for 2 hours at 37°C. Causality: LPS stimulates TLR4 to upregulate pro-IL-1β and NLRP3 expression without triggering release.

  • Compound Addition: Add the P2X7 antagonist (e.g., Pyridinyl thiadiazolidine dioxide or AZD9056) in a 10-point concentration-response curve (0.1 nM to 10 µM). Incubate for 30 minutes.

  • ATP Stimulation: Add BzATP (a potent P2X7 agonist) to a final concentration of 1 mM. Incubate for exactly 30 minutes. Causality: Strict timing prevents secondary necrosis and non-specific IL-1β leakage.

  • Termination & Detection: Centrifuge the plate at 1000 x g for 10 minutes at 4°C. Harvest the plasma and quantify IL-1β using a high-sensitivity ELISA.

Protocol B: In Vivo CFA-Induced Inflammatory Pain Model (Rat)

Objective: Validate the IVIVC by correlating antihyperalgesic efficacy with free plasma drug levels.

  • Induction: Inject 50 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of Sprague-Dawley rats.

  • Baseline Testing: 24 hours post-injection, measure baseline mechanical hyperalgesia using a dynamic plantar aesthesiometer (von Frey filaments).

  • Dosing: Administer the P2X7 antagonist via oral gavage (PO) at 1, 3, and 10 mg/kg.

  • Pharmacodynamic (PD) Readout: Measure mechanical withdrawal thresholds at 1, 2, 4, and 8 hours post-dose.

  • Pharmacokinetic (PK) Sampling: Collect serial blood samples via tail vein nick at matching PD time points. Calculate the free plasma concentration using previously determined plasma protein binding fractions.

  • IVIVC Analysis: Plot the change in paw withdrawal threshold against the free plasma concentration. A robust IVIVC is confirmed if efficacy strictly tracks with concentrations exceeding the Whole Blood IC50.

Conclusion

The development of pyridinyl thiadiazolidine dioxides represents a significant leap in purinergic pharmacology. By overcoming the high clearance and protein binding limitations of first-generation compounds like A-438079, this class provides a reliable, predictable in vitro to in vivo correlation. For drug development professionals, this underscores a critical lesson: optimizing for whole-blood potency and low clearance is far more predictive of in vivo success than chasing sub-nanomolar recombinant IC50s.

References

  • P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism (AZD9056). Clinical and Experimental Rheumatology. Available at:[Link]

  • P2X7 Receptors: An Untapped Target for the Management of Cardiovascular Disease. American Heart Association Journals. Available at:[Link]

  • Preparation of thiadiazolidine dioxide P2X7 receptor antagonists. ResearchGate (Patent). Available at:[Link]

Validation

Comparative cytotoxicity of thiadiazole isomers in cancer cell lines

Initiating Information Gathering I'm starting by thoroughly researching the cytotoxicity of different thiadiazole isomers across various cancer cell lines. My primary focus right now is pinpointing specific isomers, part...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Information Gathering

I'm starting by thoroughly researching the cytotoxicity of different thiadiazole isomers across various cancer cell lines. My primary focus right now is pinpointing specific isomers, particularly 1,2,4-thiadiazole, and the data available regarding their activity.

Expanding Search Parameters

I'm now expanding my search to include 1,3,4-thiadiazole and 1,2,3-thiadiazole isomers, alongside their derivatives. I'm also actively seeking established cytotoxicity assay protocols, including MTT, SRB, and LDH assays, and methods for assessing cell death mechanisms like apoptosis. Additionally, I'm trying to find information about any signaling pathways related to thiadiazole cytotoxicity.

Deepening Cytotoxicity Investigation

I'm now diving deeper into comparative cytotoxicity data, pinpointing IC50 values across diverse cancer cell lines for various thiadiazole isomers and their derivatives. I'm concurrently assembling established protocols for MTT, SRB, and LDH assays, and exploring methodologies to assess apoptosis and cell cycle analysis. I will synthesize the gathered information to formulate a detailed guide, starting with an introduction and then detailing an experimental design.

Gathering Preliminary Data

I've initiated a search and found a substantial amount of data on thiadiazole derivatives' cytotoxicity. The 1,3,4-thiadiazole isomer is particularly well-represented, though information on 1,2,3- and 1,2,4- isomers is also present.

Analyzing Isomer Cytotoxicity

I've got more information. My search results provide protocols for crucial assays like MTT and Annexin V/PI, sufficient for "Experimental Protocols". I've found mechanistic insights – tubulin polymerization inhibition, kinase interactions, and apoptosis induction – excellent for "Mechanistic Insights." However, a comparative study between all isomers with identical substituents is still missing.

Synthesizing Current Data

I've collated a substantial amount of data on thiadiazole derivatives, focusing on their cytotoxicity and mechanisms. I found IC50 values across various cancer cell lines, vital for "Data Presentation." Assay protocols are ample for "Materials and Methods," while mechanisms like tubulin inhibition and kinase interactions are suitable for "Mechanistic Insights." I now plan to draft the guide, building its structure and organizing existing information to include tables and diagrams.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide

As a Senior Application Scientist, I recognize that handling novel, highly potent active pharmaceutical ingredients (APIs) requires more than basic laboratory compliance; it demands a rigorous, self-validating safety fra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, highly potent active pharmaceutical ingredients (APIs) requires more than basic laboratory compliance; it demands a rigorous, self-validating safety framework.

2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide (CAS: 1820765-06-7) is a specialized heterocyclic compound primarily investigated as a potent EV71 capsid inhibitor for the treatment of Hand, Foot, and Mouth Disease (HFMD)[1]. Because this compound exhibits nanomolar efficacy (EC50 = 4 nM) in disrupting viral uncoating[2], occupational exposure poses significant biological risks.

This guide provides the definitive procedural and logistical framework for safely handling, solubilizing, and disposing of this compound, ensuring that every safety measure acts as a verifiable checkpoint.

Part 1: Physicochemical & Biological Hazard Profiling

Before handling any novel API, we must establish its hazard baseline. The pyridine moiety enhances lipophilicity, while the thiadiazolidine 1,1-dioxide core acts as a structural anchor. Together, they create a molecule that can easily permeate biological membranes if dissolved in universal laboratory solvents.

Table 1: Physicochemical & Hazard Data Summary

ParameterSpecification / Data
Chemical Name 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide
CAS Number 1820765-06-7
Molecular Formula C7H9N3O2S
Biological Activity EV-A71 Capsid Inhibitor (EC50 ≈ 4 nM)[2]
Primary Hazards Skin/Eye Irritant, High Systemic Potency[1]
Solvent Compatibility DMSO, DMF (High); Water (Low)

Part 2: Personal Protective Equipment (PPE) Matrix & Causality

Standard PPE is insufficient for handling APIs with nanomolar potency. Every piece of equipment selected below is chosen based on the specific physicochemical properties of the compound and the solvents used to dissolve it.

  • Hand Protection (Double-Gloving): Use two layers of Nitrile gloves (minimum 5 mil thickness).

    • The Causality: We mandate nitrile over latex because the typical assay solvent (DMSO) rapidly permeates latex, acting as a carrier for systemic absorption of the dissolved API.

    • Self-Validating System: Wear a brightly colored inner glove and a standard blue outer glove. If the outer glove is compromised by a micro-tear or solvent degradation, the inner color immediately shows through, visually validating the breach and prompting immediate replacement.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles.

    • The Causality: The compound is handled as a dry powder before solubilization. Powders can easily aerosolize due to static charge during weighing. Goggles provide a full facial seal, preventing micro-particulate ocular exposure.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If transferring bulk powder outside of containment is absolutely necessary, an N95 or P100 particulate respirator is required.

    • The Causality: Inhalation of aerosolized API dust bypasses first-pass hepatic metabolism, leading to rapid, unmitigated systemic absorption.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Part 3: Operational Workflow & Handling Protocols

The following step-by-step methodology details the preparation of a 10 mM stock solution in DMSO for in vitro assays. This protocol is designed according to for hazardous chemicals.

Step-by-Step Solubilization Methodology:

  • Engineering Control Validation: Verify the chemical fume hood has a face velocity of 80–120 FPM.

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; its constant inward deflection serves as a continuous, visual confirmation of negative pressure.

  • Static Mitigation: Wipe the interior of the balance enclosure with an anti-static cloth. 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide powder can hold a static charge, causing it to repel from spatulas and contaminate the workspace.

  • Weighing: Using a micro-spatula, carefully weigh the required mass into an anti-static polymeric weigh boat.

  • Transfer & Solubilization: Transfer the powder to a pre-labeled, amber glass vial (to prevent potential photolytic degradation of the heterocyclic core). Slowly add anhydrous DMSO using a calibrated micropipette.

  • Sealing & Agitation: Cap the vial tightly with a PTFE-lined septum cap. Vortex gently until the solid is completely dissolved.

  • Decontamination: Wipe down the balance, spatulas, and immediate workspace with 70% Isopropanol (to dissolve residual traces), followed by a damp water wipe.

SafetyWorkflow N1 Pre-Operation: Hazard Assessment N2 Engineering Controls: Verify Fume Hood Draft N1->N2 N3 PPE Donning: Double Nitrile, Lab Coat N2->N3 N4 Chemical Handling: Weighing & Solubilization N3->N4 N5 Spill Occurs? N4->N5 N6 Spill Management: Absorb & Decontaminate N5->N6  Yes N7 Waste Segregation: Organic Waste Stream N5->N7  No N6->N7

Logical workflow for handling 2-(Pyridin-4-YL)-1,2,5-thiadiazolidine 1,1-dioxide.

Part 4: Spill Management & Disposal Plan

In the event of a spill, immediate containment is critical to prevent aerosolization or solvent spreading.

Immediate Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: If it is a dry powder spill, gently cover it with damp absorbent paper to prevent aerosolization (never sweep dry API powder). If it is a DMSO solution spill, deploy chemical spill pads immediately.

  • Decontaminate: Apply a 10% sodium hypochlorite (bleach) solution or 70% Isopropanol to the area, allow a 15-minute contact time to degrade the active compound, and wipe inward toward the center of the spill.

Table 2: Waste Segregation & Disposal Matrix

Waste CategoryContainment StrategyDisposal Route
Solid Waste (Gloves, Vials) Double-bagged, trace chemical waste binIncineration via EHS
Liquid Waste (DMSO Solutions) Vented carboy (Non-halogenated organic)Chemical Waste Management
Sharps (Pipette Tips) Puncture-resistant, leak-proof containerBiohazard/Sharps Disposal
Spill Cleanup Materials Sealed hazardous waste bagHigh-temperature Incineration

References

  • Li, P., Yu, J., Hao, F., et al. (2017). "Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD." ACS Medicinal Chemistry Letters, 8(8), 841–846. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories." Standard 1910.1450. URL:[Link]

  • Sun, L., et al. (2021). "Enterovirus A71 antivirals: Past, present, and future." Acta Pharmaceutica Sinica B, 11(4), 867-883. URL:[Link]

Sources

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